LP23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H27N3O5S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[3-[[5-[(2-methyl-3-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]propanoic acid |
InChI |
InChI=1S/C27H27N3O5S/c1-18-22(21-9-3-2-4-10-21)11-6-12-24(18)34-16-25-29-30-27(35-25)36-17-20-8-5-7-19(13-20)14-28-23(15-31)26(32)33/h2-13,23,28,31H,14-17H2,1H3,(H,32,33)/t23-/m0/s1 |
InChI Key |
AAJMOHIHVOUUDE-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CN[C@@H](CO)C(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CNC(CO)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Ribosomal Protein L23: From Core Translational Machinery to a Key Regulator in Cellular Stress and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit, has emerged as a pivotal player with functions extending far beyond its canonical role in protein synthesis. This technical guide provides a comprehensive overview of the core and extra-ribosomal functions of RPL23, with a particular focus on its intricate involvement in cellular signaling pathways, cancer biology, and drug resistance. Detailed experimental protocols for studying RPL23 are provided, alongside quantitative data and visual representations of its molecular interactions, to serve as a valuable resource for the scientific community.
Core Function: A Structural and Functional Component of the Ribosome
As a constituent of the 60S ribosomal subunit, RPL23 is fundamentally involved in the process of mRNA translation, the synthesis of proteins.[1][2][3] It is located at the peptide exit tunnel of the ribosome, a critical position that allows it to interact with nascent polypeptide chains.[4] In prokaryotes, its homolog, L23, serves as a docking site for the chaperone Trigger Factor, directly linking protein synthesis with protein folding.[4] In eukaryotes, RPL23 binds to 26S rRNA and is essential for the proper assembly and function of the ribosome.[1]
Extra-Ribosomal Functions: A Key Modulator of Critical Cellular Pathways
Beyond its role in translation, RPL23 possesses significant extra-ribosomal functions, primarily centered around the regulation of the p53 tumor suppressor pathway.
The RPL23-MDM2-p53 Signaling Axis
Under conditions of ribosomal stress, such as those induced by low doses of actinomycin D, RPL23 can translocate from the nucleolus and bind to the central acidic domain of Murine Double Minute 2 (MDM2), the primary E3 ubiquitin ligase for p53.[5][6] This interaction inhibits the E3 ligase activity of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of p53.[5][7] The stabilization and activation of p53 lead to cell cycle arrest, apoptosis, or senescence, thereby acting as a crucial tumor suppression mechanism.[3][5] Interestingly, the cancer-derived MDM2 C305F mutation, which disrupts the binding of RPL11, does not affect the interaction with RPL23.[2][3]
The RPL23/Miz-1/c-Myc Regulatory Circuit
RPL23 is also a key player in a regulatory circuit involving the transcription factor Miz-1 and the oncoprotein c-Myc. RPL23 can negatively regulate the transactivation function of Miz-1.[8] Miz-1 is a transcriptional activator of cell cycle inhibitors such as p15Ink4b and p21Cip1.[8][9] By inhibiting Miz-1, elevated levels of RPL23 can lead to the downregulation of these inhibitors, promoting cell cycle progression.[8] Furthermore, c-Myc, a functional repressor of Miz-1, is often co-expressed with RPL23 in certain cancers.[9] Since the RPL23 gene is a target of c-Myc, this creates a feedback loop where c-Myc drives the expression of RPL23, which in turn suppresses the tumor-suppressive functions of Miz-1, leading to increased proliferation and resistance to apoptosis.[9]
Signaling Pathways Involving RPL23
The extra-ribosomal functions of RPL23 are integrated into broader cellular signaling networks, most notably in response to oncogenic stress.
The RAS-RPL23-MDM2-p53 Pathway
Oncogenic RAS signaling has been shown to induce the expression of RPL23 through both the MEK/ERK and PI3K/AKT pathways, in an mTOR-dependent manner.[3] This upregulation of RPL23 provides a crucial, ARF-independent mechanism for p53 activation in response to RAS-induced oncogenic stress.[3] The induced RPL23 binds to and inhibits MDM2, leading to the stabilization of p53 and subsequent tumor suppression.[3]
The RPL23/Miz-1/c-Myc Regulatory Feedback Loop
This pathway highlights the role of RPL23 in promoting cell proliferation and apoptosis resistance, particularly in certain hematological malignancies.
Role in Disease: Cancer and Drug Resistance
The aberrant expression of RPL23 is implicated in the pathogenesis of various cancers and contributes to therapeutic resistance.
Overexpression in Cancer
Increased expression of RPL23 has been observed in several cancers, including hepatocellular carcinoma, gastric cancer, and myelodysplastic syndromes (MDS).[10][11][12][13] In hepatocellular carcinoma, higher RPL23 levels are associated with advanced tumor grade, late cancer stage, and poorer overall survival.[13] In higher-risk MDS, RPL23 overexpression is linked to apoptosis resistance and predicts a poor prognosis.[9][14]
Contribution to Drug Resistance
Overexpression of RPL23 can promote multidrug resistance in cancer cells.[12] In gastric cancer cells, RPL23 confers resistance to vincristine, adriamycin, and 5-fluorouracil by suppressing drug-induced apoptosis.[12] This is achieved, in part, by increasing the expression of the anti-apoptotic protein Bcl-2 and enhancing the activity of the glutathione S-transferase (GST) drug-detoxifying system.[12] In epithelial ovarian carcinoma, high RPL23 expression is associated with cisplatin resistance, and knockdown of RPL23 can restore chemosensitivity by inhibiting the epithelial-mesenchymal transition (EMT).[10]
Quantitative Data Summary
The following tables summarize key quantitative findings related to RPL23 function.
Table 1: Effects of RPL23 Knockdown on Apoptosis and Cell Cycle
| Cell Line | Condition | Parameter | Result | p-value | Reference |
| SKM-1 | RPL23 Knockdown (72h) | Late-stage Apoptosis | 5.59 ± 0.36% (vs. 0.44 ± 0.04% in control) | < 0.001 | [15] |
| K562 | RPL23 Knockdown (72h) | Late-stage Apoptosis | 6.90 ± 0.87% (vs. 0.46 ± 0.08% in control) | < 0.001 | [15] |
| SKM-1 | RPL23 Knockdown (48h) | Early Apoptosis | 7.06 ± 0.29% (vs. 2.70 ± 0.47% in control) | 0.016 | [16] |
| K562 | RPL23 Knockdown (48h) | Early Apoptosis | 8.13 ± 0.43% (vs. 4.66 ± 0.49% in control) | 0.019 | [16] |
| SKM-1 | RPL23 Knockdown | G0/G1 Phase | Increased proportion of cells | - | [15][16] |
| K562 | RPL23 Knockdown | G0/G1 Phase | Increased proportion of cells | - | [15][16] |
| SKM-1 | RPL23 Knockdown | S Phase | Decreased proportion of cells | - | [15][16] |
| K562 | RPL23 Knockdown | S Phase | Decreased proportion of cells | - | [15][16] |
Table 2: RPL23 Expression and Correlation in Cancer
| Cancer Type | Comparison | Finding | p-value | Reference |
| Hepatocellular Carcinoma (HCC) | HCC vs. Normal Tissue | Increased RPL23 expression in HCC | < 0.05 | [13] |
| HCC | High vs. Low RPL23 | Higher RPL23 associated with advanced tumor grade and late stage | < 0.0001 | [13] |
| HCC | High vs. Low RPL23 | Higher RPL23 correlated with shorter overall survival (HR=1.6) | 0.0069 | [13] |
| Myelodysplastic Syndromes (MDS) | Higher-risk vs. Lower-risk | Increased RPL23 expression in higher-risk MDS | 0.004 | [14] |
| MDS (Higher-risk) | RPL23 Expression vs. Apoptosis | Inverse correlation (r = -0.672) | < 0.001 | [14] |
| Epithelial Ovarian Carcinoma (EOC) | Cisplatin Resistant vs. Sensitive | Higher RPL23 expression in resistant patients | < 0.05 | [10] |
Detailed Experimental Protocols
Co-Immunoprecipitation of RPL23 and MDM2
This protocol is adapted from methodologies used to demonstrate the in-cell interaction between RPL23 and MDM2.[5]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with expression vectors for Flag-tagged RPL23 and HA-tagged MDM2 using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Lysis:
-
After 24-48 hours, wash cells with ice-cold PBS and lyse in NP40 Cell Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Flag or anti-HA antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes by boiling the beads in 2x SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HA (to detect MDM2) and Flag (to detect RPL23).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Western Blot for RPL23 Expression
This is a general protocol for detecting RPL23 protein levels in cell lysates.[17][18][19][20]
-
Sample Preparation:
-
Prepare whole-cell lysates as described in the co-immunoprecipitation protocol (Step 2).
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Load samples onto a 12% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RPL23 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.
-
Normalize RPL23 expression to a loading control such as GAPDH or β-actin.
-
Ribosome Profiling
This protocol provides a general workflow for ribosome profiling in mammalian cells to map ribosome positions on mRNA.[4][21][22][23]
-
Cell Treatment and Lysis:
-
Treat cells with cycloheximide (100 µg/mL) for 10 minutes to arrest translating ribosomes.
-
Harvest and lyse cells in a polysome lysis buffer.
-
-
Nuclease Digestion:
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
-
Ribosome Isolation:
-
Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and ultracentrifuge to separate monosomes from other cellular components.
-
-
RNA Extraction and Fragment Isolation:
-
Fractionate the gradient and collect the monosome peak.
-
Extract RNA from the monosome fraction using a method like Trizol extraction.
-
Isolate the ~30 nucleotide ribosome-protected fragments (RPFs) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the RPFs.
-
Ligate 3' and 5' adapters to the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome to determine the density and position of ribosomes on each mRNA.
-
siRNA-Mediated Knockdown of RPL23
This protocol describes the transient knockdown of RPL23 expression using small interfering RNA (siRNA).[24][25][26]
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare two solutions in serum-free medium:
-
Solution A: Dilute the RPL23-specific siRNA duplex (and a non-targeting control siRNA) to the desired final concentration (e.g., 20-80 pmol).
-
Solution B: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells in fresh antibiotic-free normal growth medium.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and assess the knockdown efficiency by measuring RPL23 mRNA levels (qRT-PCR) and protein levels (Western blot).
-
Perform downstream functional assays (e.g., apoptosis, cell cycle analysis).
-
Conclusion
Ribosomal protein L23 is a remarkable example of a multifunctional protein. While its role in the ribosome is indispensable for protein synthesis, its extra-ribosomal activities place it at the crossroads of cell growth, proliferation, and survival. The intricate involvement of RPL23 in the p53 and c-Myc pathways underscores its importance in cancer biology and its potential as a therapeutic target. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the complex and critical functions of RPL23. A deeper understanding of its regulatory mechanisms will undoubtedly open new avenues for the development of novel cancer therapies and strategies to overcome drug resistance.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Hydrophilic Residues Are Crucial for Ribosomal Protein L11 (RPL11) Interaction with Zinc Finger Domain of MDM2 and p53 Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ribosomal proteins S13 and L23 promote multidrug resistance in gastric cancer cells by suppressing drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 [frontiersin.org]
- 14. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 22. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 23. portlandpress.com [portlandpress.com]
- 24. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ribosomal Protein L23 (RPL23) in the Intricate Choreography of Ribosome Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L23 (RPL23), a key constituent of the large 60S ribosomal subunit, plays a multifaceted role that extends beyond its structural function in protein synthesis. This technical guide provides an in-depth exploration of the core function of RPL23 in ribosome biogenesis, detailing its involvement in the assembly of the 60S subunit, its interactions with ribosomal RNA (rRNA) and assembly factors, and its impact on pre-rRNA processing. Furthermore, this document elucidates the critical extra-ribosomal functions of RPL23, particularly its role as a crucial regulator in the p53-MDM2 signaling pathway, linking ribosome biogenesis to cell cycle control and tumor suppression. This guide offers a comprehensive resource for understanding the molecular mechanisms of RPL23 and its potential as a therapeutic target in various pathologies, including cancer.
Introduction: RPL23 as a Key Player in Ribosome Assembly
Ribosome biogenesis is a fundamental and highly regulated cellular process that involves the coordinated synthesis and assembly of ribosomal proteins (RPs) and ribosomal RNA (rRNA) to form functional ribosomes.[1] RPL23, also known as uL14 in the universal nomenclature, is an essential protein component of the large 60S ribosomal subunit.[2][3] It belongs to the L14P family of ribosomal proteins and is located in the cytoplasm where mature ribosomes function.[1][4] RPL23 binds to the 26S/28S rRNA, playing a crucial structural role in the architecture of the 60S subunit.[2][5] Recent cryo-electron microscopy (cryo-EM) studies of human pre-60S ribosomal particles have provided structural snapshots of the assembly process, revealing the intricate network of interactions involving RPs like RPL23.[6][7]
Core Function: The Role of RPL23 in 60S Ribosome Biogenesis
The primary function of RPL23 is its integral role in the hierarchical and complex assembly of the 60S ribosomal subunit. This process begins in the nucleolus, where RPL23 is incorporated into pre-ribosomal particles.
Incorporation into Pre-60S Ribosomal Particles
The assembly of the 60S subunit is a stepwise process involving a series of pre-ribosomal particles that mature through sequential processing and the association and dissociation of numerous assembly factors. RPL23 is considered an early-to-middle assembly protein, meaning it is incorporated into pre-60S particles in the nucleolus.[5] Depletion of RPL23 has been shown to result in defects in the biogenesis of the 60S subunit, leading to an accumulation of pre-rRNA processing intermediates and a reduction in mature 60S subunits.[8][9]
Interaction with 28S rRNA and Ribosomal Proteins
RPL23 directly binds to a specific region of the 28S rRNA, contributing to the correct folding and stabilization of the rRNA structure within the large subunit.[5] This interaction is critical for the formation of the catalytic peptidyl transferase center and the overall structural integrity of the ribosome. While the precise binding site on the 28S rRNA is a subject of ongoing research, its importance is underscored by the conservation of this interaction across eukaryotes.
Impact on Pre-rRNA Processing
The maturation of rRNA involves a series of endonucleolytic and exonucleolytic cleavages of a large precursor transcript (47S pre-rRNA in mammals). The proper incorporation of RPL23 is essential for the efficient processing of these precursors. Depletion of RPL23 can lead to the accumulation of specific pre-rRNA intermediates, indicating a role in facilitating or stabilizing the conformation required for specific cleavage events.[9]
Quantitative Data on RPL23 in Ribosome Biogenesis
Quantitative analysis provides crucial insights into the dynamics of RPL23 during ribosome assembly. While comprehensive stoichiometric data for every pre-ribosomal intermediate is still being elucidated, studies involving the depletion of RPL23 have yielded valuable quantitative information on its impact on cellular processes.
| Parameter | Organism/Cell Line | Method | Observation | Reference |
| Effect of RPL23 Knockdown on Apoptosis | SKM-1 (MDS cell line) | Flow Cytometry (Annexin V/7-AAD) | Significant increase in early apoptotic cells (e.g., 7.06% vs. 2.70% in control at 48h). | [10] |
| Effect of RPL23 Knockdown on Cell Cycle | SKM-1 (MDS cell line) | Flow Cytometry | Increase in the proportion of cells in the G0/G1 phase. | [10] |
| Gene Expression Changes upon RPL23 Knockdown | SKM-1 (MDS cell line) | qRT-PCR | Miz-1 mRNA up-regulation (2.5-fold), c-Myc mRNA down-regulation (0.58-fold), p21Cip1 mRNA up-regulation (6.46-fold). | [10] |
| Relative Abundance in Ribosomes | Mouse Embryonic Stem Cells | Mass Spectrometry | RPL23 is a core ribosomal protein with differential stoichiometry observed between monosomes and polysomes. | [11] |
Extra-Ribosomal Functions: Bridging Ribosome Biogenesis and Cellular Regulation
Beyond its structural role, RPL23 possesses critical extra-ribosomal functions, acting as a sensor of ribosomal stress and a key regulator of the p53 tumor suppressor pathway.
The RPL23-MDM2-p53 Signaling Pathway
Under conditions of ribosomal stress, such as impaired ribosome biogenesis, "free" ribosomal proteins that are not incorporated into ribosomes can bind to and inhibit the E3 ubiquitin ligase MDM2.[12] RPL23 is one of several RPs, including RPL5 and RPL11, that can bind to the central acidic domain of MDM2.[13] This interaction prevents the MDM2-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p53.[6] The stabilization and activation of p53 lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of cells with defective ribosome biogenesis.[14]
Figure 1: The RPL23-MDM2-p53 signaling pathway.
Role in Cancer and Drug Development
The dual role of RPL23 in ribosome biogenesis and p53 regulation makes it a protein of significant interest in cancer research and drug development. Dysregulation of ribosome biogenesis is a hallmark of cancer, and altered expression of RPL23 has been observed in various malignancies.[15] Its ability to modulate the p53 pathway suggests that targeting RPL23 or its interactions could be a viable therapeutic strategy. For instance, compounds that disrupt ribosome biogenesis could potentiate the anti-tumor effects of p53 activation through the release of RPL23.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of RPL23 in ribosome biogenesis.
Northern Blot Analysis of Pre-rRNA Processing
This protocol is used to analyze the steady-state levels of pre-rRNA intermediates to assess defects in rRNA processing upon RPL23 manipulation.[16][17]
Materials:
-
Total RNA isolated from control and RPL23-depleted cells.
-
Formaldehyde/MOPS gel electrophoresis system.
-
Nylon membrane.
-
UV cross-linker.
-
Hybridization oven.
-
Radioactively or non-radioactively labeled oligonucleotide probes specific for different regions of the pre-rRNA transcript (e.g., ITS1, ITS2, 5'ETS).
-
Hybridization buffer.
-
Wash buffers.
-
Phosphorimager or X-ray film.
Procedure:
-
Separate 5-10 µg of total RNA on a denaturing formaldehyde/agarose gel.
-
Transfer the RNA to a nylon membrane by capillary action or electroblotting.
-
Immobilize the RNA on the membrane by UV cross-linking.
-
Pre-hybridize the membrane in hybridization buffer at 42°C for 1-2 hours.
-
Add the labeled oligonucleotide probe and hybridize overnight at 42°C.
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Expose the membrane to a phosphorimager screen or X-ray film to visualize the pre-rRNA species.
-
Quantify the band intensities to determine the relative abundance of different pre-rRNA intermediates.
Figure 2: Workflow for Northern blot analysis of pre-rRNA.
Sucrose Gradient Analysis of Ribosomal Subunits
This technique separates ribosomal subunits and polysomes based on their size and density, allowing for the assessment of 60S subunit biogenesis.[18][19]
Materials:
-
Cell lysate from control and RPL23-depleted cells.
-
Sucrose solutions of varying concentrations (e.g., 10-50%).
-
Ultracentrifuge with a swinging-bucket rotor.
-
Gradient maker.
-
Fraction collector with a UV detector.
Procedure:
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer the cell lysate on top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient from top to bottom using a fraction collector.
-
Monitor the absorbance at 260 nm to generate a ribosome profile, identifying peaks corresponding to 40S, 60S, 80S monosomes, and polysomes.
-
Collect fractions and analyze the protein content by Western blotting to determine the distribution of RPL23 and other ribosomal proteins.
Co-immunoprecipitation (Co-IP) of RPL23-containing Complexes
This method is used to identify proteins that interact with RPL23 within pre-ribosomal particles or in its extra-ribosomal functions (e.g., with MDM2).[15][20]
Materials:
-
Cell lysate.
-
Antibody specific to RPL23 or an epitope tag on RPL23.
-
Protein A/G-conjugated beads.
-
IP lysis buffer.
-
Wash buffers.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Incubate the cell lysate with the anti-RPL23 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., MDM2, other ribosomal proteins, or assembly factors).
Figure 3: General workflow for Co-immunoprecipitation.
Conclusion and Future Directions
RPL23 is a ribosomal protein with a profound impact on cellular physiology, acting at the crossroads of ribosome biogenesis and tumor suppression. Its integral role in the assembly of the 60S subunit and its capacity to regulate the p53 pathway highlight its importance in maintaining cellular homeostasis. A deeper understanding of the precise molecular interactions of RPL23 during ribosome maturation and the regulatory networks that govern its extra-ribosomal functions will be critical for developing novel therapeutic strategies. Future research should focus on high-resolution structural studies of RPL23-containing pre-ribosomal particles, the identification of small molecules that modulate the RPL23-MDM2 interaction, and the exploration of RPL23 as a biomarker for cancer diagnosis and prognosis. The methodologies and information presented in this guide provide a solid foundation for researchers to further unravel the complexities of RPL23 and its pivotal role in cellular life and disease.
References
- 1. Comprehensive analysis of the pre-ribosomal RNA maturation pathway in a methanoarchaeon exposes the conserved circularization and linearization mode in archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Sequential Protein Association with Nascent 60S Ribosomal Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maayanlab.cloud [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. Principles of 60S ribosomal subunit assembly emerging from recent studies in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-linking and Immunoprecipitation - Lifeasible [lifeasible.com]
- 10. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Suprainduction of p53 by disruption of 40S and 60S ribosome biogenesis leads to the activation of a novel G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Partial reconstitution of 60S ribosomal subunits from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Defining the pathway of cytoplasmic maturation of the 60S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic insight into eukaryotic 60S ribosomal subunit biogenesis by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mammalian ribo-interactome reveals ribosome functional diversity and heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
An In-depth Technical Guide to the RPL23-MDM2-p53 Interaction
Abstract
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, orchestrating responses such as cell cycle arrest and apoptosis. Its activity is tightly controlled, primarily through negative regulation by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. A critical surveillance mechanism, known as ribosomal stress or the RP-MDM2-p53 pathway, links the integrity of ribosome biogenesis to p53 stability. Within this network, the 60S ribosomal protein L23 (RPL23) has emerged as a key effector. Under conditions of cellular stress, including oncogenic insults and disruptions to ribosome synthesis, RPL23 binds directly to MDM2, inhibiting its E3 ligase function. This action prevents p53 ubiquitination, leading to p53 stabilization, activation, and the initiation of downstream tumor-suppressive programs. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of the RPL23-MDM2-p53 axis.
The Core Regulatory Axis: RPL23, MDM2, and p53
The interaction between RPL23, MDM2, and p53 forms a crucial checkpoint for cellular homeostasis and tumor suppression.[1] Under normal physiological conditions, MDM2 maintains low levels of p53 through a negative feedback loop: p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein ubiquitinates p53, targeting it for degradation.[2][3]
Disruptions in cellular processes, particularly ribosome biogenesis, lead to an accumulation of "free" ribosomal proteins that are not incorporated into ribosomes.[1][4] Several of these proteins, including RPL5, RPL11, and RPL23, can bind to MDM2 in the nucleoplasm.[1][5][6] The binding of RPL23 to the central acidic domain of MDM2 sterically hinders MDM2's ability to ubiquitinate p53.[7][8] This inhibition stabilizes p53, allowing it to accumulate and exert its functions as a transcription factor, leading to outcomes like cell cycle arrest or apoptosis.[3][9]
Signaling Pathways and Regulatory Networks
The RPL23-MDM2-p53 axis is activated by distinct cellular stress signals, most notably ribosomal stress and specific oncogenic pathways.
Ribosomal Stress Pathway
Perturbations in the intricate process of ribosome synthesis, caused by agents like low doses of Actinomycin D or the natural compound Triptolide, trigger the ribosomal stress response.[3][4][9] This disruption leads to an excess of unassembled ribosomal proteins, including RPL23, which are then free to engage with MDM2. This pathway ensures that cells with impaired protein synthesis machinery, a potential hallmark of cellular distress, can halt their proliferation via p53 activation.[10]
Oncogenic RAS Signaling Pathway
Unlike the c-MYC oncogene, which primarily induces RPL11, oncogenic RAS (e.g., H-RasG12V) specifically upregulates the transcription and translation of RPL23.[2] This induction is mediated through the MEK/PI3K signaling cascades and is dependent on mTOR function.[2] The resulting increase in RPL23 protein provides a surplus that can inhibit MDM2, thereby stabilizing p53 as a crucial anti-tumorigenic response to RAS activation.[11] This mechanism can function as a backup to the well-established p19ARF pathway, as RAS can induce p53 via RPL23 even in the absence of p19ARF.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the RPL23-MDM2-p53 pathway.
Table 1: Regulation of RPL23, MDM2, and p53 Expression
| Condition | Target Molecule | Change Observed | Cellular Context | Reference |
|---|---|---|---|---|
| Oncogenic RAS Overexpression | RPL23 mRNA & Protein | Increased | Mouse Embryonic Fibroblasts | [2] |
| RPL23 Overexpression | p53 Protein | Stabilized / Rescued from MDM2-mediated degradation | H1299 Cells | [3] |
| RPL23 siRNA Knockdown | p53 Protein | Abolished RAS-induced accumulation (in p19ARF-null cells) | p19Arf-/- MEFs | [2] |
| Actinomycin D (5 nM) | MDM2-RPL23 Interaction | Enhanced | U2OS Cells | [3] |
| Triptolide (TP) Treatment | RPL23-MDM2 Binding | Increased | Lung Cancer Cells | [4][9] |
| RPL23 Depletion | p53 Protein | Increased levels in the nucleus | A549 Cells |[12][13] |
Table 2: Functional Consequences of RPL23-p53 Activation
| Condition | Functional Assay | Result | Cellular Context | Reference |
|---|---|---|---|---|
| RPL23 Overexpression | Cell Cycle Analysis | Induction of G1 arrest | U2OS (p53-proficient) | [3] |
| RPL23 Overexpression | Cell Cycle Analysis | No G1 arrest | Saos-2 (p53-null) | [3] |
| Triptolide (TP) Treatment | Apoptosis / Cell Cycle | Induced apoptosis and cell cycle arrest | Lung Cancer Cells | [4][9] |
| RPL23 Knockdown | Cell Viability | Suppressed viability | SKM-1 and K562 cells |[14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are generalized protocols for cornerstone experiments used to elucidate the RPL23-MDM2-p53 interaction.
Co-Immunoprecipitation (Co-IP) for RPL23-MDM2 Interaction
This protocol is designed to determine if RPL23 and MDM2 interact in vivo within a cellular context.
-
Cell Culture and Lysis:
-
Culture cells (e.g., U2OS or 293T) to ~90% confluency. If desired, transfect with plasmids expressing tagged proteins (e.g., Flag-RPL23, HA-MDM2).
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube. Reserve a small aliquot as the "Input" control.
-
Add the primary antibody (e.g., anti-RPL23 or anti-MDM2) or an isotype control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Separate the eluted proteins and the "Input" control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using antibodies against the protein of interest (e.g., blot with anti-MDM2 after pulling down with anti-RPL23).
-
siRNA-Mediated Knockdown of RPL23
This method is used to reduce the expression of RPL23 to assess its functional necessity.
-
Cell Seeding: Seed cells (e.g., p19Arf-/- MEFs) in antibiotic-free medium to be 30-50% confluent at the time of transfection.
-
Transfection Preparation: Dilute RPL23-specific siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation and Analysis: Incubate cells for 24-72 hours. The optimal time depends on the cell type and protein turnover rate.
-
Validation: Harvest a subset of cells to validate knockdown efficiency via RT-qPCR (for mRNA levels) or Western blotting (for protein levels).
-
Functional Assay: Use the remaining cells for downstream experiments, such as inducing RAS overexpression and measuring p53 levels by Western blot.[2]
In-Cell Ubiquitination Assay
This assay determines if RPL23 inhibits the E3 ligase activity of MDM2 towards p53.
-
Transfection: Co-transfect cells (e.g., p53-null H1299) with expression vectors for p53, MDM2, a ubiquitin construct (often HA-tagged), and either an RPL23 expression vector or an empty vector control.
-
Proteasome Inhibition: Approximately 24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate p53 from the lysates using an anti-p53 antibody.
-
Detection: Elute the captured proteins and analyze by Western blot. Probe the membrane with an anti-ubiquitin (or anti-HA) antibody to detect the polyubiquitin chains on p53. A decrease in the ubiquitin signal in the RPL23-expressing cells indicates inhibition of MDM2's E3 ligase activity.[3]
Conclusion and Therapeutic Implications
The RPL23-MDM2-p53 pathway is a vital surveillance network that safeguards genomic integrity in response to ribosomal and oncogenic stress. The direct binding and inhibition of MDM2 by RPL23 provides a clear mechanistic link between the cell's protein synthesis capacity and its primary tumor suppressor, p53. This axis is distinct from but coordinated with other p53 regulatory pathways, such as those involving p19ARF and RPL11, highlighting a multi-faceted system of checkpoints that respond to different oncogenic stimuli.[2]
Understanding this pathway opens potential avenues for therapeutic intervention. For instance, small molecules that mimic the action of RPL23 by disrupting the MDM2-p53 interaction are a major focus of cancer drug development. Furthermore, compounds that induce ribosomal stress, such as Triptolide, may exert their anti-cancer effects in part by activating the RPL23-MDM2-p53 pathway.[4][9] A comprehensive grasp of this interaction is therefore essential for professionals engaged in cancer research and the development of next-generation oncology therapeutics.
References
- 1. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ribosomal Protein-Mdm2-p53 Pathway and Energy Metabolism: Bridging the Gap between Feast and Famine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of Ribosomal Protein L23 (RPL23) in Cancer: A Technical Guide for Researchers
Introduction
Ribosomal proteins (RPs) are essential components of the ribosome, the cellular machinery responsible for protein synthesis. Beyond this canonical function, a growing body of evidence highlights the "extra-ribosomal" roles of individual RPs in regulating fundamental cellular processes, including cell proliferation, apoptosis, and DNA repair.[1] Ribosomal Protein L23 (RPL23), a component of the large 60S ribosomal subunit, has emerged as a key player in oncology.[2] Its expression is frequently deregulated in various cancers, and it participates in critical signaling pathways that govern tumor progression, metastasis, and response to therapy. This technical guide provides an in-depth overview of RPL23's expression across different cancer types, its involvement in key signaling networks, and detailed experimental protocols for its study.
Expression and Clinical Significance of RPL23 in Various Cancers
RPL23 expression is altered in a wide range of human cancers. While often upregulated and associated with aggressive phenotypes, its role can be context-dependent. The following table summarizes the expression status and clinical correlation of RPL23 across several major cancer types.
| Cancer Type | RPL23 Expression Status | Key Findings and Clinical Correlation |
| Hepatocellular Carcinoma (HCC) | Upregulated | Significantly higher in HCC tissues compared to adjacent normal tissues.[3] Overexpression is associated with advanced tumor grade, late cancer stage, and shorter disease-free and overall survival.[3] Promotes metastasis by upregulating MMP9.[3] |
| Gastric Cancer | Upregulated | Overexpressed in gastric cancer tissues.[4][5] Implicated in promoting multidrug resistance by inhibiting drug-induced apoptosis, potentially through the glutathione S-transferase-mediated drug-detoxifying system.[4][5] |
| Ovarian Carcinoma (EOC) | Upregulated | Highly expressed in cisplatin-resistant EOC patients and cell lines.[6] High expression is linked to higher pathological grade, positive lymphatic metastasis, and cisplatin resistance.[6] Knockdown of RPL23 can restore cisplatin sensitivity.[6] |
| Lung Cancer | Implicated in Tumor Suppression | Triptolide, a tumor suppressor, induces the RPL23-MDM2-p53 pathway to repress lung cancer cells.[7] Oncogenic RAS signaling, common in lung cancer, leads to an increase in RPL23 mRNA and protein.[8] |
| Colorectal Cancer | Implicated in Tumor Suppression | Exogenous RPL23 expression may have therapeutic value in colorectal carcinomas that retain wild-type p53.[2] |
| Myelodysplastic Syndrome (MDS) | Upregulated | Expression is higher in patients with higher-risk MDS.[2] Overexpression is associated with abnormal apoptotic resistance in CD34+ cells.[3] |
| Osteosarcoma | Upregulated | Upregulated in osteosarcoma tissues, with high expression linked to poor prognosis.[9] Knockdown of RPL23 reduces migration and invasion of osteosarcoma cell lines.[9] |
Core Signaling Pathways Involving RPL23
RPL23 exerts its influence on cancer biology by participating in several critical signaling pathways. These extra-ribosomal functions are central to its role as both a potential oncogene and a tumor suppressor.
The RPL23-MDM2-p53 Tumor Suppressor Pathway
One of the most well-characterized extra-ribosomal functions of RPs is the regulation of the p53 tumor suppressor. Under conditions of ribosomal stress (e.g., impaired ribosome biogenesis), certain RPs, including RPL23, can bind to the E3 ubiquitin ligase MDM2.[8] This interaction inhibits MDM2's ability to ubiquitinate and target p53 for degradation.[2] The resulting stabilization and activation of p53 trigger downstream responses like cell cycle arrest and apoptosis, forming a crucial tumor surveillance network.[8][10]
Caption: The RPL23-MDM2-p53 pathway for tumor suppression.
Oncogenic RAS Signaling and RPL23 Induction
Oncogenic mutations in the RAS gene are frequent drivers of tumorigenesis. Studies have shown that oncogenic RAS overexpression leads to an increase in both RPL23 mRNA and protein levels.[8] This induction is mediated through the canonical RAS downstream signaling cascades, the PI3K/mTOR and MEK pathways.[8][11] The upregulated RPL23 can then engage the MDM2-p53 axis, suggesting a feedback mechanism where oncogenic signaling can trigger a tumor suppressor response.[8]
Caption: Oncogenic RAS induces RPL23 expression via PI3K/MEK/mTOR.
RPL23 and Metastasis in Hepatocellular Carcinoma (HCC)
In HCC, RPL23 acts as a pro-metastatic factor. Mechanistically, RPL23 functions as an RNA-binding protein that directly associates with the 3' untranslated region (3'UTR) of the Matrix Metalloproteinase 9 (MMP9) mRNA.[3] This interaction stabilizes the MMP9 transcript, leading to increased MMP9 protein expression. MMP9 is a key enzyme that degrades the extracellular matrix, a critical step in tumor cell invasion and metastasis.[3] This pathway highlights a p53-independent, pro-tumorigenic role for RPL23.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Deregulation of ribosomal proteins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Ribosomal Protein L23 (RPL23): A Pivotal Regulator of Cellular Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, has emerged as a critical regulator of cellular apoptosis, extending its function beyond its canonical role in protein synthesis.[1] Its involvement in fundamental cellular processes such as cell cycle control and stress responses has drawn significant attention, particularly in the context of cancer biology and drug development.[2] This technical guide provides a comprehensive overview of the current understanding of RPL23's role in apoptosis, detailing the key signaling pathways, experimental methodologies to interrogate its function, and quantitative data from seminal studies.
The Dual Role of RPL23 in Apoptosis
RPL23 exhibits a fascinating dual functionality in the regulation of apoptosis, acting as both a suppressor and a promoter of programmed cell death depending on the cellular context.
-
Anti-Apoptotic Function: In certain malignancies, such as higher-risk myelodysplastic syndrome (MDS), overexpression of RPL23 is associated with resistance to apoptosis.[3][4][5] This anti-apoptotic role is primarily mediated through the RPL23/Miz-1/c-Myc signaling circuit.[3][6] Elevated RPL23 levels lead to the suppression of the transcription factor Miz-1, which in turn reduces the expression of cell cycle inhibitors like p15Ink4b and p21Cip1.[6][7] Concurrently, RPL23 overexpression is linked to increased levels of the oncoprotein c-Myc, a functional repressor of Miz-1.[3][6] This cascade ultimately results in diminished cell cycle arrest and a block in apoptosis, contributing to cancer progression and chemoresistance.[3][8]
-
Pro-Apoptotic Function: Conversely, under conditions of ribosomal stress, RPL23 can act as a tumor suppressor by activating the p53 pathway.[7][9] RPL23, along with other ribosomal proteins like RPL5 and RPL11, can bind to MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[7][9][10] This interaction inhibits MDM2's activity, leading to the stabilization and accumulation of p53.[7][10] Activated p53 can then induce cell cycle arrest and apoptosis.[9] This pro-apoptotic function has been explored in the context of gene therapy for cancers with wild-type p53.[7]
Key Signaling Pathways Involving RPL23 in Apoptosis
The regulatory role of RPL23 in apoptosis is orchestrated through two principal signaling pathways:
The RPL23/Miz-1/c-Myc Pathway
This pathway is central to the anti-apoptotic function of RPL23.
In this circuit, elevated RPL23 expression suppresses Miz-1, a transcriptional activator of cell cycle inhibitors p15Ink4b and p21Cip1.[3] Concurrently, RPL23 expression is positively correlated with c-Myc, which also inhibits Miz-1 function.[3] The net effect is a reduction in cell cycle arrest, leading to apoptotic resistance.[3]
The RPL23-MDM2-p53 Pathway
This pathway highlights the pro-apoptotic, tumor-suppressive role of RPL23.
References
- 1. RPL23 Polyclonal Antibody (PA5-51916) [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Extraribosomal Roles of RPL23: A Technical Guide to its Mechanisms in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L23 (RPL23), a fundamental component of the large 60S ribosomal subunit, has emerged as a critical regulator of gene expression through multifaceted extraribosomal activities. Beyond its canonical role in protein synthesis, RPL23 is a key player in pivotal cellular signaling networks, including the p53 tumor suppressor pathway and the c-Myc oncogenic circuit. It exerts its influence through direct protein-protein interactions and by modulating mRNA stability, thereby controlling cell cycle progression, apoptosis, and metastasis. Dysregulation of RPL23 is implicated in numerous malignancies and is associated with therapeutic resistance and poor patient prognosis, highlighting its potential as a valuable biomarker and drug target. This technical guide provides an in-depth exploration of the molecular mechanisms of RPL23, summarizes key quantitative data, and presents detailed experimental protocols for its investigation.
Core Regulatory Mechanisms of RPL23
RPL23-mediated gene regulation occurs primarily through three distinct extraribosomal mechanisms: direct inhibition of the E3 ubiquitin ligase MDM2 to stabilize p53, modulation of the Miz-1/c-Myc transcriptional axis to control cell survival, and post-transcriptional stabilization of specific mRNAs, such as MMP9, to promote cell invasion.
The RPL23-MDM2-p53 Tumor Suppressor Axis
Under conditions of ribosomal stress, such as that induced by oncogenic signaling or chemotherapeutic agents, free RPL23 accumulates and translocates to the nucleoplasm. Here, it directly binds to the central acidic domain of Murine Double Minute 2 (MDM2), a primary E3 ubiquitin ligase and negative regulator of the p53 tumor suppressor.[1][2][3] This interaction inhibits MDM2's ability to ubiquitinate and target p53 for proteasomal degradation.[4] The resulting stabilization and activation of p53 lead to the transcriptional upregulation of target genes involved in cell cycle arrest, apoptosis, and DNA repair, forming a crucial checkpoint against tumorigenesis.[1][5]
Oncogenic signaling, particularly from RAS, has been shown to be a potent inducer of RPL23 expression. The RAS-driven activation of the MEK/PI3K and mTOR pathways leads to increased RPL23 mRNA and protein levels, which in turn contributes to a p53-dependent tumor-suppressive response.[5]
The RPL23/Miz-1/c-Myc Pro-Survival Circuit
In contrast to its tumor-suppressive role, RPL23 can also promote cell survival and contribute to oncogenesis, particularly in higher-risk myelodysplastic syndromes (MDS).[6] RPL23 negatively regulates the transcriptional activity of the Myc-interacting zinc-finger protein 1 (Miz-1).[6][7] Miz-1 typically activates the transcription of cyclin-dependent kinase inhibitors (CDKIs) such as p15Ink4b and p21Cip1. By suppressing Miz-1, elevated RPL23 levels prevent the expression of these cell cycle inhibitors.[6]
This action is synergistic with the oncogene c-Myc, which is a functional antagonist of Miz-1. Furthermore, RPL23 itself is a transcriptional target of c-Myc, creating a positive feedback loop.[6][7] Elevated RPL23 suppresses Miz-1, enhancing c-Myc's ability to drive proliferation and inhibit apoptosis; in turn, c-Myc promotes further RPL23 expression, reinforcing the pro-survival state.[7]
Post-Transcriptional Regulation of MMP9
RPL23 plays a direct role in cancer metastasis by modulating mRNA stability. In hepatocellular carcinoma (HCC), RPL23 has been identified as an RNA-binding protein that directly associates with the 3' untranslated region (3'UTR) of the Matrix Metallopeptidase 9 (MMP9) mRNA.[2][8] MMP9 is a key enzyme that degrades the extracellular matrix, facilitating tumor cell invasion and migration.
By binding to the MMP9 3'UTR, RPL23 protects the transcript from degradation, thereby increasing its half-life and leading to elevated MMP9 protein levels.[2] This mechanism enhances the invasive and metastatic potential of cancer cells. This function highlights a critical post-transcriptional layer of gene regulation controlled by RPL23.
Quantitative Data Summary
The clinical and molecular impact of RPL23 expression has been quantified in several studies, providing crucial data for its role as a biomarker and therapeutic target.
Table 1: Clinical Prognostic Value of RPL23 Expression
| Cancer Type | Parameter | Value | p-value | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Overall Survival (High vs. Low RPL23) | HR = 1.6 | 0.0069 | [2] |
| Disease-Free Survival (High vs. Low RPL23) | HR = 1.4 | 0.045 | [2] | |
| Myelodysplastic Syndromes (MDS) | 2-Year Survival Rate (Increased vs. Normal RPL23) | Reduced | 0.012 | [9] |
| Transformation to Acute Myeloid Leukemia | Higher Rate | 0.005 | [9] |
| Epithelial Ovarian Carcinoma (EOC) | Association with Cisplatin Resistance | High RPL23 expression correlates with resistance | < 0.05 |[10] |
Table 2: Molecular Correlations and Effects of RPL23
| Context | Parameter | Correlation/Effect | Value | Reference |
|---|---|---|---|---|
| Myelodysplastic Syndromes (MDS) | Apoptosis of CD34+ cells | Inverse correlation with RPL23 expression | r = -0.672 (p < 0.001) | [9] |
| c-Myc mRNA levels | Positive correlation with RPL23 mRNA | r = 0.703 (p < 0.001) | [11] | |
| Miz-1 mRNA levels | Negative correlation with RPL23 mRNA | r = -0.252 (p = 0.048) | [12] | |
| RPL23 Relative Expression (Higher- vs. Lower-Risk) | 1.88 ± 0.17 vs. 1.05 ± 0.07 | N/A | [11] |
| Hepatocellular Carcinoma (HCC) | MMP9 mRNA half-life (RPL23 knockdown vs. control) | Shortened from 5 hours to 3 hours | N/A |[2] |
Experimental Protocols
Investigating the extraribosomal functions of RPL23 requires a combination of techniques to probe protein-protein and protein-RNA interactions, as well as protein stability.
Co-Immunoprecipitation (Co-IP) for RPL23-MDM2 Interaction
This protocol is designed to validate the in vivo interaction between RPL23 and MDM2.
-
Reagents:
-
Cell Lysis Buffer: 0.5% NP-40, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with reduced NP-40 (0.1%).
-
Antibodies: Rabbit anti-RPL23 (for IP), Mouse anti-MDM2 (for Western blot), Rabbit IgG (isotype control).
-
Protein A/G magnetic beads.
-
SDS-PAGE sample buffer.
-
-
Procedure:
-
Cell Lysis: Harvest ~1x10^7 cells, wash with ice-cold PBS, and lyse in 1 mL of ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-RPL23 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer. Boil at 95-100°C for 10 minutes to elute proteins.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-MDM2 antibody.
-
RNA Immunoprecipitation (RIP) for RPL23-MMP9 mRNA Interaction
This protocol identifies RNAs that are physically associated with RPL23 in the cell.[13][14]
-
Reagents:
-
Polysome Lysis Buffer: 100 mM KCl, 5 mM MgCl2, 10 mM HEPES (pH 7.0), 0.5% NP-40, supplemented with DTT, RNase inhibitors, and protease inhibitors.
-
High-Salt Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate.
-
Antibodies: Rabbit anti-RPL23, Rabbit IgG (isotype control).
-
Protein A/G magnetic beads.
-
TRIzol or other RNA extraction reagent.
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR).
-
-
Procedure:
-
Cell Lysis: Prepare cytoplasmic lysate from ~2x10^7 cells using 1 mL of ice-cold Polysome Lysis Buffer.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Bead Preparation: Wash Protein A/G beads and coat them with 5-10 µg of anti-RPL23 or control IgG antibody by incubating for at least 1 hour at 4°C.
-
Immunoprecipitation: Add the clarified cell lysate to the antibody-coated beads and incubate overnight at 4°C with rotation.
-
Washing: Wash the beads extensively, starting with Polysome Lysis Buffer and followed by High-Salt Wash Buffer to remove non-specific interactions.
-
RNA Elution & Purification: Elute RNA from the beads by resuspending them in TRIzol. Purify the RNA according to the manufacturer's protocol. Include a DNase treatment step.
-
Analysis: Perform RT-qPCR on the purified RNA using primers specific for MMP9 mRNA. Results should be normalized to input RNA levels and compared with the IgG control.
-
Cycloheximide (CHX) Chase Assay for Protein Stability
This assay measures the half-life of a protein by inhibiting new protein synthesis.[1][15][16]
-
Reagents:
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).
-
Complete cell culture medium.
-
RIPA or other suitable lysis buffer.
-
-
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency on the day of the experiment.
-
CHX Treatment: Treat cells with a final concentration of 50-100 µg/mL CHX. This is the 0-hour time point.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). For each time point, wash cells with ice-cold PBS and lyse them directly on the plate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Analysis: Analyze equal amounts of protein from each time point by Western blot. Probe for the protein of interest (e.g., p53) and a stable loading control (e.g., Actin or Tubulin). Densitometry is used to quantify the protein bands, and the levels are plotted over time to calculate the half-life.
-
3'UTR Luciferase Reporter Assay for mRNA Stability
This assay measures the effect of RPL23 on the stability of an mRNA transcript mediated by its 3'UTR.[2]
-
Reagents:
-
Luciferase reporter vector with the MMP9 3'UTR cloned downstream of the luciferase gene (e.g., psiCHECK-2-MMP9-3UTR).
-
Expression vector for RPL23 (or siRNA for RPL23 knockdown).
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
-
Procedure:
-
Co-transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with the psiCHECK-2-MMP9-3UTR vector and either the RPL23 expression vector or a control vector. For knockdown experiments, co-transfect with siRPL23 or a scramble control siRNA.
-
Incubation: Culture cells for 24-48 hours post-transfection to allow for expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Measurement: Measure both Firefly (internal control, if on a separate plasmid) and Renilla (experimental) luciferase activities using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. An increase in the normalized luciferase activity upon RPL23 overexpression (or a decrease upon knockdown) indicates that RPL23 stabilizes the MMP9 mRNA via its 3'UTR.
-
Experimental and Logical Workflow Visualization
The investigation of RPL23's function in gene regulation typically follows a multi-step workflow, starting from clinical observation or a discovery-based screen and proceeding to detailed molecular mechanism validation.
Implications for Drug Development
The dual role of RPL23 presents a complex but compelling landscape for therapeutic intervention.
-
As a Tumor Suppressor: In cancers with wild-type p53, strategies to enhance the RPL23-MDM2 interaction could be beneficial. Small molecules that promote the release of RPL23 from the ribosome or stabilize its interaction with MDM2 could serve as a novel p53-activating therapy.
-
As an Oncoprotein: In malignancies driven by RPL23 overexpression, such as certain types of MDS and HCC, targeting RPL23 is an attractive strategy.[2][9] Developing inhibitors that block its interaction with key targets like the MMP9 mRNA or that disrupt the RPL23/Miz-1/c-Myc circuit could reverse apoptosis resistance and inhibit metastasis.
-
As a Biomarker: Given its correlation with prognosis and chemoresistance, monitoring RPL23 expression levels could help stratify patients, predict response to therapy (e.g., cisplatin), and guide treatment decisions.[9][10]
Conclusion
Ribosomal protein L23 is a key nexus in cellular signaling, translating ribosomal stress and oncogenic signals into profound changes in gene expression. Its ability to act as both a tumor suppressor via the p53 pathway and a promoter of oncogenesis through the c-Myc and MMP9 axes underscores its context-dependent functionality. A thorough understanding of these extraribosomal mechanisms, aided by the quantitative and methodological framework provided herein, is essential for researchers and clinicians aiming to exploit RPL23 as a biomarker and therapeutic target in cancer and other diseases.
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 2. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 16. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ribosomal Protein L23 (RPL23): From Discovery to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit, has emerged from its canonical role in protein synthesis to become a focal point of research in cellular regulation and disease. Initially identified as a structural element of the ribosome, RPL23 is now recognized for its critical extra-ribosomal functions, most notably as a key regulator in the p53-MDM2 tumor suppressor pathway. This technical guide provides a comprehensive overview of the discovery, history, structure, and multifaceted functions of RPL23. It details its involvement in ribosome biogenesis, its role as a chaperone docking site, and its intricate participation in cell cycle control and apoptosis through interactions with MDM2. Furthermore, this guide explores the growing body of evidence linking RPL23 dysregulation to various cancers, highlighting its potential as a biomarker and therapeutic target. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research into this versatile protein.
Discovery and History
The journey to understanding Ribosomal Protein L23 (RPL23) is intertwined with the broader history of ribosome research. Initially, the focus was on characterizing the components of the ribosome, the cell's protein synthesis machinery.
Early Identification and Nomenclature:
The initial characterization of individual ribosomal proteins was a complex process, with different laboratories using varied nomenclature. The protein we now know as RPL23 was likely first identified as part of efforts to dissect the protein composition of the large ribosomal subunit in eukaryotes. The unified nomenclature system for ribosomal proteins, which designates proteins based on their location in the small (S) or large (L) subunit and a number, brought clarity to the field[1][2][3][4][5]. Under this system, the protein previously referred to by various names, including L17 in yeast due to sequence homology, was standardized as RPL23 in humans[6][7]. The gene encoding human RPL23 was cloned and sequenced, revealing a polypeptide of 156 amino acids that is highly conserved across species[8].
A Chronological Overview of Key Discoveries:
| Year | Discovery | Key Findings | Reference(s) |
| 1988 | Gene Sequencing in Archaebacteria | The gene for ribosomal protein L23 was sequenced in the archaebacterium Methanococcus vannielii, highlighting its conserved nature across different domains of life. | [9] |
| 1991 | First Deduced Amino Acid Sequence in Mammals | The amino acid sequence of rat RPL23 was deduced from cDNA, showing it to be a 140-amino acid protein. | [10] |
| 1997 | Human RPL23A Gene Cloned and Characterized | The human RPL23A gene was cloned, sequenced, and mapped to chromosome 17q11. The encoded protein was found to be identical to its rat homolog. | [8] |
| 2004 | Elucidation of Extra-Ribosomal Functions | Seminal studies revealed that RPL23 can activate the tumor suppressor p53 by inhibiting the function of its negative regulator, MDM2, in response to ribosomal stress. | [6][11] |
| 2016 | Linking Oncogenic Signaling to p53 via RPL23 | Research demonstrated that oncogenic RAS signaling induces RPL23 expression, which in turn activates p53, providing a crucial link between oncogene activation and tumor suppression. | [10][12] |
| 2017-Present | Expanding Roles in Cancer | Numerous studies have implicated RPL23 in the progression of various cancers, including hepatocellular carcinoma, ovarian cancer, and myelodysplastic syndromes, highlighting its roles in metastasis, chemoresistance, and apoptosis. | [13][14] |
Structure and Ribosomal Function
RPL23 is an integral component of the large (60S) ribosomal subunit in eukaryotes.[6][7]
Structural Features:
The structure of RPL23 has been determined, revealing a compact and globular protein. As a component of the large ribosomal subunit, it is located near the polypeptide exit tunnel.[15] This strategic positioning is critical for its ribosomal functions.
Role in Ribosome Biogenesis and Function:
-
Ribosome Assembly: RPL23 is involved in the complex process of ribosome biogenesis, which includes the synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins.[16] It binds to the 28S rRNA, contributing to the structural integrity of the large subunit.[17]
-
Chaperone Docking Site: RPL23 serves as a docking site for ribosome-associated chaperones. This function is crucial for the proper folding of newly synthesized polypeptides as they emerge from the ribosomal exit tunnel.
Extra-Ribosomal Functions: The RPL23-MDM2-p53 Pathway
A significant body of research has uncovered the critical extra-ribosomal roles of RPL23, particularly its involvement in the p53 tumor suppressor pathway. Under conditions of cellular stress, particularly ribosomal stress (disruption of ribosome biogenesis), RPL23 can translocate from the nucleolus to the nucleoplasm.
Interaction with MDM2:
In the nucleoplasm, "free" RPL23 can directly bind to the murine double minute 2 (MDM2) protein.[8][11][12] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, thereby keeping p53 levels low in unstressed cells.[12]
Activation of p53:
By binding to MDM2, RPL23 inhibits its E3 ligase activity towards p53.[8][11][12] This inhibition leads to the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, or senescence, thus preventing the proliferation of damaged or cancerous cells.[12]
Role in Cancer
The dysregulation of RPL23 expression has been implicated in the development and progression of numerous cancers.
Upregulation in Cancer:
Increased expression of RPL23 has been observed in various malignancies, including:
-
Hepatocellular Carcinoma (HCC): Elevated RPL23 levels in HCC are associated with poor clinical outcomes and promote tumor metastasis.[13]
-
Ovarian Carcinoma: High RPL23 expression is linked to cisplatin resistance.[14]
-
Myelodysplastic Syndromes (MDS): Overexpression of RPL23 is associated with resistance to apoptosis in higher-risk MDS.[14]
-
Gastric Cancer: RPL23 has been shown to promote multidrug resistance.[15]
Mechanisms of RPL23 in Carcinogenesis:
The pro-tumorigenic roles of RPL23 are multifaceted and can include:
-
Inhibition of Apoptosis: By suppressing the transcriptional activation of cell cycle inhibitors, RPL23 can contribute to resistance to apoptosis.[14]
-
Promotion of Metastasis: In HCC, RPL23 has been shown to drive metastasis.
-
Drug Resistance: RPL23 can confer resistance to chemotherapy in several cancers.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study RPL23.
Co-Immunoprecipitation (Co-IP) for RPL23-MDM2 Interaction
This protocol is designed to verify the in vivo interaction between RPL23 and MDM2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-RPL23 antibody (e.g., Proteintech, Cat No. 16086-1-AP)[18]
-
Anti-MDM2 antibody for detection
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells expressing RPL23 and MDM2 in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RPL23 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-MDM2 antibody to detect the co-immunoprecipitated MDM2.
Quantitative Real-Time PCR (qPCR) for RPL23 Gene Expression
This protocol allows for the quantification of RPL23 mRNA levels in different cell or tissue samples.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for human RPL23 (custom or commercially available, e.g., from Sino Biological, HP104998)[19][20]
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from your samples of interest.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for RPL23, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the relative or absolute expression levels of RPL23 mRNA. Normalize the data to a stable housekeeping gene.
Clinical Significance and Future Directions
The growing understanding of RPL23's multifaceted roles has significant clinical implications.
As a Biomarker:
The differential expression of RPL23 in various cancers suggests its potential as a prognostic and predictive biomarker. High RPL23 levels may indicate a more aggressive tumor phenotype, poor prognosis, or resistance to certain therapies.
As a Therapeutic Target:
Targeting RPL23 or its downstream effectors presents a promising therapeutic strategy. Modulating RPL23 expression or its interaction with MDM2 could potentially restore p53 function in cancer cells or overcome drug resistance.
Future Research:
Further research is needed to:
-
Fully elucidate the mechanisms that regulate RPL23 expression and its extra-ribosomal functions.
-
Identify the full spectrum of RPL23's interacting partners and its role in other cellular pathways.
-
Develop and validate RPL23-based diagnostics and therapeutics for clinical use.
References
- 1. A new system for naming ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nomenclature of Ribosomal Proteins – The Ban Lab | ETH Zurich [bangroup.ethz.ch]
- 3. Ribosomal protein - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ribosomalproteins.com [ribosomalproteins.com]
- 6. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 7. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence of the gene for ribosomal protein L23 from the archaebacterium Methanococcus vannielii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Origin and Evolution of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. Evolution of the large-subunit ribosomal RNA binding site for protein L23/25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RPL23 antibody (16086-1-AP) | Proteintech [ptglab.com]
- 19. us.sinobiological.com [us.sinobiological.com]
- 20. cn.sinobiological.com [cn.sinobiological.com]
An In-depth Technical Guide to the Subcellular Localization of Ribosomal Protein L23 (RPL23)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit, plays a fundamental role in protein synthesis.[1][2] Beyond its canonical function within the ribosome, RPL23 has emerged as a key regulator in vital cellular signaling pathways, most notably the p53-MDM2 tumor suppressor network.[1][3] Its localization within the cell is intrinsically linked to its functional state, transitioning from a primarily cytoplasmic role in translation to a nucleoplasmic function in stress response signaling. This document provides a comprehensive overview of the subcellular localization of RPL23, detailing the experimental methodologies used for its determination, summarizing its distribution, and illustrating its involvement in cellular signaling.
Subcellular Distribution of RPL23
RPL23 is predominantly found in the cytoplasm, consistent with its role as a component of the ribosome.[1][2] The Human Protein Atlas reports a cytoplasmic expression with a granular pattern across all tissues, which is indicative of ribosomal association.[4] However, a significant body of research demonstrates that under conditions of cellular stress, such as ribosomal biogenesis perturbation, RPL23 can translocate to the nucleoplasm and nucleolus to perform its extraribosomal functions.[5][6]
While precise quantitative data from a single source is scarce, a composite understanding from multiple studies suggests the following distribution. The table below summarizes the expected relative distribution of RPL23 in different subcellular compartments under basal and stress conditions.
| Subcellular Compartment | Relative Abundance (Basal Conditions) | Relative Abundance (Ribosomal Stress) | Primary Function in Compartment | Supporting Evidence |
| Cytoplasm (Ribosome-bound) | High | High | Protein Synthesis (Translation) | Component of 60S ribosomal subunit |
| Nucleoplasm | Low | Moderate/High | Regulation of MDM2-p53 pathway | Interaction with MDM2 |
| Nucleolus | Low | Moderate | Ribosomal biogenesis, Stress sensing | Translocation upon stress |
| Mitochondria | Not Reported | Not Reported | N/A | N/A |
| Endoplasmic Reticulum | Not Reported | Not Reported | N/A | N/A |
Note: The relative abundance values are qualitative estimates based on the available literature. Specific percentages may vary depending on cell type and the nature of the cellular stress.
Key Signaling Pathway: The RPL23-MDM2-p53 Axis
Under cellular stress, particularly ribosomal stress induced by agents like low-dose actinomycin D, RPL23 plays a critical role in the activation of the p53 tumor suppressor.[3][7] Free RPL23, not incorporated into ribosomes, binds to the E3 ubiquitin ligase MDM2 in the nucleoplasm.[3][7] This interaction inhibits MDM2's ability to ubiquitinate and target p53 for proteasomal degradation. The stabilization and accumulation of p53 allow it to act as a transcription factor, inducing cell cycle arrest or apoptosis.[6][8]
Experimental Protocols for Determining Subcellular Localization
The subcellular localization of RPL23 is typically determined using two primary experimental techniques: Immunofluorescence (IF) microscopy and subcellular fractionation followed by Western blotting.
Immunofluorescence (IF) Microscopy
This technique provides visual evidence of protein localization within intact cells.
Protocol:
-
Cell Culture and Fixation:
-
Culture cells (e.g., HeLa, U2OS) on sterile glass coverslips in a 6-well plate to ~70-80% confluency.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody against RPL23 (e.g., Rabbit polyclonal anti-RPL23) in the blocking buffer (typical dilution 1:100 to 1:500).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the coverslip and store at 4°C in the dark until imaging.
-
-
Imaging:
-
Visualize the slides using a confocal or fluorescence microscope. The green fluorescence (Alexa Fluor 488) will indicate the location of RPL23, while the blue fluorescence (DAPI) will mark the nucleus.
-
Subcellular Fractionation and Western Blotting
This biochemical method separates cellular components into different fractions, allowing for the quantitative or semi-quantitative analysis of protein abundance in each fraction.
Protocol:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Nuclear Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.
-
The resulting pellet contains the nuclei (Nuclear Fraction ).
-
The supernatant contains the cytoplasm and other organelles.
-
-
Cytoplasmic and Mitochondrial Fractionation:
-
Transfer the supernatant from the previous step to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
The pellet contains the mitochondria (Mitochondrial Fraction ).
-
The supernatant contains the cytosol and microsomes (membranes, ribosomes).
-
-
Cytosolic and Ribosomal/Membrane Fractionation:
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The supernatant is the Cytosolic (Soluble) Fraction .
-
The pellet contains ribosomes and membrane fragments (Microsomal Fraction ).
-
-
Protein Quantification and Western Blot Analysis:
-
Resuspend all pellets in an appropriate lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against RPL23.
-
Also, probe for compartment-specific markers (e.g., Lamin B1 for nucleus, Cytochrome C for mitochondria, GAPDH or Tubulin for cytosol) to verify the purity of the fractions.
-
Conclusion
The subcellular localization of RPL23 is dynamic and central to its dual functions in protein synthesis and tumor suppression. While predominantly a cytoplasmic ribosomal protein, its ability to translocate to the nucleus under stress highlights a sophisticated cellular surveillance mechanism. The experimental protocols detailed herein provide robust methods for researchers to investigate and visualize the localization of RPL23, offering valuable insights into its role in cellular homeostasis and disease, and paving the way for targeted therapeutic strategies.
References
- 1. maayanlab.cloud [maayanlab.cloud]
- 2. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPL23 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Arabidopsis Ribosomal Proteins RPL23aA and RPL23aB Are Differentially Targeted to the Nucleolus and Are Disparately Required for Normal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.tulane.edu [medicine.tulane.edu]
The Role of Ribosomal Protein L23 in the Pathogenesis of Diamond-Blackfan Anemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamond-Blackfan Anemia (DBA) is a rare inherited bone marrow failure syndrome characterized by pure red cell aplasia, congenital anomalies, and a predisposition to cancer.[1][2][3] The disease is primarily classified as a ribosomopathy, arising from heterozygous mutations in genes encoding ribosomal proteins (RPs), which lead to haploinsufficiency.[2][3][4] This guide provides an in-depth examination of the role of a specific large ribosomal subunit protein, RPL23 (uL14), in the molecular pathogenesis of DBA. While mutations in RPL23 are less common than those in genes like RPS19 or RPL5, its study provides critical insights into the core mechanism of the disease: the activation of the p53 tumor suppressor pathway in response to ribosomal stress. We will detail the molecular interactions, present quantitative data on RP mutations, outline key experimental protocols for DBA research, and visualize the central signaling pathways and workflows.
Introduction to Diamond-Blackfan Anemia
First described in 1938, Diamond-Blackfan Anemia typically presents in infancy with severe macrocytic anemia, reticulocytopenia, and a near-complete absence of erythroid precursors in an otherwise normocellular bone marrow.[1][2][5] Approximately half of the patients exhibit congenital abnormalities, including craniofacial, thumb or upper limb, cardiac, and urogenital defects.[1][2] DBA is inherited in an autosomal dominant pattern, though a significant number of cases arise from de novo mutations.[2][4]
The genetic basis of DBA lies in mutations within genes encoding components of the ribosome. To date, mutations in over 20 RP genes, affecting both the small (40S) and large (60S) ribosomal subunits, have been identified in approximately 75-80% of patients.[6] This genetic heterogeneity underscores a common underlying pathophysiology: the disruption of ribosome biogenesis.[2][4]
The Core Pathogenesis: Ribosomal Stress and p53 Activation
The prevailing model for DBA pathogenesis posits that haploinsufficiency of an RP, such as RPL23, impairs the efficient assembly of its respective ribosomal subunit.[2][4][7] RPL23 is a structural component of the 60S large subunit, essential for protein synthesis.[8][9] A deficiency in RPL23 disrupts the intricate process of ribosome production, leading to a state known as "ribosomal stress."
This stress has a critical consequence: a pool of newly synthesized RPs, including RPL5 and RPL11, fail to be incorporated into mature ribosomes.[2][6] These "free" RPs gain an extra-ribosomal function by binding to and inhibiting MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4][10] RPL23 itself has been shown to be one of the RPs that can bind MDM2 and activate p53 in response to ribosomal perturbation.[9][10]
The inhibition of MDM2 leads to the stabilization and accumulation of p53.[4][10][11] Elevated p53 levels trigger cell cycle arrest and apoptosis, providing a robust surveillance mechanism against uncontrolled proliferation.[11] The erythroid progenitor lineage is exquisitely sensitive to this p53 activation, resulting in the profound red cell aplasia characteristic of DBA.[11][12] Why erythroid cells are so vulnerable is a key question, with hypotheses pointing to their massive requirement for ribosome synthesis to support hemoglobin production during rapid proliferation and differentiation.[13][14]
Quantitative Data: RPL23 in the DBA Genetic Landscape
Mutations in RPL23 are a rare cause of DBA. The majority of cases are attributed to a small number of more frequently mutated genes. The following table summarizes the mutational frequencies of key RP genes in DBA cohorts, placing the contribution of RPL23 in context.
| Gene | Ribosomal Subunit | Frequency of Mutations in DBA Patients | Associated Phenotypes/Notes |
| RPS19 | Small (40S) | ~25%[6] | The first and most commonly mutated gene in DBA. |
| RPS26 | Small (40S) | ~7-10%[6][15] | |
| RPL5 | Large (60S) | ~7-10%[6][16][17][18] | Associated with a higher incidence of physical abnormalities, particularly cleft palate.[6][17] |
| RPL11 | Large (60S) | ~5-7%[6][16][18] | Associated with a high rate of malformations, especially isolated thumb anomalies.[6][19] |
| RPL35A | Large (60S) | ~3%[6][16] | Can be associated with neutropenia.[6] |
| RPS24 | Small (40S) | ~2%[16][17] | |
| RPS17 | Small (40S) | ~1-2%[17] | |
| RPL23 | Large (60S) | Rare (<1%) | Mutations have been reported, but are not a common cause.[15][19] Involved in the MDM2-p53 pathway.[9][10] |
Frequencies are approximate and can vary between different patient cohorts and studies.
Key Experimental Protocols for Investigating RPL23 in DBA
The study of RPL23 and other RPs in DBA relies on a combination of genetic, molecular, and cellular biology techniques.
Identification of RPL23 Mutations
-
Methodology: Next-Generation Sequencing (NGS) is the current standard.
-
Protocol: Genomic DNA is extracted from patient peripheral blood or bone marrow. A targeted gene panel including all known DBA-associated RP genes (RPS19, RPL5, RPL11, RPL23, etc.) and other relevant genes (GATA1, TSR2) is used for library preparation. Sequencing is performed on a platform like Illumina. Bioinformatic analysis is used to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). Candidate mutations are confirmed by Sanger sequencing.
-
Assessment of Ribosomal Stress and Biogenesis Defects
-
Methodology: Polysome Profiling via Sucrose Gradient Centrifugation.
-
Protocol: Cells (e.g., patient-derived lymphoblastoid cell lines or hematopoietic progenitors with RPL23 knockdown) are treated with cycloheximide to arrest translation. The cytoplasmic lysate is carefully layered onto a continuous sucrose gradient (e.g., 10-50%). The gradient is subjected to ultracentrifugation, which separates cellular components by size and density. The gradient is then fractionated while monitoring UV absorbance at 254 nm. A defect in 60S subunit assembly due to RPL23 haploinsufficiency will result in a reduced 60S peak, an altered 60S/40S subunit ratio, and a decrease in 80S monosomes and polysomes.
-
Analysis of p53 Pathway Activation
-
Methodology: Western Blotting for p53 and its Targets.
-
Protocol: Protein lysates are collected from control and RPL23-deficient cells. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total p53, p21 (CDKN1A), and a loading control (e.g., Actin or GAPDH). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. Increased levels of p53 and its downstream target p21 indicate pathway activation.
-
Functional Analysis of Erythroid Differentiation
-
Methodology: In Vitro Differentiation of Hematopoietic Stem and Progenitor Cells (HSPCs).
-
Protocol: CD34+ HSPCs are isolated from human cord blood or bone marrow. RPL23 expression is knocked down using lentiviral vectors expressing shRNAs or by CRISPR/Cas9-mediated gene editing. Cells are cultured in erythroid differentiation medium containing cytokines like EPO, SCF, and IL-3. At various time points, cell proliferation is measured. Differentiation is assessed by flow cytometry using antibodies against erythroid surface markers, such as the transferrin receptor (CD71) and Glycophorin A (GPA). A failure to expand and mature along the erythroid lineage compared to controls demonstrates the functional defect.
-
Mandatory Visualizations
Signaling Pathway: RPL23-Mediated p53 Activation in DBA
Caption: The RPL23-MDM2-p53 signaling pathway in normal versus DBA erythroid progenitor cells.
Experimental Workflow: Investigating RPL23 Function
Caption: A typical experimental workflow for studying the functional consequences of RPL23 deficiency.
Therapeutic Implications and Future Directions
The elucidation of the RP-MDM2-p53 pathway as the central driver of DBA pathogenesis opens several avenues for therapeutic development.
-
p53 Inhibition: Pharmacological inhibition of p53 has been shown to rescue the erythroid defect in preclinical models of DBA.[11][12] However, the long-term safety of systemic p53 inhibition is a major concern due to its role as a tumor suppressor.
-
Gene Therapy: For patients with identified mutations, gene therapy represents a potential curative approach.[20][21][22] Lentiviral vectors carrying a correct copy of the mutated gene (e.g., RPS19) have shown promise in restoring normal hematopoiesis in preclinical models and are moving towards clinical trials.[22] A similar strategy could be envisioned for RPL23-mutated DBA.
-
Modulation of Translation: Other strategies aim to bypass the ribosomal defect or improve translational efficiency.
Future research must continue to explore the nuances of this pathway. Key questions remain, such as the precise reasons for the erythroid-specific sensitivity and the mechanisms underlying the variable penetrance of congenital abnormalities associated with different RP mutations. A deeper understanding of the extra-ribosomal functions of proteins like RPL23 will be critical for developing safer and more effective therapies for patients with Diamond-Blackfan Anemia.
References
- 1. Diamond–Blackfan anemia - Wikipedia [en.wikipedia.org]
- 2. The Ribosomal Basis of Diamond-Blackfan Anemia: Mutation and Database Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamond Blackfan anemia 2008 – 2009: Broadening the scope of ribosome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diamond Blackfan Anemia: Genetics, Pathogenesis, Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. answers.childrenshospital.org [answers.childrenshospital.org]
- 6. An update on the pathogenesis and diagnosis of Diamond–Blackfan anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. proteopedia.org [proteopedia.org]
- 9. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 10. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haploinsufficiency for ribosomal protein genes causes selective activation of p53 in human erythroid progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haploinsufficiency for ribosomal protein genes causes selective activation of p53 in human erythroid progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Pathogenesis of the Erythroid Failure in Diamond Blackfan Anemia [dspace.mit.edu]
- 15. Ribosomal protein gene deletions in Diamond-Blackfan anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Analysis of mutations of ribosomal protein genes in 21 cases of Diamond-Blackfan anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutations in the ribosomal protein genes in Japanese patients with Diamond-Blackfan anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Identification of mutations in the ribosomal protein L5 (RPL5) and ribosomal protein L11 (RPL11) genes in Czech patients with Diamond-Blackfan anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emerging Therapeutic Approaches for Diamond Blackfan Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emerging Therapeutic Approaches for Diamond Blackfan Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Perspectives of current understanding and therapeutics of Diamond-Blackfan anemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of "p23" Proteins in Viral Processes
Introduction
The designation "LP23" does not correspond to a singular, officially recognized protein with a universal role in viral transcription. Scientific literature, however, describes several distinct proteins referred to as "p23" or containing a "23" designation (such as MED23) that are critically involved in various aspects of viral infection cycles. This technical guide provides a comprehensive overview of three such proteins: the non-structural protein p23 of Lagoviruses, the p23 protein of Hibiscus chlorotic ringspot virus (HCRSV), and the host Mediator complex subunit MED23. Each of these proteins plays a unique role, ranging from viral replication and host specificity to the modulation of the host's innate immune response. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the functions, experimental investigation, and relevant pathways associated with these proteins.
Lagovirus Non-structural Protein p23: A Putative Viroporin
The non-structural protein p23 of Lagoviruses, such as the Rabbit Hemorrhagic Disease Virus (RHDV), is a key player in the viral life cycle, although its precise functions are still under investigation. Current evidence strongly suggests that p23 acts as a viroporin, a viral protein that modifies host cell membranes to facilitate viral replication and release.[1][2][3][4]
Core Functions and Characteristics
Lagovirus p23 is a 224-amino acid protein that has been shown to oligomerize, accumulating in the cytoplasm and localizing to the endoplasmic reticulum (ER).[1][2][3] Its structure features a conserved C-terminal region with two amphipathic helices.[1][2] The dimerization of p23 is stabilized by an intermolecular disulfide bond.[3]
A primary proposed function of p23 is the formation of ion channels in the ER membrane, which is thought to elevate cytoplasmic calcium concentrations.[2][4] This alteration of intracellular calcium signaling can create a more favorable environment for various stages of the viral life cycle.[2] Additionally, p23 has been found to interact with cellular heat shock proteins Hsp70 and 110, which may act as chaperones for p23 before its integration into cellular membranes.[3]
Experimental Protocols
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for p23 Interactor Identification: [3]
-
Cell Culture: Two populations of cells are cultured. One is grown in a medium supplemented with heavy isotope-labeled arginine and lysine, while the control population is grown in a medium with regular, unlabeled amino acids.
-
Transfection: Both cell populations are transfected with a plasmid expressing FLAG-tagged p23.
-
Cell Lysis and Affinity Purification: Cells are lysed, and the p23 protein complexes are purified using anti-FLAG antibody-conjugated beads.
-
Mass Spectrometry: The purified protein complexes are analyzed by mass spectrometry to identify proteins that are enriched in the heavy-labeled sample, indicating an interaction with p23.
Flow Cytometry for Calcium Flux Measurement: [4]
-
Cell Transfection: Cells are transfected with a p23-expressing plasmid or an empty vector control.
-
Loading with Fluorescent Calcium Indicator: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence in p23-expressing cells compared to controls indicates an elevated cytoplasmic calcium concentration.
Mandatory Visualization
Hibiscus Chlorotic Ringspot Virus (HCRSV) p23 Protein: A Host-Specificity Factor
The p23 protein of Hibiscus chlorotic ringspot virus (HCRSV), a member of the Tombusviridae family, is a fascinating example of a viral protein that dictates host specificity.[5][6][7][8] This 23-kDa protein is encoded by a novel open reading frame (ORF) and is essential for viral replication in a host-specific manner.[5][6]
Core Functions and Characteristics
The expression of HCRSV p23 has been detected in infected protoplasts and leaves of the host plant kenaf (Hibiscus cannabinus L.).[5][6] In transfected cells, the p23 protein is distributed throughout the cytoplasm and nucleus.[5]
The most critical function of HCRSV p23 is its indispensable role in the replication of the virus specifically in kenaf.[5][6] Site-directed mutagenesis experiments have shown that mutations in the p23 ORF abolish viral replication in kenaf protoplasts and plants, but interestingly, not in another host, Chenopodium quinoa.[5][6] This demonstrates that p23 is a key determinant of HCRSV's ability to replicate in specific hosts. The loss of function in p23 mutants can be complemented in trans by the expression of a functional p23 protein.[5][6] It has also been shown that p23 does not act as a suppressor of post-transcriptional gene silencing and does not bind nucleic acids in vitro.[5][6]
Experimental Protocols
Site-Directed Mutagenesis of HCRSV p23: [5][6]
-
Plasmid Construction: A biologically active cDNA clone of the HCRSV genome is used as a template.
-
Mutagenesis: Point mutations are introduced into the p23 coding sequence using PCR-based methods. These mutations are designed to be silent in the overlapping p28 ORF to ensure that any observed effects are due to changes in p23.
-
In Vitro Transcription: The mutated HCRSV cDNA is transcribed in vitro to produce infectious viral RNA.
-
Inoculation: The mutant viral RNA is used to inoculate protoplasts or leaves of the host plants (e.g., kenaf and C. quinoa).
-
Analysis of Replication: Viral replication is assessed by Northern blot analysis to detect progeny viral RNA.
-
Agrobacterium-mediated Infiltration: A construct expressing the wild-type p23 gene is introduced into Agrobacterium tumefaciens.
-
Co-inoculation: Leaves of kenaf are first inoculated with a p23 mutant of HCRSV and then infiltrated with the Agrobacterium carrying the p23 expression construct.
-
Analysis of Replication: The restoration of viral replication is monitored by Northern blot or RT-PCR to detect progeny viral RNA.
Mandatory Visualization
Host Mediator Complex Subunit MED23: A Gatekeeper of Antiviral Innate Immunity
MED23 is a subunit of the Mediator complex, a large transcriptional co-regulator in eukaryotic cells. In the context of viral infections, MED23 has been identified as a crucial negative regulator of the innate immune response to RNA viruses.[9][10][11][12][13]
Core Functions and Characteristics
MED23 plays a key role in dampening the production of type I interferons (IFN-I) and proinflammatory cytokines upon infection with RNA viruses like vesicular stomatitis virus (VSV).[9][11][12] It achieves this by transcriptionally repressing the expression of the innate immune receptor RIG-I.[9][13] RIG-I is a pattern recognition receptor that detects viral RNA in the cytoplasm and initiates a signaling cascade that leads to the production of interferons.
Mechanistically, MED23 interacts with the transcription factor forkhead box O3 (Foxo3) to negatively regulate the transcription of the RIG-I gene.[9][10][11][12] By limiting the amount of RIG-I, MED23 effectively acts as a gatekeeper, preventing an excessive inflammatory response that could be detrimental to the host.
Data Presentation
Table 1: Effect of MED23 Deficiency on Viral Replication and Immune Response in Mice [9][14]
| Measurement | Wild-Type (Med23f/f) Mice | Myeloid-specific MED23 Knockout (Med23ΔM) Mice |
| VSV Titer in Spleen (24h post-infection) | Higher | Significantly Lower |
| VSV Titer in Liver (24h post-infection) | Higher | Significantly Lower |
| VSV Titer in Lungs (24h post-infection) | Higher | Significantly Lower |
| IFN-β mRNA in Spleen (24h post-infection) | Lower | Significantly Higher |
| IL-6 mRNA in Spleen (24h post-infection) | Lower | Significantly Higher |
| Survival after high-dose VSV infection | Lower | Significantly Higher |
Experimental Protocols
Generation of Myeloid-Specific MED23 Knockout Mice: [9][11][12]
-
Breeding: Mice with a floxed Med23 allele (Med23f/f) are crossed with mice expressing Cre recombinase under the control of a myeloid-specific promoter (e.g., Lyz2-Cre).
-
Genotyping: Offspring are genotyped by PCR to identify mice with the desired genotype (Lyz2-Cre; Med23f/f), which will have Med23 deleted specifically in myeloid cells.
-
Viral Challenge: Knockout mice and wild-type littermate controls are infected with an RNA virus such as VSV.
-
Analysis: Viral titers in various organs, cytokine and interferon expression levels (by qPCR), and survival rates are monitored to assess the in vivo role of MED23.
Chromatin Immunoprecipitation (ChIP) Assay: [9][13]
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for a protein of interest (e.g., RNA Polymerase II) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR Analysis: The amount of a specific DNA sequence (e.g., the RIG-I promoter) in the immunoprecipitated sample is quantified by qPCR to determine the binding of the protein of interest to that region.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Lagovirus Non-structural Protein p23: A Putative Viroporin That Interacts With Heat Shock Proteins and Uses a Disulfide Bond for Dimerization [frontiersin.org]
- 3. Lagovirus Non-structural Protein p23: A Putative Viroporin That Interacts With Heat Shock Proteins and Uses a Disulfide Bond for Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 5. The p23 Protein of Hibiscus Chlorotic Ringspot Virus Is Indispensable for Host-Specific Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p23 protein of hibiscus chlorotic ringspot virus is indispensable for host-specific replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Mediator complex subunit MED23 dampens antiviral innate immunity by restricting RIG-I expression | PLOS Biology [journals.plos.org]
- 10. Mediator complex subunit MED23 dampens antiviral innate immunity by restricting RIG-I expression [ideas.repec.org]
- 11. Mediator complex subunit MED23 dampens antiviral innate immunity by restricting RIG-I expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mediator complex subunit MED23 dampens antiviral innate immunity by restricting RIG-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Guide to the Structural Analysis of Human Ribosomal Protein L23 (RPL23)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Ribosomal Protein L23 (RPL23), also known as uL14, is a crucial component of the large 60S ribosomal subunit, the cellular machinery responsible for protein synthesis.[1] While its canonical function lies at the heart of translation, emerging evidence has highlighted significant extra-ribosomal roles for RPL23, particularly in tumor suppression and cellular stress responses.[2] Its ability to interact with key regulatory proteins, such as MDM2, positions RPL23 as a critical node in signaling pathways that govern cell cycle progression and apoptosis.[3][4] This guide provides a comprehensive technical overview of the structural features of human RPL23, its involvement in key signaling pathways, and the experimental methodologies used for its analysis.
Protein Characteristics and Domain Structure
RPL23 is a highly conserved protein belonging to the L14P family of ribosomal proteins.[5] It is encoded by the RPL23 gene located on chromosome 17.[6] The structural integrity and function of RPL23 are defined by its specific protein domains, which facilitate its incorporation into the ribosome and its interactions with other molecules.
| Property | Description |
| Official Gene Symbol | RPL23 |
| Aliases | L23, uL14, rpL17[1][6] |
| Gene Location | Chromosome 17q12[6] |
| Protein Family | L14P family of ribosomal proteins[5] |
| Cellular Localization | Cytosol, Nucleolus, Ribosome, Focal Adhesion, Extracellular Exosomes[5][7] |
| Database | Domain ID | Domain Description |
| Pfam | PF00238 | Ribosomal protein L14p/L23e[8] |
| InterPro | IPR000218 | Ribosomal protein uL14[7] |
| InterPro | IPR019972 | Ribosomal protein uL14, conserved site[1][8] |
| SCOP | 50193 | Ribosomal protein L14[8] |
Three-Dimensional Structure
The definitive structure of human RPL23 is best understood in its native context within the fully assembled 60S ribosomal subunit. High-resolution structural data for the isolated protein is limited, but computational models and cryo-electron microscopy (cryo-EM) of the ribosome provide detailed insights.
Computational Models: The AlphaFold database provides a high-confidence predicted 3D structure for human RPL23 (UniProt ID: P62829), which serves as a valuable resource for initial structural assessment and hypothesis generation.[1][7]
Experimentally Determined Structures: While a crystal structure of the isolated human RPL23 is not available, its structure has been resolved through cryo-EM studies of the entire human 80S ribosome and the 60S subunit. These studies offer a precise view of RPL23's conformation and its interactions with ribosomal RNA (rRNA) and other ribosomal proteins.
| PDB ID | Method | Resolution | Description |
| 6XA1 | Cryo-Electron Microscopy | 2.80 Å | Structure of a drug-like compound stalled human translation termination complex[9] |
| 6LU8 | Cryo-Electron Microscopy | 3.13 Å | Cryo-EM structure of a human pre-60S ribosomal subunit[10] |
| 8SHT | Cryo-Electron Microscopy | 1.78 Å | Structure of the human 60S ribosomal subunit from HeLa cells[11][12] |
These high-resolution structures reveal that RPL23 is located on the surface of the 60S subunit, where it can engage in extra-ribosomal interactions.
Key Signaling Pathways Involving RPL23
Beyond its role in translation, RPL23 is a key player in cellular surveillance pathways, most notably the p53 tumor suppressor pathway.
The RPL23-MDM2-p53 Tumor Suppressor Pathway
Under conditions of ribosomal stress (e.g., impaired ribosome biogenesis), "free" ribosomal proteins, including RPL23, accumulate in the nucleoplasm. RPL23 can directly bind to MDM2, the primary E3 ubiquitin ligase and negative regulator of the p53 tumor suppressor.[2][13] This interaction inhibits MDM2's ability to ubiquitinate p53, preventing its proteasomal degradation.[3][14] The resulting stabilization and activation of p53 lead to cell cycle arrest or apoptosis, thereby preventing the proliferation of cells with defective ribosome function.[15]
Oncogenic RAS Signaling and RPL23 Induction
Oncogenic signaling, such as from hyperactive RAS, places high demands on protein synthesis and thus on ribosome biogenesis.[13] Studies have shown that oncogenic RAS signaling leads to the upregulation of RPL23 expression.[16][17] This induction is mediated through the PI3K/MEK and mTOR signaling pathways.[13][17] The resulting increase in RPL23 levels serves as a compensatory tumor suppression mechanism by feeding into the RPL23-MDM2-p53 pathway to stabilize p53.[16][18] This highlights a crucial link between oncogenic signaling, ribosome biogenesis, and tumor surveillance.
Experimental Protocols
The structural and functional analysis of RPL23 relies on a combination of established and advanced biochemical and biophysical techniques.
High-Resolution Structure Determination: Cryo-Electron Microscopy
Cryo-EM is the primary method for determining the structure of large complexes like the ribosome in a near-native state.[19]
Detailed Methodology:
-
Purification of 60S Subunits: Human 60S ribosomal subunits are purified from cultured cells (e.g., HeLa cells) through sucrose gradient centrifugation.[20]
-
Sample Preparation: A small volume (2-3 µL) of the purified 60S subunit solution (at a concentration of ~5-10 mg/mL) is applied to a glow-discharged EM grid (e.g., holey carbon grid).
-
Vitrification: The grid is blotted to create a thin film and then rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot). This process flash-freezes the sample in non-crystalline ice, preserving the native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images ("micrographs"), each containing many individual ribosome particles in different orientations, are collected automatically.
-
Image Processing:
-
Particle Picking: Individual particle images are computationally selected from the micrographs.
-
2D Classification: Particles are grouped into classes based on their orientation to remove noise and non-ideal particles.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a high-resolution 3D map of the 60S subunit.
-
Refinement: The 3D map is iteratively refined to achieve the highest possible resolution.
-
-
Model Building: The amino acid sequence of RPL23 and other ribosomal components are fitted into the final cryo-EM density map to build an atomic model of the entire complex.[12]
Analysis of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
Co-IP is a robust method used to demonstrate the in-vivo interaction between RPL23 and its binding partners, such as MDM2.[21]
Detailed Methodology:
-
Cell Lysis: Human cells (e.g., U2OS or HEK293T) are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with low salt concentration) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.[22]
-
Lysate Pre-clearing: The cell lysate is centrifuged to pellet cellular debris. The supernatant is then incubated with Protein A/G-coupled beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.[23]
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the "bait" protein (e.g., anti-RPL23 antibody) overnight at 4°C with gentle rotation. A control sample using a non-specific IgG antibody is run in parallel.
-
Immune Complex Capture: Fresh Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-4 hours at 4°C to capture the antibody-antigen complexes.[22]
-
Washing: The beads are pelleted by gentle centrifugation and washed 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: The eluted samples (including the input, IP, and IgG control) are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., anti-MDM2) and the "bait" protein (e.g., anti-RPL23) to confirm their co-precipitation.
Conclusion
The structural analysis of human RPL23 reveals a protein with dual functionality. As an integral component of the ribosome, its structure is precisely defined within the 60S subunit. Concurrently, its surface accessibility and specific domains enable it to function as a critical sensor of ribosomal stress, linking the core process of translation to the vital p53 tumor suppressor network. A thorough understanding of RPL23's structure, interactions, and regulation, facilitated by the advanced experimental techniques detailed herein, is essential for researchers in oncology and drug development who aim to leverage the RP-MDM2-p53 axis for therapeutic intervention.
References
- 1. genecards.org [genecards.org]
- 2. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maayanlab.cloud [maayanlab.cloud]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Visualizing the modification landscape of the human 60S ribosomal subunit at close to atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EMDB-18765: Human 60S ribosomal subunit - Yorodumi [pdbj.org]
- 13. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the p53-MDM2 interaction by adenovirus delivery of ribosomal protein L23 stabilizes p53 and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scholarly Article or Book Chapter | RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression | ID: 37720j368 | Carolina Digital Repository [cdr.lib.unc.edu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 22. assaygenie.com [assaygenie.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Measuring RPL23 Expression in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ribosomal Protein L23 (RPL23) is a component of the 60S ribosomal subunit and plays a crucial role in protein synthesis.[1][2][3] Beyond its canonical function in ribosome biogenesis, RPL23 is implicated in extra-ribosomal functions, most notably in the regulation of the p53 tumor suppressor pathway.[1][4] RPL23 can bind to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53, thereby leading to p53 stabilization and activation.[1][4][5] Dysregulation of RPL23 expression has been associated with various cancers, making it a protein of interest in both basic research and drug development.[1][6] These application notes provide detailed protocols for the accurate quantification of RPL23 expression at both the mRNA and protein levels in cellular models.
Data Presentation
Quantitative data from the described experimental protocols can be summarized for clear comparison. Below are template tables for organizing results.
Table 1: Summary of RPL23 mRNA Expression by qRT-PCR
| Cell Line/Treatment | Target Gene | Reference Gene | ΔCt (Ct_Target - Ct_Ref) | ΔΔCt (ΔCt_Sample - ΔCt_Control) | Fold Change (2^-ΔΔCt) |
| Control Cells | RPL23 | GAPDH | 1.0 | 1.0 | |
| Treated Cells 1 | RPL23 | GAPDH | |||
| Treated Cells 2 | RPL23 | GAPDH | |||
| Knockdown Cells | RPL23 | GAPDH |
Table 2: Densitometric Analysis of RPL23 Protein Expression by Western Blot
| Cell Line/Treatment | RPL23 Band Intensity | Loading Control (e.g., GAPDH) Intensity | Normalized RPL23 Intensity | Fold Change vs. Control |
| Control Cells | 1.0 | 1.0 | ||
| Treated Cells 1 | ||||
| Treated Cells 2 | ||||
| Knockdown Cells |
Table 3: Scoring of RPL23 Protein Expression by Immunohistochemistry/Immunofluorescence
| Sample ID | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Control Tissue 1 | |||
| Patient Tissue 1 | |||
| Control Cells 1 | |||
| Treated Cells 1 |
Signaling Pathways and Experimental Workflows
RPL23-MDM2-p53 Signaling Pathway
RPL23 is a key regulator of the p53 tumor suppressor pathway. Under conditions of ribosomal stress, free RPL23 can bind to the central acidic domain of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This interaction inhibits MDM2-mediated ubiquitination of p53, leading to p53 stabilization, accumulation, and activation of its downstream targets, which can result in cell cycle arrest or apoptosis.[1][4]
References
- 1. maayanlab.cloud [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. genecards.org [genecards.org]
- 4. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RPL23 Knockdown and Knockout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available for the targeted knockdown or knockout of the Ribosomal Protein L23 (RPL23) gene. RPL23 is a component of the 60S ribosomal subunit and has been implicated in various cellular processes, including the p53 tumor suppressor pathway, cell cycle regulation, apoptosis, and cancer metastasis.[1][2][3][4][5] Its role in oncogenic signaling and drug resistance makes it a potential therapeutic target.[2][6][7]
This document offers detailed protocols for transient knockdown using small interfering RNA (siRNA), stable knockdown using short hairpin RNA (shRNA), and permanent gene knockout using the CRISPR/Cas9 system. Additionally, it includes quantitative data on the functional consequences of RPL23 depletion and visual diagrams of relevant signaling pathways and experimental workflows.
Techniques for RPL23 Knockdown
Gene knockdown refers to the temporary reduction of the expression of a target gene. This is typically achieved through RNA interference (RNAi), a natural process in which small RNA molecules inhibit gene expression by targeting specific mRNA molecules for degradation. The most common methods for inducing RNAi are the use of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs).
Transient Knockdown using Small Interfering RNA (siRNA)
siRNAs are double-stranded RNA molecules, typically 20-25 nucleotides in length, that can be designed to be complementary to the mRNA of the target gene. When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to reduced protein expression. This method is ideal for short-term loss-of-function studies.
This protocol provides a general guideline for the transfection of siRNA into mammalian cells to achieve RPL23 knockdown. Optimization of parameters such as siRNA concentration, cell density, and transfection reagent volume is recommended for each specific cell line.
Materials:
-
RPL23-specific siRNA duplexes (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
siRNA Transfection Complex Preparation:
-
For each well to be transfected, prepare two tubes:
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[8]
-
-
Transfection:
-
Wash the cells once with 2 ml of reduced-serum medium.[8]
-
Aspirate the medium and add 800 µl of reduced-serum medium to each well.
-
Add the 200 µl siRNA-lipid complex mixture dropwise to each well.[8]
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[8]
-
-
Post-Transfection:
-
After the incubation period, add 1 ml of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Incubate the cells for an additional 24-72 hours.
-
The optimal time for assessing knockdown will vary depending on the cell type and the stability of the RPL23 protein. mRNA levels can typically be assessed after 24 hours, while protein knockdown is often optimal at 48-72 hours.[9]
-
-
Validation of Knockdown:
-
Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in RPL23 mRNA levels.
-
Perform a Western blot to confirm the reduction of RPL23 protein levels.[10]
-
Caption: Workflow for siRNA-mediated knockdown of RPL23.
Stable Knockdown using Short Hairpin RNA (shRNA)
For long-term studies or the generation of stable cell lines with reduced RPL23 expression, shRNA is the preferred method. shRNAs are RNA sequences that form a tight hairpin loop structure. They are typically delivered into cells using viral vectors (e.g., lentivirus or retrovirus), which allows for stable integration into the host genome.[11] Once transcribed, the shRNA is processed by the cell's machinery into siRNA, which then mediates gene silencing.
This protocol outlines the general steps for creating a stable RPL23 knockdown cell line using a lentiviral shRNA vector.
Materials:
-
Lentiviral vector encoding an RPL23-specific shRNA (and a non-targeting control shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for viral production)
-
Target mammalian cell line
-
Transfection reagent for viral production (e.g., FuGENE HD)
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the shRNA vector)
-
Complete cell culture medium
Procedure:
Part 1: Lentivirus Production in HEK293T cells
-
Cell Seeding:
-
Transfection:
-
In a sterile tube, prepare a DNA mixture containing the RPL23 shRNA plasmid, and the packaging plasmids.[12]
-
Add transfection reagent to the DNA mixture and incubate at room temperature for 20 minutes.[12]
-
Add the transfection complex dropwise to the HEK293T cells.[12]
-
Incubate for 12-15 hours at 37°C.[12]
-
-
Virus Collection:
Part 2: Transduction of Target Cells
-
Cell Seeding:
-
Plate 5 x 10^5 target cells per well in a 6-well plate.[13]
-
-
Transduction:
-
Selection of Stable Cells:
-
Expansion and Validation:
-
Isolate and expand the resistant colonies.
-
Validate RPL23 knockdown in the stable cell line using qRT-PCR and Western blotting.
-
Technique for RPL23 Knockout
Gene knockout results in the complete and permanent disruption of a gene. The most widely used technology for gene knockout is the CRISPR/Cas9 system.
CRISPR/Cas9-Mediated Knockout of RPL23
The CRISPR/Cas9 system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic location, where it creates a double-strand break (DSB).[15] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the DSB site, leading to a frameshift mutation and a non-functional protein.[16]
This protocol provides a general framework for generating RPL23 knockout cell lines.
Materials:
-
A plasmid expressing Cas9 and a gRNA targeting an early exon of RPL23 (e.g., pX458 which also expresses GFP).[17]
-
Transfection reagent suitable for plasmid DNA.
-
Mammalian cell line of interest.
-
96-well plates for single-cell cloning.
-
Genomic DNA extraction kit.
-
PCR primers flanking the gRNA target site.
-
Sanger sequencing reagents.
Procedure:
-
gRNA Design:
-
Design a gRNA that targets an early exon of the RPL23 gene to ensure a loss-of-function mutation. Use online tools to minimize off-target effects.
-
-
Transfection:
-
Transfect the Cas9/gRNA plasmid into the target cells using an appropriate transfection method.
-
-
Single-Cell Sorting:
-
48 hours post-transfection, if using a fluorescent reporter like GFP, sort single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Alternatively, perform serial dilution to isolate single cells.[16]
-
-
Clonal Expansion:
-
Culture the single cells until colonies are formed.
-
-
Screening for Knockout Clones:
-
Expand the individual clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the region of the RPL23 gene targeted by the gRNA.
-
Sequence the PCR products (Sanger sequencing) to identify clones with indels that result in a frameshift mutation.
-
-
Validation of Knockout:
-
Confirm the absence of RPL23 protein expression in the knockout clones by Western blot.
-
Caption: Workflow for CRISPR/Cas9-mediated knockout of RPL23.
Quantitative Data on RPL23 Knockdown
The following tables summarize the quantitative effects of RPL23 knockdown observed in various cancer cell lines.
Table 1: Effects of RPL23 Knockdown on Cell Proliferation, Apoptosis, and Cell Cycle [2]
| Cell Line | Assay | Effect of RPL23 Knockdown | Fold/Percentage Change |
| SKM-1 | Cell Proliferation (CCK-8) | Inhibition of cellular viability | - |
| Early Apoptosis (24h) | Increase | 4.75% vs 2.21% (Control) | |
| Early Apoptosis (48h) | Increase | 7.06% vs 2.70% (Control) | |
| G0/G1 Phase Cells | Increase | 53.52% vs 40.39% (Control) | |
| S Phase Cells | Decrease | 31.62% vs 40.84% (Control) | |
| K562 | Cell Proliferation (CCK-8) | Inhibition of cellular viability | - |
| Early Apoptosis (24h) | Increase | 5.58% vs 3.81% (Control) | |
| Early Apoptosis (48h) | Increase | 8.13% vs 4.66% (Control) | |
| G0/G1 Phase Cells | Increase | 59.78% vs 45.52% (Control) | |
| S Phase Cells | Decrease | 25.14% vs 37.93% (Control) |
Table 2: Effect of RPL23 Knockdown on Cisplatin Sensitivity in Ovarian Cancer Cells [6]
| Cell Line | Treatment | IC50 of Cisplatin |
| A2780/DDP | Control siRNA | ~35 µM |
| RPL23 siRNA | ~15 µM | |
| SKOV3/DDP | Control siRNA | ~40 µM |
| RPL23 siRNA | ~20 µM |
Signaling Pathways Involving RPL23
RPL23 is a key regulator in several signaling pathways critical to tumor suppression and cancer progression.
The RAS-RPL23-MDM2-p53 Pathway
Oncogenic RAS signaling can lead to an increase in RPL23 expression.[1] RPL23 then binds to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53.[1][4] This leads to the stabilization and activation of p53, which can induce cell cycle arrest or apoptosis, acting as a tumor suppression mechanism.[1]
Caption: The RAS-RPL23-MDM2-p53 signaling pathway.
The RPL23/Miz-1/c-Myc Circuit
In certain cancers, elevated RPL23 expression can lead to reduced activity of the transcription factor Miz-1.[4] This, in conjunction with the upregulation of Miz-1's functional antagonist, c-Myc, results in diminished expression of cell cycle inhibitors like p15Ink4b and p21Cip1.[4][18] This contributes to apoptotic resistance.[4][18]
Caption: The RPL23/Miz-1/c-Myc regulatory circuit.
References
- 1. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 [frontiersin.org]
- 4. maayanlab.cloud [maayanlab.cloud]
- 5. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 12. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 13. encodeproject.org [encodeproject.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. addgene.org [addgene.org]
- 16. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 17. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 18. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
RPL23 antibody for western blot and immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of antibodies targeting the Ribosomal Protein L23 (RPL23). RPL23 is a component of the 60S ribosomal subunit and plays a crucial role in protein synthesis.[1] Beyond its function in ribosome biogenesis, RPL23 is implicated in the p53 tumor suppressor pathway through its interaction with MDM2.[2][3][4]
Introduction to RPL23
Ribosomal Protein L23 (RPL23) is a 15 kDa protein integral to the large 60S subunit of the ribosome.[1][2] It is essential for the proper assembly and function of ribosomes, the cellular machinery responsible for translating mRNA into protein.[1] Recent studies have unveiled a critical role for RPL23 in tumor suppression. Under conditions of ribosomal stress, RPL23 can bind to the E3 ubiquitin ligase MDM2, inhibiting its ability to target the tumor suppressor protein p53 for degradation.[2][4] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis. The RPL23-MDM2-p53 signaling pathway represents a key surveillance mechanism linking ribosome biogenesis to cell growth control and tumor suppression.[2][4]
Signaling Pathway of RPL23 in Tumor Suppression
The RPL23-MDM2-p53 signaling pathway is a critical cellular stress response mechanism. Under normal conditions, MDM2 keeps p53 levels low. However, upon ribosomal stress, free RPL23 binds to MDM2, liberating p53 to perform its tumor-suppressive functions. Oncogenic signals, such as from RAS, can also induce the expression of RPL23, further activating this p53-mediated tumor surveillance pathway.[2]
Caption: The RPL23-MDM2-p53 signaling pathway in response to cellular stress.
Quantitative Data Summary
The following tables summarize the key quantitative data for the application of RPL23 antibodies in Western Blot (WB) and Immunohistochemistry (IHC).
Table 1: RPL23 Antibody Specifications
| Property | Specification |
| Target | Ribosomal Protein L23 (RPL23) |
| Molecular Weight | ~15 kDa[1] |
| Host Species | Rabbit, Goat |
| Clonality | Polyclonal |
| Positive Control Tissues | Human brain, liver, tonsil, stomach; Mouse NIH-3T3 cells[2][5] |
| Negative Control Tissues | Dependent on experimental setup; consider tissues with low protein synthesis rates. |
Table 2: Recommended Antibody Dilutions for Western Blot (WB)
| Supplier/Product ID | Recommended Dilution | Incubation Time |
| Proteintech (16086-1-AP) | 1:500 - 1:2000 | 1.5 hours at room temperature[2] |
| Thermo Fisher (PA5-110318) | 1:500 - 1:4000 | Not specified |
| Thermo Fisher (A305-009A) | 0.1 µg/mL | Not specified[4] |
| ABclonal (A4292) | Not specified for WB | Not specified |
Table 3: Recommended Antibody Dilutions for Immunohistochemistry (IHC)
| Supplier/Product ID | Recommended Dilution | Antigen Retrieval |
| Proteintech (16086-1-AP) | 1:50 - 1:500 | Not specified[2] |
| Thermo Fisher (PA5-110318) | 1:50 - 1:200 | Heat-induced (Citrate or EDTA buffer) |
| Thermo Fisher (PA5-37913) | 5 µg/mL | Heat-induced[5] |
| ABclonal (A4292) | 1:100 | High pressure with 0.01M Citrate buffer (pH 6.0)[6] |
Experimental Protocols
Western Blot (WB) Protocol
This protocol provides a general procedure for detecting RPL23 in cell lysates or tissue homogenates.
Caption: A typical workflow for Western Blotting.
1. Sample Preparation: a. Prepare cell lysates using RIPA buffer or a similar lysis buffer supplemented with protease inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay. c. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. SDS-PAGE: a. Load the denatured protein samples and a molecular weight marker onto a 12-15% polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary RPL23 antibody at the recommended dilution (see Table 2) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using an imaging system or X-ray film.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol outlines the steps for detecting RPL23 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: A standard workflow for Immunohistochemistry.
1. Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature.
3. Staining: a. Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes. b. Wash slides with PBS. c. Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes. d. Incubate with the primary RPL23 antibody at the recommended dilution (see Table 3) overnight at 4°C in a humidified chamber. e. Wash slides with PBS. f. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system, according to the manufacturer's instructions. g. Wash slides with PBS.
4. Visualization and Counterstaining: a. Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB). b. Counterstain with hematoxylin. c. Dehydrate the slides through a graded ethanol series and xylene. d. Mount with a permanent mounting medium.
References
- 1. RPL23 antibodies from Thermo Fisher Scientific [thermofisher.com]
- 2. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Ribosomal Protein L23 (RPL23)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the successful immunoprecipitation (IP) of Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit.[1] Alterations in RPL23 expression and function have been linked to various diseases, including cancer, making it a protein of significant interest in research and drug development.[2] This protocol is designed to guide researchers in efficiently isolating RPL23 and its interacting partners for downstream analysis.
Introduction to RPL23 and its Significance
Ribosomal Protein L23 is integral to the structure and function of the ribosome, the cellular machinery responsible for protein synthesis.[1] Beyond its canonical role in translation, RPL23 is involved in extra-ribosomal functions, including the regulation of the p53 tumor suppressor pathway.[1][2] It can bind to MDM2, an E3 ubiquitin ligase, thereby inhibiting the degradation of p53.[1][2] This interaction highlights RPL23's role in cellular stress responses and its potential as a therapeutic target. Understanding the protein-protein interactions of RPL23 is critical for elucidating its complex regulatory functions.
Experimental Design and Controls
A successful immunoprecipitation experiment relies on careful planning and the inclusion of appropriate controls to ensure the specificity of the results.
Key Considerations:
-
Antibody Selection: The choice of a high-quality antibody specifically validated for immunoprecipitation is paramount.[3] Both monoclonal and polyclonal antibodies can be effective, but their performance in IP should be confirmed by the manufacturer or through in-house validation.
-
Lysis Buffer Optimization: The composition of the lysis buffer is critical for solubilizing RPL23 while preserving its interactions with other proteins.[4][5] Since RPL23 is a component of a large protein complex (the ribosome), buffer conditions must be gentle enough to maintain these interactions.
-
Controls: Including positive and negative controls is essential for interpreting the results accurately.[6][7]
Recommended Controls:
| Control Type | Purpose | Example |
| Positive Control | To confirm that the IP procedure is working correctly. | A cell line or tissue known to have high expression of RPL23 (e.g., HEK293T, HeLa).[6] |
| Negative Control | To assess non-specific binding of the antibody and beads. | An isotype-matched IgG antibody in place of the primary RPL23 antibody. |
| Bead-only Control | To identify proteins that bind non-specifically to the protein A/G beads. | Performing the IP procedure with beads alone, without any antibody. |
| Input Control | To verify the presence of the target protein in the starting lysate. | A small fraction of the cell lysate saved before the addition of the antibody. |
Detailed Immunoprecipitation Protocol for RPL23
This protocol outlines the steps for the immunoprecipitation of RPL23 from cultured mammalian cells.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| Anti-RPL23 Antibody (Rabbit Polyclonal) | Proteintech | 16086-1-AP |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| NP-40 Lysis Buffer | See recipe below | - |
| Wash Buffer | See recipe below | - |
| Elution Buffer | See recipe below | - |
| Protease Inhibitor Cocktail (100X) | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 (100X) | Sigma-Aldrich | P5726 & P0044 |
Buffer Recipes:
| Buffer | Composition |
| NP-40 Lysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40.[4] Just before use, add 1X Protease and Phosphatase Inhibitor Cocktails. |
| Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40. |
| Glycine Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5. |
| SDS Elution Buffer (Denaturing) | 1X Laemmli sample buffer.[4] |
Experimental Workflow:
A visual representation of the immunoprecipitation workflow is provided below.
Step-by-Step Procedure:
1. Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10^7 cells).[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic bead slurry.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic stand and collect the supernatant. This is the pre-cleared lysate.
3. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-RPL23 antibody. The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic bead slurry.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads from the buffer using the magnetic stand.
-
After the final wash, carefully remove all residual wash buffer.
5. Elution:
-
For Western Blotting (Denaturing Elution):
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.[4]
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge briefly and collect the supernatant for SDS-PAGE.
-
-
For Mass Spectrometry (Non-denaturing Elution):
-
Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tube on a magnetic stand and collect the eluate.
-
Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.
-
Downstream Applications and Data Interpretation
Western Blot Analysis:
Western blotting is used to confirm the successful immunoprecipitation of RPL23.
-
Sample Loading: Load the input, unbound, and eluted fractions onto an SDS-PAGE gel.
-
Antibodies: Use the same anti-RPL23 antibody for detection.
-
Expected Results: A band corresponding to the molecular weight of RPL23 (~15-17 kDa) should be present in the input and strongly enriched in the eluted fraction, while being depleted in the unbound fraction.
Mass Spectrometry Analysis:
For the identification of RPL23-interacting proteins, the eluate can be analyzed by mass spectrometry.
-
Sample Preparation: The neutralized eluate from the non-denaturing elution is typically subjected to in-solution or in-gel tryptic digestion.[8]
-
Data Analysis: The resulting peptides are analyzed by LC-MS/MS. The identified proteins are then filtered against a database of common contaminants and non-specific binders to identify high-confidence interacting partners.
Signaling Pathway Involving RPL23
RPL23 plays a key role in the p53 signaling pathway, particularly in response to ribosomal stress.
Under conditions of ribosomal stress, RPL23 can be released from the ribosome and bind to MDM2.[1][2] This interaction inhibits the E3 ubiquitin ligase activity of MDM2, preventing the ubiquitination and subsequent degradation of the tumor suppressor p53.[1][2] The resulting stabilization and activation of p53 lead to cell cycle arrest or apoptosis, thus preventing the proliferation of damaged cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of RPL23 | Inefficient cell lysis. | Optimize the lysis buffer; consider sonication for complete lysis.[9] |
| Poor antibody performance. | Use a different, IP-validated antibody; optimize antibody concentration. | |
| Low expression of RPL23. | Use a larger amount of starting material or a cell line with higher RPL23 expression. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and/or duration of wash steps; increase detergent concentration in the wash buffer. |
| Non-specific antibody binding. | Perform pre-clearing of the lysate; use an isotype control to assess non-specific binding. | |
| Beads binding non-specifically. | Block beads with BSA before use; include a bead-only control. | |
| Co-elution of antibody heavy and light chains | Denaturing elution conditions. | Use a non-denaturing elution buffer or crosslink the antibody to the beads before incubation with the lysate. |
By following this detailed protocol and considering the provided troubleshooting tips, researchers can confidently perform immunoprecipitation of RPL23 to explore its crucial roles in cellular physiology and disease.
References
- 1. maayanlab.cloud [maayanlab.cloud]
- 2. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. usbio.net [usbio.net]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. Recommended controls for western blot | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. fortislife.com [fortislife.com]
Application Notes and Protocols for Studying RPL23-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and advanced methodologies for the investigation of protein-protein interactions involving the Ribosomal Protein L23 (RPL23). The protocols and data presentation are designed to guide researchers in designing and executing experiments to identify and characterize RPL23 binding partners, and to understand its role in cellular pathways, particularly in the context of cancer biology and drug development.
Introduction to RPL23 and its Significance
Ribosomal Protein L23 (RPL23) is a component of the 60S large ribosomal subunit, essential for protein synthesis. Beyond its canonical role in ribosome biogenesis, RPL23 has emerged as a critical regulator of the p53 tumor suppressor pathway. It directly binds to the E3 ubiquitin ligase MDM2, inhibiting its activity and leading to the stabilization and activation of p53. This function places RPL23 at the crossroads of ribosome biogenesis, cell cycle control, and apoptosis, making it a protein of significant interest in cancer research and as a potential therapeutic target. Understanding the intricate network of RPL23-protein interactions is paramount to elucidating its extraribosomal functions and its role in disease.
Section 1: Identification of RPL23 Interacting Proteins
Several powerful techniques can be employed to identify novel protein interaction partners of RPL23. This section details two primary methodologies: Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry (MS) and Yeast Two-Hybrid (Y2H) screening.
Co-Immunoprecipitation (Co-IP) Coupled with Mass Spectrometry (MS)
Co-IP is a robust method to isolate RPL23 and its interacting partners from cell lysates. The subsequent analysis of the immunoprecipitated complex by mass spectrometry allows for the identification of these binding proteins.
This protocol is adapted from standard Co-IP procedures and optimized for the study of RPL23 interactions.
Materials:
-
Cell culture plates (10 cm or 15 cm dishes)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-RPL23 antibody (validated for immunoprecipitation)
-
Control IgG (from the same species as the anti-RPL23 antibody)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: 0.1 M glycine (pH 2.5) or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5)
-
Microcentrifuge tubes, refrigerated centrifuge, and rotator.
Procedure:
-
Cell Culture and Harvest:
-
Grow cells (e.g., HEK293T, U2OS) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to a 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads and 1-2 µg of control IgG to the clarified lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads and IgG.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-RPL23 antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Mass Spectrometry: Add 50 µL of 0.1 M glycine (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant (eluate) to a new tube containing 5 µL of Neutralization Buffer.
-
For Western Blotting: Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil for 5-10 minutes at 95°C.
-
-
Mass Spectrometry Analysis:
-
The eluted proteins are typically separated by SDS-PAGE, stained (e.g., with Coomassie blue), and the entire lane or specific bands are excised.
-
The gel pieces are subjected to in-gel tryptic digestion.
-
The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is then searched against a protein database to identify the co-immunoprecipitated proteins.
-
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), can be employed to distinguish specific interactors from non-specific background proteins. The results are often presented in a table format.
Table 1: Putative RPL23 Interacting Proteins Identified by Co-IP-MS (Illustrative Data)
| Interacting Protein | Gene Symbol | UniProt ID | Method of Quantification | Fold Enrichment (RPL23-IP vs. Control-IP) | p-value |
| MDM2 | MDM2 | Q00987 | SILAC | 15.2 | < 0.001 |
| p53 | TP53 | P04637 | LFQ | 8.5 | < 0.01 |
| Nucleolin | NCL | P19338 | SILAC | 5.1 | < 0.05 |
| ... | ... | ... | ... | ... | ... |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results. Researchers should generate their own data and perform appropriate statistical analysis.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo. In this system, RPL23 is used as the "bait" to screen a library of "prey" proteins.
This protocol outlines the key steps for performing a Y2H screen. It is recommended to use a commercially available Y2H kit and follow the manufacturer's instructions for specific details.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait vector (e.g., pGBKT7)
-
Prey library in a suitable vector (e.g., pGADT7)
-
Yeast transformation reagents (e.g., PEG/LiAc)
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Plasmid Construction:
-
Clone the full-length coding sequence of human RPL23 in-frame with the DNA-binding domain (e.g., GAL4-BD) in the bait vector.
-
Verify the construct by sequencing.
-
-
Bait Auto-activation Test:
-
Transform the bait plasmid into the appropriate yeast strain.
-
Plate on selective media (e.g., SD/-Trp and SD/-Trp/-His).
-
Growth on SD/-Trp/-His indicates that the bait protein alone can activate the reporter genes (auto-activation). If auto-activation occurs, the bait construct may need to be modified (e.g., by deleting activation domains).
-
-
Yeast Mating and Library Screening:
-
Transform the prey library into a yeast strain of the opposite mating type.
-
Mate the bait-containing yeast strain with the prey library strain.
-
Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.
-
-
Identification of Positive Clones:
-
Pick colonies that grow on the high-stringency media.
-
Perform a reporter gene assay (e.g., β-galactosidase filter lift assay) to confirm the interaction.
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmid inserts to identify the RPL23-interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the bait plasmid into fresh yeast to confirm the interaction.
-
Perform Co-IP or other biochemical assays to validate the interaction in a different system.
-
Section 2: Characterization of RPL23-Protein Interactions
Once potential interacting partners have been identified, it is crucial to characterize the biophysical properties of these interactions. Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics and affinity of protein-protein interactions in real-time.
Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) by detecting changes in the refractive index at the sensor surface. This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD).
This protocol provides a general framework for analyzing the interaction between RPL23 and MDM2 using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, Ni-NTA)
-
Purified recombinant RPL23 and MDM2 proteins (with appropriate tags, e.g., His-tag, GST-tag)
-
Immobilization reagents (e.g., amine coupling kit, anti-tag antibodies)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Immobilize one of the interacting proteins (the ligand, e.g., MDM2) onto the sensor chip surface. This can be done via covalent coupling (e.g., amine coupling) or through high-affinity capture (e.g., using an anti-tag antibody). A reference flow cell should be prepared in parallel (e.g., with an irrelevant protein or no protein).
-
-
Analyte Injection:
-
Prepare a series of dilutions of the other protein (the analyte, e.g., RPL23) in running buffer.
-
Inject the different concentrations of the analyte over the ligand and reference flow cells.
-
-
Data Collection:
-
Monitor the binding response (in Resonance Units, RU) in real-time during the association (analyte injection) and dissociation (buffer flow) phases.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
-
The quantitative data obtained from SPR experiments should be summarized in a clear and concise table.
Table 2: Kinetic and Affinity Constants for the RPL23-MDM2 Interaction (Illustrative Data)
| Interacting Proteins | ka (1/Ms) | kd (1/s) | KD (nM) |
| RPL23 - MDM2 | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |
| RPL23 (mutant) - MDM2 | No significant binding | - | - |
| ... | ... | ... | ... |
Note: The data in this table is for illustrative purposes. Actual values will depend on the specific proteins and experimental conditions.
Section 3: RPL23 Signaling Pathways
RPL23 is a key component of signaling pathways that respond to oncogenic stress. Understanding these pathways is crucial for developing targeted therapies.
The RAS-RPL23-MDM2-p53 Signaling Pathway
Oncogenic RAS signaling can lead to increased expression of RPL23, which in turn contributes to the stabilization of p53 through the inhibition of MDM2. This represents an important tumor suppressor mechanism.
This pathway highlights how oncogenic signals can be counteracted by cellular surveillance mechanisms involving ribosomal proteins. The upregulation of RPL23 by the PI3K/AKT/mTOR and MEK/ERK/mTOR pathways provides a direct link between oncogenic signaling and the activation of the p53 tumor suppressor. The inhibition of MDM2 by RPL23 prevents the ubiquitination and subsequent degradation of p53, leading to its accumulation and the induction of downstream target genes involved in apoptosis and cell cycle arrest.
Conclusion
The study of RPL23-protein interactions is a rapidly evolving field with significant implications for our understanding of cancer biology and the development of novel therapeutic strategies. The methods and protocols outlined in these application notes provide a comprehensive guide for researchers to identify, characterize, and understand the functional consequences of these interactions. By combining techniques such as Co-IP-MS, Y2H, and SPR, a detailed picture of the RPL23 interactome and its role in cellular signaling can be elucidated, paving the way for future discoveries and therapeutic innovations.
Application Notes and Protocols for Creating a Stable Cell Line Overexpressing LP23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines that constitutively overexpress a protein of interest is a cornerstone technique in cellular biology and drug discovery. This process allows for the long-term study of a protein's function, its role in signaling pathways, and its potential as a therapeutic target. Unlike transient transfections where gene expression is temporary, stable cell lines have the foreign DNA integrated into their genome, ensuring consistent expression through subsequent cell divisions.[1][2][3] These cell lines are invaluable for reproducible, long-term experiments such as drug screening and functional assays.[4][5][6]
This document provides a comprehensive guide for creating a stable mammalian cell line overexpressing the hypothetical protein LP23. For the purpose of these application notes, we will base the hypothetical function of this compound on the known functions of Ribosomal Protein L23 (RPL23), which has been shown to be involved in the p53-MDM2 signaling pathway and cell growth control.[7][8]
Principle of Stable Cell Line Generation
The creation of a stable cell line involves introducing a plasmid vector into a host cell line. This vector contains the gene of interest (this compound) and a selectable marker, typically an antibiotic resistance gene.[9][10] Following transfection, cells are cultured in a medium containing the corresponding antibiotic. This selective pressure eliminates cells that have not integrated the plasmid, allowing for the isolation and expansion of cells that have stably incorporated the this compound expression cassette into their genome.[1][4]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| pcDNA™3.1(+) Mammalian Expression Vector | Thermo Fisher Scientific | V79020 |
| HEK293T Cells | ATCC | CRL-3216 |
| Lipofectamine™ 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Corning | 10-013-CV |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin™ (G418 Sulfate) | Thermo Fisher Scientific | 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Corning | 21-040-CV |
| Plasmid Miniprep Kit | Qiagen | 27104 |
| Restriction Enzymes (e.g., BamHI, XhoI) | New England Biolabs | R3136S, R0146S |
| T4 DNA Ligase | New England Biolabs | M0202S |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Anti-LP23 Antibody (custom or commercial) | (Specify Source) | (Specify Cat. No.) |
| Anti-β-actin Antibody | Cell Signaling Technology | 4970S |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074S |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
| RNeasy Mini Kit | Qiagen | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| PowerUp™ SYBR™ Green Master Mix | Applied Biosystems | A25742 |
Experimental Workflow
Detailed Protocols
Vector Construction: Cloning this compound into pcDNA3.1(+)
The pcDNA3.1(+) vector is a widely used plasmid for high-level expression in mammalian cells.[11][12][13][14] It contains a strong human cytomegalovirus (CMV) promoter for driving expression and a neomycin resistance gene for the selection of stable cell lines using G418.[13][14]
Protocol:
-
This compound cDNA Amplification: Amplify the full-length coding sequence of this compound using PCR with primers containing appropriate restriction sites (e.g., BamHI and XhoI) for cloning into the pcDNA3.1(+) multiple cloning site.
-
Restriction Digest: Digest both the purified this compound PCR product and the pcDNA3.1(+) vector with BamHI and XhoI.
-
Ligation: Ligate the digested this compound insert into the digested pcDNA3.1(+) vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into a competent E. coli strain (e.g., DH5α) and select for ampicillin-resistant colonies.
-
Plasmid Purification and Verification: Isolate plasmid DNA from several colonies using a miniprep kit. Verify the presence and orientation of the this compound insert by restriction digest and Sanger sequencing.
Cell Culture and Transfection
2.1. Cell Line Maintenance:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
2.2. Determination of G418 Kill Curve: Before starting the selection process, it is crucial to determine the optimal concentration of G418 for your specific cell line, as susceptibility can vary.[4]
-
Plate cells at 20-30% confluency in a 24-well plate.
-
The next day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL). Include a no-antibiotic control.
-
Replace the selective medium every 3-4 days.
-
Monitor cell viability daily. The optimal concentration is the lowest concentration that results in complete cell death within 10-14 days.
2.3. Transfection:
-
The day before transfection, seed 5 x 10^5 HEK293T cells per well in a 6-well plate. Cells should be 70-90% confluent at the time of transfection.
-
On the day of transfection, dilute 2.5 µg of the pcDNA3.1-LP23 plasmid in Opti-MEM™ I medium. In a separate tube, dilute Lipofectamine™ 3000 reagent in Opti-MEM™ I medium.
-
Combine the diluted DNA and Lipofectamine™ 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells dropwise.
-
Incubate the cells for 48-72 hours before starting the selection process.[9]
Selection of Stable Cells and Clonal Isolation
-
Initiate Selection: 48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) at various dilutions (e.g., 1:10, 1:20) in selection medium (DMEM with 10% FBS and the predetermined optimal concentration of G418).[1][10]
-
Maintain Selection: Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Isolate Colonies: After 2-3 weeks, distinct antibiotic-resistant colonies should become visible.
-
Clonal Expansion:
-
Wash the flask with sterile PBS.
-
Using a sterile pipette tip, gently scrape individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing selection medium.
-
Expand the clonal populations for further analysis.
-
Validation of this compound Overexpression
Western Blot Analysis
Western blotting is used to confirm the expression of the this compound protein at the correct molecular weight.[15][16][17]
Protocol:
-
Protein Extraction: Lyse the expanded clonal cell populations and untransfected control cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[18][19]
Expected Results (Table):
| Cell Line Clone | This compound Protein Expression (Relative to β-actin) |
| Untransfected Control | Not Detected |
| This compound Clone #1 | +++ |
| This compound Clone #2 | ++ |
| This compound Clone #3 | ++++ |
| This compound Clone #4 | + |
Quantitative Real-Time PCR (qPCR)
qPCR is performed to quantify the mRNA expression level of this compound, confirming that the overexpression is due to increased transcription.[20][21]
Protocol:
-
RNA Extraction: Isolate total RNA from the clonal cell lines and untransfected control cells using an RNeasy Mini Kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for this compound and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in this compound mRNA expression relative to the untransfected control.[22]
Expected Results (Table):
| Cell Line Clone | This compound mRNA Fold Change (vs. Control) |
| Untransfected Control | 1.0 |
| This compound Clone #1 | ~150 |
| This compound Clone #2 | ~80 |
| This compound Clone #3 | ~250 |
| This compound Clone #4 | ~30 |
Hypothetical Signaling Pathway Involving this compound
Based on the known function of its homolog, Ribosomal Protein L23 (RPL23), this compound is hypothesized to regulate the p53 tumor suppressor pathway.[7] Under conditions of ribosomal stress, free ribosomal proteins, including this compound, can bind to MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction inhibits MDM2's activity, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No resistant colonies | G418 concentration too high | Re-evaluate the G418 kill curve. |
| Low transfection efficiency | Optimize transfection protocol (cell confluency, DNA amount, reagent ratio). | |
| Plasmid construct issue | Verify the integrity and sequence of the plasmid. | |
| High background of resistant colonies | G418 concentration too low | Increase G418 concentration based on the kill curve. |
| Low or no this compound expression in clones | Gene silencing | Screen more clones; consider using a different expression vector or host cell line. |
| Poor antibody quality | Validate the primary antibody using a positive control (e.g., transiently transfected cells). | |
| Protein degradation | Use fresh lysis buffer with protease inhibitors. | |
| Variable expression among clones | Random integration site effects | Screen a larger number of clones to find one with optimal and stable expression. |
Conclusion
The successful generation of a stable cell line overexpressing this compound provides a powerful tool for investigating its cellular functions and its role in signaling pathways. By following these detailed protocols, researchers can reliably create and validate high-quality stable cell lines for a wide range of applications in basic research and drug development. The key to success lies in careful optimization of each step, from vector construction to clonal selection and rigorous validation of protein expression.
References
- 1. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 3. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. addgene.org [addgene.org]
- 6. betalifesci.com [betalifesci.com]
- 7. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. addgene.org [addgene.org]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. origene.com [origene.com]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the RPL23 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L23 (RPL23) is a component of the 60S ribosomal subunit and plays a crucial role in protein synthesis.[1][2][3] Beyond its canonical function in ribosome biogenesis, RPL23 is implicated in extra-ribosomal functions, most notably in the regulation of the p53 tumor suppressor pathway.[4][5] RPL23 can bind to MDM2, an E3 ubiquitin ligase, thereby inhibiting the degradation of p53.[3][4][5] This interaction stabilizes and activates p53, leading to cell cycle arrest and apoptosis. Dysregulation of RPL23 has been associated with various cancers, including hepatocellular carcinoma, ovarian cancer, and myelodysplastic syndrome, making it a potential therapeutic target.[6][7][8] The CRISPR-Cas9 system offers a powerful tool for precisely editing the RPL23 gene to study its function and explore its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to edit the RPL23 gene. The included methodologies cover guide RNA design, delivery of CRISPR-Cas9 components into cells, and validation of gene editing events.
Signaling Pathways Involving RPL23
RPL23 is a key player in the p53 signaling pathway, particularly in response to cellular stress. Oncogenic signals, such as those from RAS, can induce the expression of RPL23.[5] Subsequently, RPL23 binds to MDM2, preventing the ubiquitination and subsequent degradation of p53. This leads to an accumulation of p53, which can then activate downstream targets to initiate cell cycle arrest or apoptosis.
Caption: The RPL23-p53 signaling pathway.
Experimental Workflow for RPL23 Gene Editing
The general workflow for editing the RPL23 gene using CRISPR-Cas9 involves several key steps, from the initial design of the guide RNA to the final validation of the genomic edit and its functional consequences.
Caption: Experimental workflow for CRISPR-Cas9 editing of the RPL23 gene.
Data Presentation: Quantitative Analysis of RPL23 Editing
While specific editing efficiencies for RPL23 will vary depending on the cell type, delivery method, and guide RNA sequence, the following tables provide a template for presenting quantitative data from a typical gene editing experiment.
Table 1: Guide RNA Performance and On-Target Editing Efficiency
| gRNA ID | Target Exon | Sequence (5'-3') | Delivery Method | On-Target Editing Efficiency (%)[9] |
| RPL23-g1 | 1 | GATCGATCGATCGATCGATC | Electroporation | 85 |
| RPL23-g2 | 1 | AGCTAGCTAGCTAGCTAGCT | Electroporation | 78 |
| RPL23-g3 | 2 | CATGCATGCATGCATGCATG | Lipofection | 65 |
| RPL23-g4 | 2 | TACGTACGTACGTACGTACG | Lipofection | 72 |
Table 2: Off-Target Analysis for Selected Guide RNA
| gRNA ID | Potential Off-Target Site | Chromosome | Mismatches | Off-Target Editing Frequency (%)[9] |
| RPL23-g1 | GENE-X | 3 | 2 | <0.1 |
| RPL23-g1 | GENE-Y | 11 | 3 | Not Detected |
| RPL23-g4 | GENE-Z | 8 | 3 | <0.1 |
Experimental Protocols
Protocol 1: Design of Guide RNAs for RPL23
-
Obtain the RPL23 Gene Sequence : Retrieve the full genomic sequence of the human RPL23 gene from a database such as NCBI Gene (Gene ID: 9349) or Ensembl.[3]
-
Identify Target Regions : Select target regions within the coding sequence of RPL23, preferably in the early exons to maximize the likelihood of generating a loss-of-function mutation.
-
Use a gRNA Design Tool : Utilize online tools such as Benchling or CRISPOR to identify potential 20-nucleotide gRNA sequences.[10][11] These tools will score gRNAs based on predicted on-target efficacy and potential off-target effects.
-
Selection Criteria :
-
Look for gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[12]
-
Choose gRNAs with high predicted on-target scores and low predicted off-target scores.
-
Avoid sequences with high GC or AT content.
-
-
-
Synthesize gRNAs : Synthesize the selected gRNA sequences as single-guide RNAs (sgRNAs).
Protocol 2: Delivery of CRISPR-Cas9 Components via Electroporation
This protocol describes the delivery of Cas9 ribonucleoprotein (RNP) complexes into a human cell line (e.g., HEK293T).
Materials:
-
Cas9 nuclease
-
Synthesized sgRNA targeting RPL23
-
Target cells (e.g., HEK293T)
-
Electroporation buffer
-
Electroporator and cuvettes
Procedure:
-
Cell Preparation : Culture target cells to a sufficient density. On the day of electroporation, harvest and count the cells.
-
RNP Complex Formation :
-
For each reaction, mix the Cas9 protein and the RPL23-targeting sgRNA in an appropriate buffer.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[13]
-
-
Electroporation :
-
Resuspend the desired number of cells in the electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette.
-
Deliver the electrical pulse using a pre-optimized program for the specific cell line.
-
-
Post-Electroporation Culture :
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.
-
Incubate the cells at 37°C and 5% CO2.
-
Protocol 3: Validation of RPL23 Gene Editing
1. Assessment of On-Target Cleavage Efficiency:
-
Genomic DNA Extraction : At 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification : Amplify the genomic region surrounding the RPL23 target site using specific primers.
-
Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay) :
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA.
-
Treat the re-annealed PCR products with a mismatch-specific endonuclease (e.g., T7E1).
-
Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
-
-
Sanger Sequencing and TIDE/ICE Analysis :
-
Sequence the PCR product from the edited cell population.
-
Analyze the sequencing chromatogram using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of insertions and deletions (indels).[9]
-
2. Confirmation of Protein Knockout (if applicable):
-
Western Blotting : Lyse the edited and control cells and perform a Western blot using an antibody specific for RPL23 to confirm the absence or reduction of the protein.
-
Flow Cytometry : If a fluorescent reporter is knocked in, use flow cytometry to quantify the percentage of positive cells.
3. Off-Target Analysis:
-
Prediction of Off-Target Sites : Use the gRNA design tool to predict the most likely off-target sites in the genome.
-
Amplification and Sequencing : Design primers to amplify these potential off-target loci from the genomic DNA of the edited cells.
-
Sequence Analysis : Sequence the PCR products to determine if any off-target mutations have occurred. For a more comprehensive analysis, next-generation sequencing (NGS)-based methods can be employed.[9]
Conclusion
The protocols and guidelines presented here provide a robust framework for researchers to successfully edit the RPL23 gene using CRISPR-Cas9. By carefully designing guide RNAs, optimizing delivery methods, and thoroughly validating the resulting edits, scientists can effectively investigate the multifaceted roles of RPL23 in cellular physiology and disease. This powerful gene-editing approach will be instrumental in dissecting the therapeutic potential of targeting RPL23 in cancer and other disorders.
References
- 1. genecards.org [genecards.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. maayanlab.cloud [maayanlab.cloud]
- 5. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 [frontiersin.org]
- 7. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of gene editing efficiency with CRISPR-Cas9 system directly in rat zygotes using electroporation mediated delivery and embryo culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maxcyte.com [maxcyte.com]
- 12. addgene.org [addgene.org]
- 13. CRISPR/Cas9 gene editing in hiPSC [protocols.io]
Application Notes and Protocols: RPL23 as a Prognostic Biomarker in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, has emerged as a significant player in the pathogenesis of several cancers, including gastric cancer. Beyond its canonical role in protein synthesis, RPL23 is implicated in extra-ribosomal functions that influence key cellular processes such as cell proliferation, apoptosis, and drug resistance. These application notes provide a comprehensive overview of RPL23 as a prognostic biomarker in gastric cancer, detailing its expression, clinical significance, and the molecular pathways it modulates. Furthermore, detailed protocols for the experimental evaluation of RPL23 are provided to facilitate further research and validation in academic and industrial settings.
Data Presentation
Quantitative Analysis of RPL23 Expression
RPL23 has been consistently reported to be overexpressed in gastric cancer tissues compared to adjacent normal tissues. This upregulation is observed at both the mRNA and protein levels.
Table 1: RPL23 mRNA Expression in Gastric Adenocarcinoma
| Dataset | Normal Tissue (TPM) | Primary Tumor (TPM) | Fold Change (Tumor vs. Normal) | p-value | Reference |
| TCGA-STAD | ~250 | ~450 | ~1.8 | < 0.001 | UALCAN[1] |
| TPM: Transcripts Per Million |
Table 2: RPL23 Protein Expression in Gastric Cancer (Immunohistochemistry)
| Study/Database | Normal Gastric Tissue | Gastric Cancer Tissue | Staining Intensity | Cellular Localization | Reference |
| The Human Protein Atlas | Low to Medium | Medium to High | Moderate to Strong | Cytoplasmic & Nuclear | The Human Protein Atlas[2] |
| Shi et al. (2004) | Not specified | Upregulated in multidrug-resistant cell line SGC7901/VCR | Not specified | Not specified | [3] |
Correlation of RPL23 Expression with Clinicopathological Parameters and Prognosis
High expression of RPL23 in gastric cancer is often associated with more aggressive tumor features and unfavorable patient outcomes.
Table 3: Correlation of RPL23 Expression with Clinicopathological Features in Gastric Cancer
| Parameter | Correlation with High RPL23 Expression | Significance (p-value) | Reference |
| TNM Stage | Positive correlation with advanced stage | Often significant | [4] |
| Lymph Node Metastasis | Positive correlation | Often significant | [4] |
| Tumor Grade | Positive correlation with higher grade | Often significant | [4] |
| Lauren Classification | Variable reports, some studies suggest association with diffuse type | Inconsistent | [4] |
| Multidrug Resistance | Associated with resistance to cisplatin, vincristine, adriamycin, and 5-fluorouracil | Significant | [3] |
Prognostic Significance:
Patients with gastric tumors exhibiting high RPL23 expression tend to have a poorer prognosis. Kaplan-Meier survival analysis from multiple studies indicates that high RPL23 expression is significantly associated with shorter overall survival (OS) and disease-free survival (DFS)[5][6].
Signaling Pathways and Molecular Mechanisms
RPL23 exerts its influence on gastric cancer progression through its involvement in critical signaling pathways, most notably the p53-MDM2 axis.
The RPL23-MDM2-p53 Signaling Pathway
Under normal cellular conditions, the E3 ubiquitin ligase MDM2 targets the tumor suppressor p53 for proteasomal degradation, thus keeping its levels in check. In response to cellular stress, such as oncogenic signaling, this interaction is disrupted, leading to p53 stabilization and activation. RPL23 plays a crucial role in this process.
-
Oncogenic Stress: Upregulation of oncogenes like RAS can lead to increased ribosomal biogenesis, a state of cellular stress.
-
RPL23 Upregulation: The RAS-MEK/PI3K-mTOR signaling pathway can induce the expression of RPL23[7].
-
MDM2 Inhibition: Free RPL23 can bind to MDM2, inhibiting its E3 ligase activity towards p53[7][8].
-
p53 Stabilization and Activation: The inhibition of MDM2 leads to the accumulation and activation of p53, which can then initiate downstream cellular responses like cell cycle arrest and apoptosis[9][10].
However, in the context of cancer, the sustained high expression of RPL23 can have paradoxical effects, including the promotion of cell survival and drug resistance, potentially through p53-independent mechanisms or by contributing to an altered cellular state that favors tumor progression.
References
- 1. UALCAN [ualcan.path.uab.edu]
- 2. RPL23 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Ribosomal proteins S13 and L23 promote multidrug resistance in gastric cancer cells by suppressing drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic Value of Autophagy-related Proteins in Human Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Study of RPL23 in Multidrug Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction Multidrug resistance (MDR) is a primary obstacle to effective cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally distinct anticancer drugs.[1][2] Ribosomal proteins (RPs), traditionally known for their role in ribosome biogenesis and protein synthesis, are increasingly recognized for their extra-ribosomal functions, including the regulation of cell proliferation, apoptosis, and drug resistance.[3][4] Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, has emerged as a significant factor in the development of MDR in various cancers, including gastric and ovarian cancer.[5][6]
Overexpression of RPL23 has been identified in several multidrug-resistant cancer cell lines and is associated with poor prognosis and resistance to chemotherapy.[5][7] The mechanisms by which RPL23 contributes to MDR are multifaceted, involving the suppression of drug-induced apoptosis, enhancement of drug detoxification systems, and induction of epithelial-mesenchymal transition (EMT).[5][6] Furthermore, RPL23 is implicated in the p53 signaling pathway through its interaction with MDM2, a key negative regulator of p53.[8][9][10] These findings position RPL23 as a potential biomarker for predicting chemosensitivity and a promising therapeutic target to overcome MDR.
These application notes provide an overview of the role of RPL23 in MDR and detailed protocols for its study.
Data Presentation: RPL23 in Multidrug Resistance
Quantitative data from studies on RPL23 highlight its correlation with drug resistance.
Table 1: Expression of RPL23 in Cisplatin-Resistant vs. Cisplatin-Sensitive Epithelial Ovarian Carcinoma (EOC)
| Patient Cohort | RPL23 High Expression | RPL23 Low Expression | Total Patients |
| Cisplatin-Resistant | 30 | 7 | 37 |
| Cisplatin-Sensitive | 13 | 38 | 51 |
| Data sourced from a study on clinical EOC samples, demonstrating a significant correlation between high RPL23 expression and cisplatin resistance.[6] |
Table 2: Effect of RPL23 Overexpression on Drug Resistance in Gastric Cancer Cells (SGC7901)
| Drug | Effect of RPL23 Overexpression |
| Vincristine | Enhanced Resistance[5] |
| Adriamycin | Enhanced Resistance[5] |
| 5-Fluorouracil | Enhanced Resistance[5] |
| Cisplatin | Enhanced Resistance[5] |
| This table summarizes the findings that genetically overexpressing RPL23 in SGC7901 gastric cancer cells increased their resistance to multiple chemotherapeutic agents.[5] |
Table 3: Effect of RPL23 Knockdown on Cisplatin Sensitivity in Resistant Ovarian Cancer Cells
| Cell Line | Condition | Effect on Cisplatin IC50 |
| A2780/DDP | RPL23 Knockdown (siRNA) | Significant decrease in IC50, restoring sensitivity[6][11] |
| SKOV3/DDP | RPL23 Knockdown (siRNA) | Significant decrease in IC50, restoring sensitivity[6][11] |
| Knocking down RPL23 expression in cisplatin-resistant ovarian cancer cell lines (A2780/DDP and SKOV3/DDP) has been shown to significantly restore their sensitivity to cisplatin.[6][11] |
Signaling Pathways and Experimental Workflows
Diagram 1: RPL23 Signaling Pathways in Multidrug Resistance
Caption: Mechanisms of RPL23-mediated multidrug resistance.
Diagram 2: Experimental Workflow for Investigating RPL23 in MDR
Caption: Workflow for studying RPL23's role in drug resistance.
Diagram 3: RPL23-MDM2-p53 Signaling Axis
Caption: RPL23's role in the MDM2-p53 tumor suppression pathway.
Experimental Protocols
Protocol 1: Modulation of RPL23 Expression in Cancer Cells
A. RPL23 Knockdown using siRNA
Principle: Small interfering RNAs (siRNAs) are used to induce post-transcriptional gene silencing of RPL23, leading to reduced protein expression. This allows for the study of loss-of-function phenotypes.[12][13]
Materials:
-
Cancer cell line of interest (e.g., A2780/DDP, SKOV3/DDP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
RPL23-specific siRNA and negative control siRNA (scrambled sequence)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with complete culture medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 50 pmol of siRNA (RPL23-specific or negative control) in 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well. Gently rock the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Verification of Knockdown: Harvest the cells after incubation. Assess RPL23 mRNA levels by qPCR and protein levels by Western blotting to confirm knockdown efficiency before proceeding with downstream functional assays.
B. RPL23 Overexpression
Principle: A mammalian expression vector containing the full-length cDNA of RPL23 is transfected into cells to achieve high levels of RPL23 expression.[5][14]
Materials:
-
Cancer cell line of interest (e.g., SGC7901, A2780)
-
pCMV-RPL23 expression vector and empty pCMV vector (control)
-
Lipofectamine 3000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1A. Aim for 70-90% confluency on the day of transfection.
-
DNA-Lipid Complex Preparation: a. For each well, dilute 2.5 µg of plasmid DNA (pCMV-RPL23 or empty vector) in 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM. c. Add the diluted DNA to the diluted lipid reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Transfection: Add the 250 µL DNA-lipid complex to the cells.
-
Incubation: Incubate for 48-72 hours.
-
Verification of Overexpression: Harvest cells and confirm increased RPL23 expression by qPCR and Western blotting.
Protocol 2: Assessment of Drug Sensitivity using MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.
Materials:
-
RPL23-modulated and control cells
-
96-well plates
-
Chemotherapeutic drug(s) of interest (e.g., Cisplatin, Vincristine)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic drug in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 (the drug concentration that inhibits 50% of cell growth). Compare the IC50 values between RPL23-modulated and control cells.
Protocol 3: Analysis of RPL23-Mediated Effects on Cell Migration and Invasion
Principle: The wound healing assay assesses cell migration, while the Transwell assay measures both migration and invasion (if the insert is coated with Matrigel). These assays are crucial for studying the link between RPL23 and EMT.[6]
Materials:
-
RPL23-modulated and control cells
-
6-well plates (for wound healing)
-
24-well Transwell inserts (8 µm pore size), with and without Matrigel coating
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs, crystal violet stain
A. Wound Healing Assay:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a scratch (wound) across the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and replace with serum-free medium.
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the wound width at different points and calculate the migration rate.
B. Transwell Invasion Assay:
-
Rehydrate Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber.
-
Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the stained cells in several microscopic fields to quantify invasion.
Protocol 4: Western Blot Analysis of RPL23 and Associated Pathway Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by RPL23 modulation.
Materials:
-
Cell lysates from RPL23-modulated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-RPL23, anti-Bcl-2, anti-Bax, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).
References
- 1. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal proteins S13 and L23 promote multidrug resistance in gastric cancer cells by suppressing drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small interfering RNA: From designing to therapeutic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cDNA cloning, overexpression, purification and pharmacologic evaluation for anticancer activity of ribosomal protein L23A gene (RPL23A) from the Giant Panda - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RPL23 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide to the experimental models and methodologies used for the in vivo investigation of Ribosomal Protein L23 (RPL23). This document is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate RPL23 function in a whole-organism context.
Introduction to RPL23
Ribosomal Protein L23 (RPL23) is a component of the 60S large ribosomal subunit, essential for protein synthesis. Beyond its canonical role in ribosome biogenesis, RPL23 has been implicated in extra-ribosomal functions, including the regulation of the p53 tumor suppressor pathway and cellular responses to oncogenic stress. Dysregulation of RPL23 has been linked to various diseases, including cancer and developmental disorders like Diamond-Blackfan Anemia. Studying RPL23 in vivo is crucial for elucidating its physiological and pathological roles and for the development of targeted therapeutics.
Section 1: In Vivo Experimental Models for RPL23 Research
A variety of in vivo models are available to study the multifaceted functions of RPL23. The choice of model depends on the specific biological question being addressed.
Mouse Models
Mouse models offer a powerful system for studying RPL23 in a mammalian context, with high physiological relevance to human biology.
-
Mdm2m/m Mice: These mice carry a C305F mutation in the MDM2 gene, which disrupts its interaction with RPL11 but not RPL23. A key characteristic of this model is the elevated endogenous expression of RPL23.[1] This makes the Mdm2m/m mouse a valuable tool for investigating the RAS-RPL23-MDM2-p53 signaling pathway without the confounding effects of RPL11-Mdm2 binding.[1]
-
Hepatocellular Carcinoma (HCC) Xenograft Model: To study the role of RPL23 in cancer progression and metastasis, human HCC cell lines with stable knockdown of RPL23 can be orthotopically injected into nude mice.[2] This model allows for the in vivo assessment of tumor growth and metastasis following RPL23 depletion.[2]
-
Conditional Knockout Models: While not extensively documented for RPL23, conditional knockout approaches, such as the Cre-Lox system, can be employed to study the tissue-specific and temporal roles of RPL23. A conditional knockout mouse model for the mitochondrial ribosomal protein L23 (Mrpl23) has been developed, which could serve as a methodological reference.
Zebrafish Models
Zebrafish (Danio rerio) provide a versatile vertebrate model for large-scale genetic screens and developmental studies due to their rapid, external development and optical transparency.
-
Morpholino-mediated Knockdown: Transient knockdown of rpl23 can be achieved by injecting morpholino oligonucleotides into early-stage embryos. This approach has been used to study the role of ribosomal proteins in embryonic development and their interaction with the p53 pathway.[3][4]
-
Mutant Lines: The rpl23a(hi2582) mutant zebrafish line allows for the study of the effects of stable RPL23a deficiency on development, particularly of the endoderm and exocrine pancreas.[5]
Drosophila Models
The fruit fly, Drosophila melanogaster, is a powerful model for genetic studies due to its short life cycle and the availability of sophisticated genetic tools.
-
Gene Knockout/Knock-in: The CRISPR-Cas9 system can be utilized to generate knockout or knock-in mutations in the RpL23 gene (CG3661) to investigate its function in development and physiology.[6][7] Mutations in ribosomal protein genes in Drosophila often lead to the "Minute" phenotype, characterized by developmental delay and reduced bristle size, providing a readily scorable phenotype.[7]
Section 2: Quantitative Data Summary
This section summarizes key quantitative findings from in vivo studies of RPL23.
Table 1: RPL23 Expression in Mdm2m/m Mouse Tissues
| Tissue | Fold Change in RPL23 Protein (Mdm2m/m vs. WT) | Fold Change in RPL23 mRNA (Mdm2m/m vs. WT MEFs) | Reference |
| Skin | Increased | - | [1] |
| MEFs | Increased | Elevated | [1] |
| Spleen | Increased | - | [1] |
| Liver | Increased | - | [1] |
Table 2: Effect of RPL23 Knockdown on Hepatocellular Carcinoma (HCC) In Vivo
| Parameter | Control (shCont) | RPL23 Knockdown (shRPL23) | % Change | Reference |
| Tumor Growth Rate | - | Significantly Decreased | - | [2] |
| Final Tumor Size | - | Significantly Decreased | - | [2] |
| Number of Lung Metastases | - | Significantly Lower | - | [2] |
| MMP9 Expression (Immunohistochemistry) | High | Apparently Decreased | - | [2] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Generation of an Orthotopic HCC Xenograft Mouse Model
Objective: To study the effect of RPL23 depletion on HCC tumor growth and metastasis in vivo.
Materials:
-
MHCC97H cells stably expressing shRNA targeting RPL23 (shRPL23) and control shRNA (shCont).
-
Nude mice (e.g., BALB/c nude).
-
Matrigel.
-
Surgical instruments.
-
Anesthesia.
Protocol:
-
Culture MHCC97H-shRPL23 and MHCC97H-shCont cells to 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x107 cells/mL.
-
Anesthetize the nude mice.
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject 50 µL of the cell suspension (5x105 cells) into the left lobe of the liver.
-
Suture the incision.
-
Monitor the mice for tumor growth. Tumor volume can be assessed using imaging techniques or by measuring the tumor dimensions upon sacrifice.
-
After a predetermined period (e.g., 6 weeks), sacrifice the mice.
-
Excise the primary liver tumors and lungs.
-
Measure the tumor size and count the number of metastatic nodules in the lungs.
-
Process tissues for further analysis (e.g., immunohistochemistry for MMP9).[2]
Ribosome Profiling
Objective: To obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Materials:
-
Cell or tissue samples.
-
Lysis buffer with cycloheximide.
-
RNase I.
-
Sucrose gradients.
-
RNA purification kits.
-
Reagents for library preparation for next-generation sequencing.
Protocol:
-
Cell Lysis: Treat cells or tissues with cycloheximide to arrest translating ribosomes. Lyse the samples in a buffer that preserves ribosome-mRNA complexes.
-
Nuclease Footprinting: Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.
-
Ribosome Isolation: Isolate monosomes by ultracentrifugation through a sucrose gradient.
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation:
-
Ligate adaptors to the 3' end of the RNA footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA.
-
PCR amplify the library.
-
-
Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.
Polysome Profiling
Objective: To separate mRNAs based on the number of associated ribosomes, providing an indication of their translational efficiency.
Materials:
-
Cell or tissue lysates.
-
Sucrose solutions (e.g., 10% and 50%).
-
Gradient maker and ultracentrifuge.
-
Fractionation system with a UV detector.
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates in the presence of a translation inhibitor like cycloheximide.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube.
-
Loading and Centrifugation: Carefully layer the lysate onto the sucrose gradient and centrifuge at high speed for several hours.
-
Fractionation: Puncture the bottom of the tube and collect fractions while monitoring the absorbance at 254 nm. The profile will show peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.
-
RNA Isolation and Analysis: Isolate RNA from each fraction and analyze the distribution of specific mRNAs using qRT-PCR or Northern blotting to determine their association with polysomes.
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Materials:
-
Paraffin-embedded or frozen tissue sections.
-
Proteinase K.
-
TdT reaction buffer and enzyme.
-
Labeled dUTP (e.g., Br-dUTP).
-
Antibody against the label (if not directly fluorescent).
-
Fluorescent secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the cells.
-
TdT Labeling: Incubate the sections with the TdT reaction mix containing labeled dUTP. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection:
-
If using a directly fluorescent-labeled dUTP, proceed to counterstaining.
-
If using an indirectly labeled dUTP (e.g., Br-dUTP), incubate with a primary antibody against the label, followed by a fluorescently labeled secondary antibody.
-
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescent signal colocalizing with the DAPI-stained nuclei.
BrdU Incorporation Assay for Cell Proliferation
Objective: To label and detect cells undergoing DNA synthesis (S-phase of the cell cycle).
Materials:
-
5-bromo-2'-deoxyuridine (BrdU).
-
Tissue fixation and processing reagents.
-
HCl for DNA denaturation.
-
Anti-BrdU antibody.
-
Fluorescent secondary antibody.
-
DAPI.
-
Fluorescence microscope.
Protocol:
-
BrdU Administration: Inject the animal with BrdU (e.g., intraperitoneally). The dosage and timing will depend on the experimental design.
-
Tissue Collection and Fixation: At the desired time point, sacrifice the animal and collect the tissues of interest. Fix the tissues in a suitable fixative (e.g., 4% paraformaldehyde).
-
Tissue Processing and Sectioning: Process the tissues and cut sections.
-
DNA Denaturation: Treat the sections with HCl to denature the DNA and expose the incorporated BrdU.
-
Immunostaining:
-
Incubate the sections with a primary antibody against BrdU.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the BrdU-positive cells using a fluorescence microscope.
Section 4: Visualizations
Signaling Pathway
Caption: RAS-RPL23-MDM2-p53 signaling pathway.
Experimental Workflow: HCC Xenograft Model
Caption: Workflow for studying RPL23 in an HCC xenograft model.
Logical Relationships of In Vivo Models
Caption: Relationships between in vivo models for RPL23 research.
References
- 1. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 4. Polysome Profiling Analysis [bio-protocol.org]
- 5. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Rapid Ribosome (Polysome) Profiling [protocols.io]
Application Note & Protocol: Purification of Recombinant Human Ribosomal Protein L23 (RPL23)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, plays a crucial role in protein synthesis.[1][2][3] Beyond its canonical function in ribosome biogenesis and translation, RPL23 is implicated in extra-ribosomal functions, including the regulation of cell proliferation and the p53-MDM2 signaling pathway, making it a protein of interest in various research and drug development contexts.[1] This document provides a detailed protocol for the expression and purification of recombinant human RPL23 from Escherichia coli. The protocol employs a multi-step chromatographic process to achieve high purity.
Principle
The purification strategy for recombinant human RPL23 with an N-terminal polyhistidine (His) tag involves a three-phase chromatographic separation. Initially, the protein is captured from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC). This is followed by an intermediate purification step using ion-exchange chromatography (IEX) to separate proteins based on their net surface charge. The final polishing step utilizes size-exclusion chromatography (SEC) to isolate monomeric RPL23 and remove any remaining contaminants or aggregates.
Experimental Workflow
Caption: Workflow for recombinant human RPL23 protein purification.
Materials and Reagents
-
Expression Host: E. coli BL21(DE3) cells
-
Expression Vector: pET-based vector with an N-terminal His6-tag sequence upstream of the human RPL23 coding sequence.
-
Media: Luria-Bertani (LB) broth, Terrific Broth (TB)
-
Antibiotics: Appropriate for the expression vector (e.g., Kanamycin, Ampicillin)
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme, 10 µg/mL DNase I
-
IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole
-
IEX Buffer A (Binding): 20 mM Tris-HCl pH 8.0, 25 mM NaCl
-
IEX Buffer B (Elution): 20 mM Tris-HCl pH 8.0, 1 M NaCl
-
SEC Buffer (Gel Filtration): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT
-
Chromatography Columns:
-
Ni-NTA Agarose or similar IMAC resin
-
Anion exchange column (e.g., HiTrap Q HP) or Cation exchange column (e.g., HiTrap SP HP) - Selection depends on the calculated pI of the His-tagged RPL23 and the chosen buffer pH.
-
Size-exclusion column (e.g., Superdex 75 or 200)[4]
-
-
Protein Analysis: SDS-PAGE gels, Coomassie Brilliant Blue stain, Bradford or BCA protein assay reagents.
Experimental Protocols
Expression of Recombinant Human RPL23
-
Transformation: Transform the RPL23 expression vector into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubation: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Purification of Recombinant Human RPL23
Step 1: Cell Lysis and Clarification
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.
-
Disrupt the cells by sonication on ice.[5] Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble His-tagged RPL23.
Step 2: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer (without Lysozyme and DNase I).
-
Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound RPL23 with 5-10 CV of IMAC Elution Buffer. Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Analyze the eluted fractions by SDS-PAGE to identify those containing RPL23. Pool the purest fractions.
Step 3: Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: The pooled fractions from IMAC need to be buffer-exchanged into the IEX Buffer A. This can be achieved by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate the chosen ion-exchange column with 5-10 CV of IEX Buffer A.
-
Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 CV of IEX Buffer A to remove any unbound protein.
-
Elution: Elute the bound RPL23 using a linear gradient of 0-100% IEX Buffer B over 20 CV.[6] Collect fractions throughout the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure RPL23. Pool the relevant fractions.
Step 4: Size-Exclusion Chromatography (SEC) / Gel Filtration
-
Concentration: Concentrate the pooled fractions from IEX to a volume of 1-2 mL using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 3-10 kDa).
-
Column Equilibration: Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.
-
Sample Injection: Inject the concentrated protein sample onto the column.
-
Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions. The elution volume can be used to estimate the molecular weight of the purified protein.[4]
-
Analysis and Storage: Analyze the fractions by SDS-PAGE. Pool the fractions containing pure, monomeric RPL23. Determine the final protein concentration, aliquot, and store at -80°C. For long-term storage, consider adding glycerol to a final concentration of 10-50%.[7]
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of recombinant human RPL23.
| Purification Step | Total Protein (mg) | RPL23 (mg) | Purity (%) |
| Clarified Lysate | 200 | 15 | ~7.5 |
| IMAC Elution | 12 | 10 | ~83 |
| IEX Elution | 8 | 7.5 | ~94 |
| SEC Elution | 6 | 5.8 | >95 |
Note: These values are illustrative and actual yields and purities may vary depending on expression levels and experimental conditions.
Quality Control
The purity of the final RPL23 protein should be assessed by Coomassie-stained SDS-PAGE, where it should appear as a single band at the expected molecular weight (approximately 15.7 kDa for the native protein, plus the weight of the tag). Identity can be confirmed by Western blot analysis using an anti-RPL23 or anti-His-tag antibody, or by mass spectrometry.
Signaling Pathway Involving RPL23
Caption: RPL23's role in the p53-MDM2 signaling pathway.
References
- 1. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 5. Protein purification [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Recombinant Human RPL23 protein, His-tagged - Creative BioMart [creativebiomart.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RPL23 Western Blot Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Western blot analysis of Ribosomal Protein L23 (RPL23).
Troubleshooting Guide: Low to No Signal for RPL23
A weak or absent signal for RPL23 is a common issue in Western blotting. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Diagram: Troubleshooting Workflow for Low RPL23 Signal
Caption: A flowchart to diagnose and resolve low signal issues in RPL23 Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of RPL23?
A1: The calculated molecular weight of human RPL23 is approximately 15 kDa.[1] Depending on the gel percentage and running conditions, the observed band may migrate slightly differently.
Q2: Which cell lines can be used as a positive control for RPL23 expression?
A2: RPL23 is a ubiquitously expressed ribosomal protein. High expression has been observed in several common cell lines, making them suitable as positive controls. These include:
Q3: What are the recommended antibody dilutions for RPL23 Western blotting?
A3: The optimal antibody dilution is dependent on the specific antibody and the detection system used. However, a general starting point for many commercially available polyclonal and monoclonal RPL23 antibodies is a dilution between 1:500 and 1:4000.[1][3] It is always recommended to perform a dilution series to determine the optimal concentration for your experimental setup.
Q4: I am still not getting a signal. What are the most critical steps to re-evaluate?
A4: If you are still experiencing no signal after initial troubleshooting, critically re-evaluate the following:
-
Protein Transfer: Due to its low molecular weight (15 kDa), RPL23 can be prone to over-transfer (transferring through the membrane). Consider reducing the transfer time or voltage, or using a membrane with a smaller pore size (e.g., 0.2 µm).
-
Primary Antibody: Ensure your primary antibody is validated for the species you are working with and has not expired. If possible, test the antibody with a known positive control lysate.
-
Secondary Antibody: Confirm that your secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is not expired.
Quantitative Data Summary
| Antibody Information | Recommendation | Source |
| Primary Antibody Dilution | 1:500 - 1:4000 (start with 1:1000) | [1][3] |
| Incubation Time (Primary Ab) | 1.5 hours at room temperature or overnight at 4°C | [1] |
| Protein Load | 20-30 µg of total cell lysate per lane | |
| Positive Control Lysates | BxPC-3, PC-3, Jurkat, NIH/3T3, HeLa, HEK293T | [1][2] |
| Observed Molecular Weight | ~15 kDa | [1] |
Experimental Protocols
Protein Extraction from Mammalian Cells
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding 1X RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the cell lysate with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 15% polyacrylamide gel to ensure good resolution of the low molecular weight RPL23 protein.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 30-45 minutes.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary RPL23 antibody (e.g., at a 1:1000 dilution in 5% milk/BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system, adjusting the exposure time as needed.
Diagram: Western Blot Workflow
Caption: A step-by-step overview of the Western blot experimental workflow.
References
Technical Support Center: Optimizing RPL23 siRNA Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the transfection efficiency of small interfering RNA (siRNA) targeting Ribosomal Protein L23 (RPL23). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful gene silencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of RPL23 siRNA to use for transfection?
Q2: How long after transfection should I assess RPL23 knockdown?
A2: The optimal time for assessing knockdown depends on whether you are measuring mRNA or protein levels.
Q3: What are the best positive and negative controls for an RPL23 siRNA experiment?
A3: Appropriate controls are essential for interpreting your results accurately.[1]
-
Positive Control: A validated siRNA known to effectively knock down a ubiquitously expressed housekeeping gene (e.g., GAPDH, PPIB) can confirm that your transfection and detection methods are working correctly.[1]
-
Negative Control: A non-targeting siRNA (also known as a scrambled siRNA) with a sequence that does not correspond to any known gene in the target organism is crucial. This control helps to distinguish sequence-specific silencing of RPL23 from non-specific effects caused by the siRNA delivery process.[1]
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA) should be included to assess the cytotoxic effects of the reagent itself.[1]
Q4: What could be the reason for low RPL23 knockdown efficiency?
A4: Several factors can contribute to low knockdown efficiency. These include suboptimal siRNA concentration, inefficient transfection reagent for your cell type, incorrect reagent-to-siRNA ratio, inappropriate cell density at the time of transfection, or poor cell health.[1] Refer to the troubleshooting guide below for detailed solutions.
Q5: How can I minimize off-target effects in my RPL23 siRNA experiment?
A5: Off-target effects, where the siRNA unintentionally silences other genes, are a potential concern. To minimize these:
-
Use the lowest effective concentration of RPL23 siRNA that achieves significant knockdown.[4][5]
-
Utilize siRNA sequences that have been designed with algorithms that predict and minimize off-target effects.
-
Consider pooling multiple validated siRNAs targeting different regions of the RPL23 mRNA. This can reduce the concentration of any single siRNA and thereby decrease the likelihood of off-target binding.[6]
-
Validate your findings with a second, independent siRNA targeting a different sequence of the RPL23 mRNA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low RPL23 Knockdown Efficiency | Suboptimal siRNA concentration. | Perform a dose-response experiment with RPL23 siRNA concentrations ranging from 5 nM to 100 nM to identify the optimal concentration for your cell line.[1] |
| Inefficient transfection reagent for the specific cell line. | Test different transfection reagents known to be effective in your cell type. Some cell lines, particularly primary cells or suspension cells, may require specialized reagents or alternative methods like electroporation. | |
| Incorrect ratio of transfection reagent to siRNA. | Optimize the ratio of transfection reagent to siRNA. Follow the manufacturer's protocol for the recommended range and perform a matrix titration to find the best ratio. | |
| Cell density is too high or too low. | The optimal cell confluency for transfection is typically between 40-80%.[3] Test a range of cell densities to determine the best condition for your specific cells. | |
| Poor cell health or high passage number. | Use healthy, actively dividing cells at a low passage number. Ensure cells are not stressed before or during transfection. | |
| High Cell Toxicity or Death | Transfection reagent is toxic to the cells. | Reduce the amount of transfection reagent used. You can also try a different, less toxic transfection reagent. Including a "reagent only" control will help determine the source of toxicity. |
| siRNA concentration is too high. | High concentrations of siRNA can induce a cellular stress response. Use the lowest effective concentration of RPL23 siRNA determined from your dose-response experiment. | |
| Prolonged exposure to the transfection complex. | For some sensitive cell lines, it may be beneficial to replace the transfection medium with fresh growth medium after 4-6 hours to reduce toxicity. | |
| Inconsistent Results Between Experiments | Variation in experimental conditions. | Maintain consistency in all experimental parameters, including cell passage number, cell density at the time of transfection, siRNA and reagent concentrations, and incubation times. |
| Degradation of siRNA. | Store siRNA stocks according to the manufacturer's instructions, typically at -20°C or -80°C in an RNase-free environment. Avoid multiple freeze-thaw cycles. | |
| RPL23 mRNA is downregulated, but protein levels remain high. | The RPL23 protein has a long half-life. | Extend the incubation time after transfection to allow for the degradation of the existing protein. Analyze protein levels at multiple time points (e.g., 48, 72, and 96 hours) to determine the optimal time for observing protein knockdown.[1] |
Quantitative Data on RPL23 siRNA Transfection
Table 1: RPL23 Knockdown Efficiency in Cisplatin-Resistant Ovarian Cancer Cells
| Cell Line | Transfection Method | siRNA Concentration | Time Point | % mRNA Knockdown (approx.) | % Protein Knockdown (approx.) | Reference |
| A2780/DDP | Lipofectamine 2000 | 50 nM | 48 hours | ~60% | ~55% | [7] |
| SKOV3/DDP | Lipofectamine 2000 | 50 nM | 48 hours | ~65% | ~60% | [7] |
Table 2: Optimization Parameters for RPL23 siRNA Transfection (General Guidance)
Use this table to guide and record your own optimization experiments for your specific cell line.
| Parameter | Range to Test | Optimal Condition (to be determined) |
| Cell Density (at transfection) | 30% - 80% confluency | |
| siRNA Concentration | 5 nM - 100 nM | |
| Transfection Reagent Volume (per well) | Varies by reagent; follow manufacturer's guidelines | |
| Incubation Time (mRNA analysis) | 24h, 48h, 72h | |
| Incubation Time (protein analysis) | 48h, 72h, 96h |
Experimental Protocols
Protocol: RPL23 siRNA Transfection and Knockdown Analysis in Ovarian Cancer Cells
This protocol is adapted from a study that successfully knocked down RPL23 in A2780/DDP and SKOV3/DDP cell lines.[7]
Materials:
-
A2780/DDP or SKOV3/DDP cells
-
RPL23 siRNA and non-targeting control siRNA
-
Lipofectamine 2000 transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting (including primary antibody against RPL23 and a loading control like GAPDH or β-actin)
Procedure:
-
Cell Seeding: The day before transfection, seed A2780/DDP or SKOV3/DDP cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute 50 nM of RPL23 siRNA or control siRNA into 250 µL of Opti-MEM medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the 500 µL of the siRNA-lipid complex mixture to each well.
-
Add 1.5 mL of complete growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48 hours.
-
-
Analysis of RPL23 Knockdown:
-
For mRNA analysis (qRT-PCR): After 48 hours of incubation, harvest the cells, extract total RNA, and perform quantitative real-time PCR to determine the relative expression of RPL23 mRNA, normalized to a housekeeping gene.
-
For protein analysis (Western Blot): After 48 hours, lyse the cells and collect the protein extracts. Determine the protein concentration, and then perform Western blotting using an antibody specific for RPL23 to assess the reduction in protein levels. Use a loading control to ensure equal protein loading.
-
Visualizations
Signaling Pathway
Caption: The RPL23-MDM2-p53 signaling pathway.
Experimental Workflow
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: RPL23 Immunoprecipitation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RPL23 immunoprecipitation (IP) assays. The information is tailored to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is RPL23 and why is it a target for immunoprecipitation?
Ribosomal Protein L23 (RPL23) is a component of the 60S large ribosomal subunit, playing a fundamental role in protein synthesis.[1][2] Beyond its ribosomal functions, RPL23 is a key regulator in the p53 tumor suppressor pathway. It directly binds to MDM2, an E3 ubiquitin ligase, thereby inhibiting the MDM2-mediated ubiquitination and subsequent degradation of p53.[1][3][4][5] This interaction stabilizes and activates p53, particularly under cellular stress conditions.[1][3] Immunoprecipitation of RPL23 is a critical technique for studying its protein-protein interactions, such as with MDM2, and for investigating its role in cell cycle control and apoptosis.[1][6]
Q2: How do I choose the right antibody for RPL23 immunoprecipitation?
Selecting a high-quality antibody validated for immunoprecipitation is crucial for successful experiments. Look for antibodies that have been specifically tested in IP applications, as indicated on the manufacturer's datasheet.[2][7][8][9][10] Polyclonal antibodies may offer an advantage in capturing the native protein as they can recognize multiple epitopes. It is advisable to review publications that have successfully used a particular RPL23 antibody for IP.[1]
Q3: What are the expected subcellular localizations of RPL23, and how does this impact cell lysis?
RPL23 is predominantly found in the cytoplasm as a component of ribosomes.[6][11][12] It is also localized to the nucleolus and nucleoplasm.[12][13] Given its presence in both the cytoplasm and nucleus, the choice of lysis buffer is important. For whole-cell lysates, a buffer containing mild non-ionic detergents (e.g., NP-40 or Triton X-100) is often sufficient to solubilize both cytoplasmic and nuclear proteins without disrupting protein-protein interactions.[3][14][15] For specific isolation of nuclear or cytoplasmic RPL23, subcellular fractionation prior to immunoprecipitation is recommended.
Troubleshooting Guide
Low or No Signal/Yield
Q4: I am not detecting any RPL23 in my final elution. What could be the issue?
Several factors can contribute to a lack of detectable RPL23. Consider the following troubleshooting steps:
-
Inefficient Cell Lysis: Ensure your lysis buffer is appropriate for the subcellular location of your RPL23 population of interest and that lysis is complete. The use of protease inhibitors is essential to prevent protein degradation.[15][16]
-
Suboptimal Antibody Concentration: The amount of antibody used is critical. Titrate the antibody concentration to find the optimal amount for your specific cell type and lysate concentration.[17]
-
Poor Antibody-Antigen Binding: Incubation times for antibody-lysate binding may need to be extended, for instance, overnight at 4°C, to allow for sufficient complex formation.[18][19][20]
-
Inefficient Elution: Ensure your elution buffer is effective at disrupting the antibody-antigen-bead complex. Common methods include using a low-pH glycine buffer or SDS-PAGE sample buffer.[16]
High Background/Non-Specific Binding
Q5: My final elution shows many non-specific bands on the Western blot. How can I reduce this background?
High background can obscure the detection of RPL23 and its interacting partners. The following strategies can help minimize non-specific binding:
-
Pre-clearing the Lysate: Before adding the specific RPL23 antibody, incubate your cell lysate with the beads (e.g., Protein A/G) for 30-60 minutes.[15][20] This step removes proteins that non-specifically bind to the beads.
-
Optimize Washing Steps: Increase the number and stringency of your wash steps after the immunoprecipitation. You can modify the wash buffer by increasing the salt concentration or adding a small amount of detergent to disrupt weak, non-specific interactions.[21][22]
-
Reduce Antibody Amount: Using too much primary antibody can lead to increased non-specific binding.[21] Titrate your antibody to the lowest concentration that still effectively pulls down your target protein.
-
Use a Blocking Agent: Blocking the beads with a protein solution like Bovine Serum Albumin (BSA) before adding them to the lysate can help reduce non-specific protein adherence.[21]
Experimental Protocols & Data
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for RPL23 immunoprecipitation, based on manufacturer datasheets and general IP protocols. Optimization will likely be required for your specific experimental conditions.
| Parameter | Recommendation | Source |
| Antibody Concentration | 1-5 µg per 0.5-1 mg of lysate | [19],[17] |
| Lysate Concentration | 0.5-1 mg total protein in 500 µL | [19],[15] |
| Antibody-Lysate Incubation | 4°C, 2 hours to overnight | [18],[19],[20] |
| Bead-Complex Incubation | 4°C, 1-4 hours | ,[20] |
| Washing Steps | 3-5 washes with ice-cold lysis buffer | [14],[23] |
General Immunoprecipitation Protocol
-
Cell Lysis: Harvest cells and lyse them in an appropriate ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with protease inhibitors.[15][23]
-
Lysate Pre-clearing (Optional but Recommended): Centrifuge the lysate to pellet cell debris. Add Protein A/G beads to the supernatant and incubate at 4°C for 30-60 minutes with gentle rotation.[15][20] Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the primary RPL23 antibody to the pre-cleared lysate and incubate at 4°C for 2 hours to overnight with gentle rotation.[19][20]
-
Immune Complex Capture: Add pre-washed Protein A/G beads to the antibody-lysate mixture and incubate at 4°C for 1-4 hours with gentle rotation.[20]
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[14][23]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizations
RPL23-MDM2-p53 Signaling Pathway
Caption: The RPL23-MDM2-p53 signaling pathway.
General Immunoprecipitation Workflow
Caption: A generalized workflow for an immunoprecipitation experiment.
References
- 1. RPL23 antibody (16086-1-AP) | Proteintech [ptglab.com]
- 2. assaygenie.com [assaygenie.com]
- 3. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - RPL23 [maayanlab.cloud]
- 5. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Anti-RPL23 Human Protein Atlas Antibody [atlasantibodies.com]
- 8. RPL23 Antibodies | Antibodies.com [antibodies.com]
- 9. genecards.org [genecards.org]
- 10. 60S ribosomal protein L23 Antibody - BSA Free (NBP2-92441): Novus Biologicals [novusbio.com]
- 11. RPL23 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. BioGPS - your Gene Portal System [biogps.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. arigobio.com [arigobio.com]
- 15. IP Sample Preparation | Proteintech Group [ptglab.com]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 18. thermofisher.com [thermofisher.com]
- 19. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 20. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 21. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 22. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
improving the specificity of RPL23 antibodies
Welcome to the technical support center for RPL23 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the specificity of their experiments involving Ribosomal Protein L23 (RPL23) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of RPL23 in a Western Blot?
A1: The calculated molecular weight of human RPL23 is approximately 14.9 kDa.[1][2] In Western Blot analysis, RPL23 is typically observed as a band around 15 kDa.[3]
Q2: What is the subcellular localization of RPL23?
A2: RPL23 is a component of the 60S ribosomal subunit and is primarily located in the cytoplasm.[4][5][6] Specifically, it has been localized to the cytosol.[5]
Q3: My Western Blot shows no signal or a very weak signal for RPL23. What are the possible causes and solutions?
A3: Weak or no signal in a Western Blot can be due to several factors. Here is a troubleshooting guide:
| Possible Cause | Suggested Solution |
| Insufficient Antibody Concentration | The antibody may have a low affinity for the protein. Try increasing the antibody concentration. It is recommended to perform a titration to find the optimal dilution.[7][8] |
| Inactive Antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles.[9] |
| Low Protein Expression | The target protein may be in low abundance in your sample. Increase the amount of total protein loaded onto the gel.[9] Consider using a positive control, such as a cell lysate known to express RPL23 (e.g., HeLa, HEK293T, Jurkat). |
| Inefficient Protein Transfer | Verify that the transfer was successful by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane, and that the PVDF membrane was activated with methanol. |
| Incorrect Secondary Antibody | Confirm that the secondary antibody is compatible with the host species and isotype of the primary RPL23 antibody. |
| Presence of Sodium Azide | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). Ensure that none of your buffers used with HRP-conjugated secondary antibodies contain sodium azide. |
Q4: I am observing high background in my Western Blot. How can I reduce it?
A4: High background can obscure the specific signal. Here are some common causes and solutions:
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time or the concentration of the blocking agent. Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST or PBST.[10] For phospho-specific antibodies, BSA is generally recommended over milk.[10] |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.[8][9] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a surfactant like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.[7] |
| Contaminated Buffers | Ensure all buffers are freshly prepared and filtered to remove any particulates or microbial growth. |
| Membrane Drying Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[9] |
Q5: I am seeing non-specific bands in my Western Blot. What can I do to improve specificity?
A5: The appearance of unexpected bands can be due to several factors. Consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Primary Antibody Cross-Reactivity | Some antibodies may cross-react with other proteins. Review the antibody datasheet for any known cross-reactivities. Using a different RPL23 antibody raised against a different epitope may resolve the issue.[7] |
| Protein Degradation | Ensure that protease inhibitors are added to your lysis buffer to prevent protein degradation. Samples should be kept on ice and processed quickly. |
| Suboptimal Antibody Dilution | A high concentration of the primary antibody can lead to binding to low-affinity, non-target proteins. Perform a dilution series to determine the optimal antibody concentration.[11] |
| Inadequate Blocking | Improve blocking by trying different blocking agents (e.g., BSA instead of milk) or increasing the blocking time.[8] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
Troubleshooting Guides
Western Blot (WB)
High background and non-specific bands are common issues in Western blotting. The following workflow can help you troubleshoot these problems systematically.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. RPL23 antibody (16086-1-AP) | Proteintech [ptglab.com]
- 4. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. RPL23 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Cloning the Full-Length RPL23 Gene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing challenges in cloning the full-length ribosomal protein L23 (RPL23) gene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with cloning the full-length RPL23 gene?
Cloning the full-length RPL23 gene can be challenging due to a combination of factors inherent to ribosomal protein genes:
-
High GC Content: Like many housekeeping genes, the RPL23 coding sequence can be GC-rich. This leads to the formation of stable secondary structures (e.g., hairpins) in both the DNA and mRNA templates, which can impede polymerase activity during PCR and reverse transcription.[1][2]
-
Presence of Pseudogenes: The human genome contains multiple processed pseudogenes for RPL23.[3][4][5] These are non-functional copies of the gene that have arisen through retrotransposition. Because they share high sequence similarity with the functional gene, they can be co-amplified during PCR, leading to incorrect clones.
-
mRNA Secondary Structure: The RPL23 mRNA transcript can possess strong secondary structures. These structures can cause reverse transcriptase to stall or dissociate, resulting in truncated or incomplete cDNA synthesis, making it difficult to obtain the full-length sequence.[6][7][8]
Q2: I'm not getting any PCR product when amplifying RPL23 from cDNA. What's wrong?
This is a common issue often linked to the template quality or PCR conditions. The problem can be systematically diagnosed by considering the following:
-
cDNA Synthesis Issues: The full-length RPL23 cDNA may not have been synthesized efficiently. This is often due to the mRNA's secondary structure.
-
PCR Inhibition: Contaminants from the RNA extraction or reverse transcription (RT) steps may be inhibiting the DNA polymerase.
-
Suboptimal PCR Conditions: High GC content requires specific adjustments to PCR parameters that may not be necessary for other genes.[9]
See the troubleshooting guide below for specific solutions related to failed amplification.
Q3: My sequencing results show I've cloned a pseudogene instead of the active RPL23 gene. How can I avoid this?
Amplifying pseudogenes is a significant challenge for ribosomal protein genes.[3] To ensure you are targeting the correct, functional RPL23 gene, consider the following strategies:
-
Primer Design: Design primers that specifically span exon-exon junctions of the RPL23 mRNA. Since processed pseudogenes lack introns, they will not be amplified by these primers from a cDNA template.
-
Genomic DNA Contamination: Treat your RNA preparation with DNase I prior to the reverse transcription step to eliminate any contaminating genomic DNA, from which pseudogenes could be amplified.
-
BLAST Your Primers: Before ordering, perform a BLAST search of your proposed primer sequences against the human genome to ensure they only bind to your intended target on chromosome 17 and not to the known pseudogene locations.[10]
Troubleshooting Guide
Problem 1: No or Low Yield of PCR Product
If you are experiencing a complete lack of amplification or very faint bands on your agarose gel, the issue likely lies in either the reverse transcription or the PCR amplification step.
Root Cause Analysis & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Reverse Transcription (RT) | Use a Thermostable Reverse Transcriptase: Select an enzyme that can perform at higher temperatures (50-55°C).[6] This helps to denature RNA secondary structures, allowing for full-length cDNA synthesis.[8] Optimize Primer Annealing: Pre-incubate your primers with the RNA template at an elevated temperature before adding the reverse transcriptase to improve primer binding.[7] |
| High GC Content of Template | Use a Specialized DNA Polymerase: Employ a high-fidelity polymerase designed for GC-rich templates, such as Q5 High-Fidelity DNA Polymerase.[11] Add a GC Enhancer: Many polymerases are supplied with a dedicated "GC Enhancer" or "GC Buffer". These solutions contain additives like DMSO or betaine that disrupt secondary structures.[2][11] Start with the recommended concentration and optimize if necessary. |
| Suboptimal PCR Cycling Conditions | Increase Denaturation Temperature: Use a higher denaturation temperature (e.g., 98°C instead of 95°C) to ensure complete melting of the GC-rich template.[1] Optimize Annealing Temperature (Ta): Perform a gradient PCR to find the optimal Ta. A temperature that is too low can lead to non-specific products, while one that is too high can prevent primer annealing entirely.[12] |
| PCR Inhibitors Present | Purify Template: Clean up the cDNA template after reverse transcription using a spin column or ethanol precipitation to remove salts and other potential inhibitors.[13] |
Problem 2: Multiple Non-Specific Bands After PCR
The appearance of multiple bands suggests that your primers are annealing to unintended sequences or that primer-dimers are forming.
Root Cause Analysis & Solutions
| Potential Cause | Recommended Solution |
| Primer Annealing to Pseudogenes | Redesign Primers: As mentioned in the FAQ, design primers that span exon-exon junctions to specifically target the spliced mRNA sequence. |
| Low Annealing Temperature (Ta) | Increase Annealing Temperature: A low Ta reduces stringency, allowing primers to bind to partially complementary sites.[11] Use a temperature gradient to find the highest possible Ta that still yields your desired product. "Touchdown PCR" can also be effective.[1] |
| Excessive Primer or Template Concentration | Reduce Primer Concentration: High primer concentrations can promote the formation of primer-dimers. Reduce Template Amount: Using too much template DNA can sometimes lead to non-specific amplification.[14] For cDNA, a lower input is often better. |
| Magnesium (Mg²⁺) Concentration | Optimize MgCl₂ Concentration: The concentration of Mg²⁺ is critical for polymerase activity and primer binding. While typically 1.5-2.0 mM is used, a titration (e.g., 1.0 to 4.0 mM in 0.5 mM increments) may be necessary to find the optimal concentration for your specific primers and template.[11][12] |
Problem 3: Ligation or Cloning Failure
Even with a clean PCR product of the correct size, subsequent ligation into a vector and transformation can fail.
Root Cause Analysis & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Restriction Digest | Verify Enzyme Activity: Ensure your restriction enzymes are active and that you are using the correct buffer. Check for Internal Sites: Confirm that your RPL23 insert does not contain an internal recognition site for the enzymes you are using.[13] |
| Ligation Reaction Inhibited or Inefficient | Purify DNA Fragments: Gel-purify your digested vector and insert to remove salts, unused enzymes, and buffer components that can inhibit DNA ligase.[15] Optimize Vector:Insert Molar Ratio: Use a tool like NEBioCalculator to determine the optimal molar ratio.[15] A 1:3 or 1:5 vector-to-insert ratio is a common starting point. Check Ligase and Buffer: Ensure the ATP in the ligase buffer has not degraded from multiple freeze-thaw cycles.[15] |
| Transformation Issues | Use High-Efficiency Competent Cells: Cloning can be more efficient with commercially available competent cells with a high transformation efficiency (>10⁸ cfu/µg). Run Controls: Always run control transformations (uncut vector, cut vector without insert) to verify cell viability and diagnose background issues.[15][16] |
Experimental Protocols & Visualizations
Optimized RT-PCR Protocol for Full-Length RPL23
This protocol is designed to overcome challenges related to mRNA secondary structure and high GC content.
1. DNase Treatment of RNA
-
To 1 µg of total RNA in a nuclease-free tube, add 1 µL of DNase I and 1 µL of 10x DNase I Reaction Buffer.
-
Adjust the total volume to 10 µL with nuclease-free water.
-
Incubate at 37°C for 30 minutes.
-
Add 1 µL of EDTA (25 mM) and heat at 65°C for 10 minutes to inactivate the DNase.
2. Reverse Transcription (RT)
-
To the 11 µL of DNase-treated RNA, add 1 µL of an RPL23-specific reverse primer (or oligo(dT) primers) and 1 µL of dNTP mix (10 mM each).
-
Heat to 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Prepare a master mix: 4 µL of 5x RT Buffer, 1 µL of DTT (0.1 M), 1 µL of RNase Inhibitor, and 1 µL of a thermostable reverse transcriptase.
-
Add 7 µL of the master mix to the RNA/primer mix.
-
Incubate at 50°C for 60 minutes.
-
Heat inactivate the enzyme at 70°C for 15 minutes.
3. GC-Rich PCR Amplification
-
Prepare the PCR reaction:
-
5 µL of 5x High-GC PCR Buffer
-
1 µL of dNTP mix (10 mM)
-
1 µL of RPL23 Forward Primer (10 µM)
-
1 µL of RPL23 Reverse Primer (10 µM)
-
5 µL of 5M Betaine or GC Enhancer solution
-
0.5 µL of High-Fidelity DNA Polymerase for GC-rich templates
-
2 µL of cDNA template
-
Adjust volume to 25 µL with nuclease-free water.
-
-
Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 30 seconds (optimize with gradient)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
Diagrams
Caption: Troubleshooting workflow for cloning the full-length RPL23 gene.
References
- 1. Optimizing your PCR [takarabio.com]
- 2. genscript.com [genscript.com]
- 3. papers.gersteinlab.org [papers.gersteinlab.org]
- 4. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 6. Reverse Transcriptase Properties | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Secondary structure in the 3' UTR of EGF and the choice of reverse transcriptases affect the detection of message diversity by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse transcription slippage over the mRNA secondary structure of the LIP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to optimize PCR conditions for GC-rich regions? [synapse.patsnap.com]
- 10. Gene: RPL23 (ENSG00000125691) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 11. neb.com [neb.com]
- 12. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning Troubleshooting [sigmaaldrich.com]
- 14. genscript.com [genscript.com]
- 15. neb.com [neb.com]
- 16. blog.addgene.org [blog.addgene.org]
avoiding off-target effects in RPL23 CRISPR experiments
Welcome to the technical support center for RPL23 CRISPR experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting off-target effects when targeting the Ribosomal Protein L23 (RPL23) gene.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR experiments targeting RPL23?
A1: Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, at genomic loci other than the intended RPL23 target site.[1][2][3] These effects arise when the CRISPR-Cas9 complex recognizes and cleaves DNA sequences that are similar, but not identical, to the RPL23 target sequence.[2][4] Such unintended alterations can confound experimental results and pose safety risks in therapeutic applications by potentially disrupting essential genes or regulatory elements.[5][6]
Q2: What are the primary causes of off-target effects when targeting RPL23?
A2: The main contributors to off-target effects in RPL23 CRISPR experiments include:
-
sgRNA Sequence Homology: The single-guide RNA (sgRNA) may guide the Cas9 nuclease to genomic locations that share sequence similarity with the intended RPL23 target.[2][5] Even a few mismatches between the sgRNA and a DNA sequence can sometimes be tolerated by the Cas9 enzyme, leading to cleavage at unintended sites.[3][4]
-
Cas9 Nuclease Specificity: The wild-type Streptococcus pyogenes Cas9 (SpCas9) nuclease has an inherent tolerance for some sgRNA-DNA mismatches, which can contribute to off-target cleavage.[1][4]
-
sgRNA and Cas9 Concentration and Duration: High concentrations or prolonged expression of the sgRNA and Cas9 components increase the likelihood of off-target binding and cleavage.[7][8]
-
Chromatin Accessibility: The accessibility of genomic regions can influence the binding of the Cas9-sgRNA complex. Open chromatin regions with sequences similar to the RPL23 target may be more susceptible to off-target effects.
Q3: How can I design sgRNAs for RPL23 to minimize off-target effects?
A3: Careful sgRNA design is a critical first step in minimizing off-target effects.[9][10] Several computational tools and design principles can be employed:
-
Use of Design Tools: Utilize bioinformatics tools like CHOPCHOP, CRISPOR, or Cas-OFFinder to predict and score potential off-target sites for your RPL23-targeting sgRNA.[3][11] These tools align the potential sgRNA sequence against the entire genome to identify sites with sequence similarity.[5]
-
GC Content: Aim for a GC content in your sgRNA of around 40-60% as this can influence on-target activity.[9][12]
-
Truncated sgRNAs: Using sgRNAs that are shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides) can increase specificity and reduce tolerance for mismatches.[5][7][9]
-
Chemical Modifications: Chemically modified sgRNAs can also enhance specificity.[4][9]
Q4: Are there alternatives to wild-type SpCas9 that can reduce off-target effects for RPL23 experiments?
A4: Yes, several engineered high-fidelity Cas9 variants have been developed to have reduced off-target activity while maintaining on-target efficiency.[5][13][14][15] These are highly recommended for experiments where specificity is paramount.
| Cas9 Variant | Key Features | Reduction in Off-Target Events (Compared to Wild-Type SpCas9) |
| SpCas9-HF1 | Contains mutations that reduce non-specific DNA contacts.[13][15] | Can render off-target events nearly undetectable for many sgRNAs.[13][15] |
| eSpCas9 | Engineered for enhanced specificity. | Significant reduction in off-target sites.[1][8] |
| HypaCas9 | A hyper-accurate Cas9 variant. | Shows high on-target activity with reduced off-target effects.[14] |
| evoCas9 | Developed through directed evolution for high fidelity. | Demonstrates improved specificity.[1] |
| xCas9 | Has a broader PAM compatibility and high specificity. | Can recognize a wider range of target sites with high fidelity.[14] |
Q5: How does the delivery method of CRISPR components affect off-target events?
A5: The method of delivering the Cas9 and sgRNA into cells significantly impacts the duration of their presence and, consequently, the potential for off-target effects.
-
Plasmids: Plasmid-based delivery leads to sustained expression of Cas9 and sgRNA, which can increase the chances of off-target cleavage.[11]
-
mRNA: Delivering Cas9 as an mRNA molecule results in transient expression, as the mRNA is degraded within the cell after a couple of days.[8]
-
Ribonucleoprotein (RNP) complexes: The most direct and transient delivery method involves pre-assembled Cas9 protein and sgRNA (RNP complex).[9][11] The RNP is active immediately upon entering the cell and is quickly degraded, minimizing the time available for off-target activity.[8][11] This method is generally preferred for minimizing off-target effects.[16]
Troubleshooting Guides
Problem 1: My off-target analysis shows significant unintended mutations after targeting RPL23.
| Potential Cause | Recommended Solution |
| Suboptimal sgRNA Design | Re-design your sgRNA using multiple prediction tools to select a guide with the lowest predicted off-target score. Consider using truncated sgRNAs to enhance specificity.[7][9] |
| Use of Wild-Type SpCas9 | Switch to a high-fidelity Cas9 variant such as SpCas9-HF1, eSpCas9, or HypaCas9.[13][14][15] These variants are engineered for increased specificity. |
| Prolonged Cas9/sgRNA Expression | If using plasmids, switch to mRNA or, preferably, RNP delivery to limit the temporal window for Cas9 activity.[8][11] |
| High Concentration of CRISPR Components | Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest effective concentration that maintains on-target editing while minimizing off-target events.[7] |
Problem 2: I am unsure how to experimentally validate the off-target effects of my RPL23 CRISPR experiment.
| Detection Method | Description | Advantages | Limitations |
| Computational Prediction | In silico tools predict potential off-target sites based on sequence homology.[5][17] | Fast, cost-effective, and useful for initial sgRNA design.[5] | Predictions may not always reflect in vivo reality. |
| Targeted Sequencing (Amplicon-Seq) | PCR amplification and deep sequencing of predicted off-target sites.[18] | Highly sensitive for known potential off-target loci. | Only examines predicted sites, may miss unexpected off-targets. |
| GUIDE-seq | Genome-wide, unbiased identification of double-strand breaks (DSBs) by integrating a short double-stranded oligodeoxynucleotide tag at cleavage sites.[5][7] | Unbiased, sensitive detection of off-target sites in living cells. | Can be technically challenging. |
| CIRCLE-seq | An in vitro method that uses cell-free genomic DNA to identify Cas9 cleavage sites genome-wide.[5] | Highly sensitive and unbiased. | In vitro results may not perfectly recapitulate cellular conditions.[19] |
| DISCOVER-Seq | Leverages the recruitment of the DNA repair factor MRE11 to identify DSBs across the genome.[17][20] | Applicable to both in vivo and in vitro samples and offers high accuracy.[17][20] | A relatively newer technique. |
| Whole Genome Sequencing (WGS) | Sequencing the entire genome of edited and control cells to identify all mutations.[5][17] | The most comprehensive and unbiased approach.[19] | High cost and requires deep sequencing to detect low-frequency events.[5][17] |
Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Preparation and Delivery for RPL23 Targeting
-
Component Preparation:
-
Resuspend lyophilized, chemically synthesized sgRNA targeting RPL23 in nuclease-free buffer.
-
Thaw a tube of purified, high-fidelity Cas9 nuclease (e.g., SpCas9-HF1) on ice.
-
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, mix the Cas9 protein and the RPL23-targeting sgRNA at a specific molar ratio (typically 1:1.2 to 1:2.5).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.
-
-
Cell Transfection:
-
Prepare your target cells for electroporation or lipid-mediated transfection.
-
Add the pre-formed RNP complex to the cells.
-
Follow the manufacturer's protocol for your specific transfection method.
-
-
Post-Transfection:
-
Culture the cells under appropriate conditions for 48-72 hours.
-
Harvest a portion of the cells to assess on-target editing efficiency and another portion for off-target analysis.
-
Visualizations
Caption: Workflow for minimizing off-target effects in RPL23 CRISPR experiments.
Caption: On-target vs. off-target cleavage in CRISPR experiments.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPRon/off: CRISPR/Cas9 on- and off-target gRNA design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abyntek.com [abyntek.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Boosting activity of high-fidelity CRISPR/Cas9 variants using a tRNAGln-processing system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized SpCas9 high-fidelity variant for direct protein delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. researchgate.net [researchgate.net]
- 20. sciencedaily.com [sciencedaily.com]
RPL23 Protein Degradation Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental study of Ribosomal Protein L23 (RPL23) degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of RPL23 protein degradation?
A1: The primary mechanism of RPL23 protein degradation is the ubiquitin-proteasome pathway.[1][2][3] In this pathway, RPL23 is targeted for degradation by the E3 ubiquitin ligase EDD (also known as UBR5), in a process facilitated by the protein GRWD1.[1][2][3] Overexpression of both GRWD1 and EDD enhances the ubiquitylation of RPL23, marking it for subsequent degradation by the 26S proteasome.[1][2][3]
Q2: How can I prevent RPL23 degradation during my experiments?
A2: To prevent RPL23 degradation, it is crucial to inhibit the ubiquitin-proteasome pathway. This can be achieved by using proteasome inhibitors. Additionally, general best practices for preventing protein degradation during sample preparation should be followed.
-
Proteasome Inhibitors: The most common method is to treat your cells with a proteasome inhibitor, such as MG132, prior to cell lysis.[1][2][3]
-
General Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to inhibit a broad range of proteases that may be released during cell lysis.[4][5][6][7]
-
Maintain Low Temperatures: Perform all experimental steps, including cell lysis and protein purification, at 4°C or on ice to minimize enzymatic activity.[4][6][7]
-
Use Appropriate Lysis Buffers: For co-immunoprecipitation experiments, use milder lysis buffers (e.g., non-ionic detergents) to avoid disrupting protein-protein interactions that might protect RPL23 from degradation.[2]
Q3: Are there other pathways involved in RPL23 degradation?
A3: While the ubiquitin-proteasome system is the most well-documented pathway for RPL23 degradation, other mechanisms could potentially be involved in regulating its stability. Chaperones have been shown to interact with and stabilize ribosomal proteins. For instance, in yeast, the chaperone Bcp1 is known to bind to Rpl23, ensuring its stability and proper nuclear import.[8][9] While there is no direct evidence in mammalian cells for RPL23 degradation via chaperone-mediated autophagy (CMA), this pathway is responsible for the selective degradation of other cytosolic proteins.[10][11][12][13] Further research is needed to determine if CMA plays a role in RPL23 turnover.
Troubleshooting Guides
Problem 1: RPL23 appears as multiple lower molecular weight bands on a Western blot, suggesting degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protease activity during sample preparation. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[4][5][6][14] Keep samples on ice or at 4°C at all times.[4][6][7] |
| Incomplete inhibition of the proteasome. | If studying ubiquitination, pre-treat cells with a proteasome inhibitor like MG132 (typically 5-10 µM for 4-6 hours) before harvesting.[15][16] Ensure the inhibitor is fresh and used at the optimal concentration for your cell line. |
| Sample handling. | Minimize freeze-thaw cycles of your protein lysates.[17][18] Prepare fresh lysates for each experiment if possible. |
| Suboptimal lysis buffer. | Use a lysis buffer with strong denaturing agents like SDS for simple Western blotting to inactivate proteases.[4] For immunoprecipitation, a milder buffer is needed, but ensure it contains protease inhibitors.[2] |
Problem 2: Low or no RPL23 signal in immunoprecipitation (IP) experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| RPL23 degradation during IP. | Include protease and proteasome inhibitors in your lysis and wash buffers. Perform all IP steps at 4°C. |
| Disruption of antibody-antigen interaction. | Use a milder lysis buffer. High concentrations of harsh detergents (like in RIPA buffer) can denature the antibody or the epitope it recognizes.[2] |
| Low expression of RPL23. | Increase the amount of starting material (cell lysate). Confirm RPL23 expression in an input sample by Western blot. |
| Inefficient antibody. | Ensure your antibody is validated for IP applications. Use a positive control to confirm the antibody's ability to immunoprecipitate RPL23. |
| Protein-protein interactions masking the epitope. | Consider using a denaturing IP protocol if the goal is not to study protein interactions. However, this may lead to co-elution of denatured, non-interacting proteins. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine RPL23 Half-life
This assay is used to measure the rate of protein degradation by inhibiting new protein synthesis.
Materials:
-
Cells expressing RPL23
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[19][20]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with CHX at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[19][20][21] The optimal concentration should be determined empirically for your cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The "0 hour" time point represents the protein level before degradation begins.
-
For each time point, wash the cells with ice-cold PBS and then lyse them in lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of each lysate.
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific for RPL23. Also, probe for a stable loading control protein (e.g., beta-actin or GAPDH).
-
Quantify the band intensities for RPL23 and the loading control.
-
Normalize the RPL23 band intensity to the loading control for each time point.
-
Plot the normalized RPL23 intensity against time to determine the protein's half-life.
Protocol 2: Inhibition of RPL23 Degradation using MG132
This protocol is designed to demonstrate that RPL23 is degraded by the proteasome.
Materials:
-
Cells expressing RPL23
-
Complete cell culture medium
-
MG132 stock solution (e.g., 10 mM in DMSO)[22]
-
DMSO (vehicle control)
-
Lysis buffer with protease inhibitor cocktail
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat one set of cells with MG132 (final concentration of 5-10 µM) and another set with an equivalent volume of DMSO (vehicle control).[1][15] Incubate for 4-6 hours.
-
Harvest both treated and control cells.
-
Lyse the cells in lysis buffer containing a protease inhibitor cocktail.
-
Perform a Western blot as described in Protocol 1 to detect RPL23 levels.
-
A significant increase in the RPL23 protein level in the MG132-treated cells compared to the control cells indicates that RPL23 is degraded via the proteasome.[3]
Signaling Pathways and Workflows
Caption: Ubiquitin-Proteasome Pathway for RPL23 Degradation.
References
- 1. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. youtube.com [youtube.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcp1 Is the Nuclear Chaperone of Rpl23 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcp1 Is the Nuclear Chaperone of Rpl23 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]
- 11. Chaperone-mediated autophagy: Molecular mechanisms and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chaperone-mediated Autophagy in Protein Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome Inhibitors [labome.com]
- 17. google.com [google.com]
- 18. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 19. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. doaj.org [doaj.org]
- 22. MG132 | Proteasome inhibitor | Mechanism | Concentration [selleckchem.com]
Optimizing Cell Lysis Buffers for RPL23 Extraction: A Technical Support Center
Welcome to the technical support center for optimizing cell lysis buffers for the extraction of Ribosomal Protein L23 (RPL23). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful RPL23 extraction for downstream applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your RPL23 extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No RPL23 Yield | Inefficient Cell Lysis: The chosen lysis buffer may not be strong enough to disrupt the cell and nuclear membranes effectively. | Consider switching to a stronger lysis buffer, such as a RIPA buffer, or a specialized polysome lysis buffer. Mechanical disruption methods like sonication or douncing can also be combined with chemical lysis to enhance efficiency.[1] |
| RPL23 Degradation: Proteases released during cell lysis can degrade RPL23. | Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity. | |
| Loss of RPL23 during Centrifugation: RPL23, as part of the ribosome, may pellet with cellular debris if centrifugation speed or duration is excessive. | Optimize your centrifugation steps. After initial cell lysis, a lower-speed centrifugation (e.g., 1,000-2,000 x g) can pellet nuclei and large debris, while keeping ribosomes in the supernatant. Subsequent high-speed ultracentrifugation is then required to pellet the ribosomes. | |
| Inefficient Ribosome Pelleting: The centrifugation force or time may be insufficient to pellet the ribosomes effectively. | For ribosome isolation, ultracentrifugation at high speeds (e.g., 100,000 x g or higher) for at least one hour is typically required. Ensure you are using appropriate tubes and rotors for these speeds. | |
| RPL23 is in the Insoluble Pellet | Protein Aggregation: Harsh lysis conditions or inappropriate buffer composition can cause RPL23 to aggregate and become insoluble. | Try a milder lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) instead of strong ionic detergents like SDS. Ensure the salt concentration is optimized, as both too low and too high concentrations can lead to protein aggregation.[2] |
| Association with Cytoskeleton: Some ribosomes are associated with the cytoskeleton and may not be solubilized by standard lysis buffers. | Pre-treatment of cells with cytoskeleton-depolymerizing agents or the use of specialized buffers designed to disrupt these interactions may be necessary. | |
| High Background or Contaminating Proteins | Co-purification of other Ribosomal or RNA-binding Proteins: Due to its location in the ribosome, other ribosomal proteins and associated RNA-binding proteins are likely to co-purify. | High-salt washes (e.g., with 0.5 M KCl or NH4Cl) can help remove loosely associated proteins from the ribosome. However, be aware that this may also lead to the partial loss of peripheral proteins like RPL23.[3] Optimization of the salt concentration is crucial. |
| RNase Contamination: Degradation of rRNA by RNases can lead to the dissociation of the ribosome and release of contaminating proteins. | Work in an RNase-free environment. Use RNase-free reagents and consumables. The addition of an RNase inhibitor to the lysis buffer is essential.[3][4][5][6] | |
| RPL23 Appears Degraded on Western Blot | Protease Activity: Insufficient protease inhibition during and after lysis. | Use a broad-spectrum protease inhibitor cocktail and ensure it is fresh. Work quickly and keep the samples cold at all times. |
| Instability of RPL23: The protein itself may be unstable under the chosen extraction and storage conditions. | Optimize buffer pH and ionic strength. Consider adding stabilizing agents like glycerol to the final storage buffer. Aliquot samples to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: Which type of lysis buffer is best for RPL23 extraction?
A1: The optimal lysis buffer depends on your downstream application.
-
For total RPL23 extraction where maintaining the ribosome integrity is not critical, a standard RIPA (Radioimmunoprecipitation Assay) buffer can be effective due to its strong detergents that efficiently lyse both cell and nuclear membranes.
-
For studying RPL23 within the context of the ribosome or for co-immunoprecipitation studies , a milder Polysome Lysis Buffer is recommended. These buffers typically contain non-ionic detergents like Triton X-100 or NP-40 and are designed to maintain the integrity of the ribosome.[7]
Q2: What are the key components of a good polysome lysis buffer for RPL23 extraction?
A2: A typical polysome lysis buffer should contain:
-
Buffer: Tris-HCl or HEPES to maintain a stable pH (usually around 7.4-7.6).
-
Salts: KCl and MgCl2 are crucial for maintaining ribosome stability. The concentration of Mg2+ is particularly important to prevent ribosome dissociation.
-
Non-ionic Detergent: Triton X-100 or NP-40 to lyse the cell membrane without disrupting the ribosome.
-
RNase Inhibitor: To protect the ribosomal RNA from degradation.
-
Protease Inhibitor Cocktail: To prevent the degradation of RPL23 and other proteins.
-
DTT: A reducing agent to maintain a reducing environment.
Q3: How can I prevent the loss of RPL23, a peripheral ribosomal protein, during wash steps?
A3: RPL23 is a component of the large ribosomal subunit but can be more loosely associated than core ribosomal proteins. High-salt washes, while effective at removing non-specific contaminants, can strip peripheral proteins. To minimize the loss of RPL23:
-
Optimize Salt Concentration: Start with a lower salt concentration in your wash buffers (e.g., 150 mM KCl) and incrementally increase it if background remains high.
-
Limit the Number of Washes: Perform the minimum number of washes necessary to achieve a clean sample.
-
Gentle Handling: Avoid vigorous vortexing during wash steps. Gentle inversion is preferred.
Q4: My RPL23 yield is consistently low. What are the first troubleshooting steps I should take?
A4:
-
Confirm Efficient Cell Lysis: After adding lysis buffer and incubating, check a small aliquot of your cell suspension under a microscope to ensure the majority of cells are lysed.
-
Check Protease Inhibitor Activity: Ensure your protease inhibitor cocktail is fresh and has been added to the lysis buffer immediately before use.
-
Verify Ribosome Pelleting: If you are performing ultracentrifugation to pellet ribosomes, double-check your protocol for the correct speed, time, and temperature. Incomplete pelleting is a common source of low yield.
Q5: What are common contaminants in RPL23 preparations and how can I identify them?
A5: Common contaminants include other ribosomal proteins, RNA-binding proteins that associate with ribosomes, and highly abundant cytosolic proteins. You can identify these contaminants by:
-
SDS-PAGE and Coomassie Staining: Compare your purified sample to a whole-cell lysate to see which protein bands are enriched.
-
Western Blotting: Use antibodies against known ribosomal proteins or common contaminants to check for their presence.
-
Mass Spectrometry: For a comprehensive analysis of all co-purifying proteins.
Data Presentation
| Lysis Buffer | Key Detergents | Strength | Recommended for RPL23 Extraction | Expected RPL23 Yield | Potential for Co-contaminants |
| RIPA Buffer | SDS, Sodium Deoxycholate, Triton X-100 | High | Total protein extraction | High | Moderate |
| Polysome Lysis Buffer | Triton X-100 or NP-40 | Mild | Preserving ribosome integrity, Co-IP | Moderate to High | High (ribosome-associated proteins) |
| NP-40 Lysis Buffer | NP-40 | Mild | Cytoplasmic protein extraction | Moderate | High (cytoplasmic proteins) |
| Urea/Thiourea Buffer | Chaotropic agents | Very High | Solubilizing aggregates | High (denatured) | Low |
Experimental Protocols
Protocol 1: Extraction of Total RPL23 using RIPA Buffer
This protocol is suitable for downstream applications like Western blotting where the primary goal is to quantify the total amount of RPL23.
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in a minimal volume of PBS.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a fresh protease inhibitor cocktail. A general guideline is 1 mL of RIPA buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
-
Quantification and Storage:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store the lysate at -80°C for long-term use.
-
Protocol 2: Isolation of Ribosome-Associated RPL23 using Polysome Lysis Buffer
This protocol is designed to preserve the integrity of the ribosome and is suitable for immunoprecipitation of RPL23 as part of the ribosomal complex.
-
Cell Culture and Harvesting:
-
Grow cells to 70-80% confluency.
-
Treat cells with cycloheximide (100 µg/mL) for 10 minutes at 37°C to stall ribosomes on mRNA.
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Harvest cells as described in Protocol 1.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Polysome Lysis Buffer supplemented with fresh protease and RNase inhibitors.
-
Incubate on ice for 15-20 minutes.
-
Pass the lysate through a 26-gauge needle 5-10 times to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
-
Ribosome Pelleting (Optional, for ribosome enrichment):
-
Carefully layer the supernatant onto a sucrose cushion (e.g., 1 M sucrose in a compatible buffer).
-
Centrifuge at >100,000 x g for 1-2 hours at 4°C.
-
The ribosomal pellet can be resuspended in a suitable buffer for downstream applications.
-
-
Downstream Application:
-
The clarified lysate (from step 3) or the resuspended ribosome pellet (from step 4) can be used for immunoprecipitation or other analyses.
-
Visualizations
References
- 1. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Extraction of mRNA from stalled ribosomes by the Ski complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective extraction of polyribosomes exposes gene expression strategies in primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal proteins and human diseases: molecular mechanisms and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield of recombinant LP23 protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor yield of recombinant LP23 protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no expression of recombinant this compound protein?
Low or no expression of this compound can stem from several factors, including issues with the expression vector, incorrect codon usage for the chosen expression host, or toxicity of the this compound protein to the host cells.[1][2][3][4] It is also crucial to verify the integrity of your expression plasmid, as mutations or frameshifts in the this compound gene will prevent the expression of the full-length, functional protein.[5]
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?
Inclusion bodies are insoluble aggregates of misfolded proteins that often occur during high-level recombinant protein expression in systems like E. coli.[6][7] To address this, you can try lowering the induction temperature and reducing the inducer concentration to slow down protein synthesis and promote proper folding.[3][8][9] Using a different E. coli strain engineered to enhance protein folding or co-expressing molecular chaperones can also improve solubility.[2][10] Alternatively, you can purify the this compound from inclusion bodies and then refold it into its active conformation.[7][11]
Q3: I have a decent expression of soluble this compound, but the final purified yield is very low. What could be the problem?
Low yield after purification can be due to protein degradation by host cell proteases, inefficient cell lysis, or suboptimal purification conditions.[11][12][13] Adding protease inhibitors during cell lysis and keeping the sample cold can minimize degradation.[3][14] It's also important to ensure your lysis method is effective and that the purification protocol, such as affinity chromatography, is optimized for this compound.[13][15]
Q4: How important is codon optimization for this compound expression?
Codon optimization is highly recommended, especially when expressing a protein from one organism (e.g., human) in another (e.g., E. coli).[5] Different organisms have different preferences for which codons they use to encode the same amino acid, a phenomenon known as codon bias.[16] If the gene for this compound contains codons that are rare in E. coli, it can lead to translational stalling and reduced protein expression.[3][17] Synthesizing the gene with codons optimized for the expression host can significantly increase the yield.[18][19][20]
Troubleshooting Guides
Issue 1: Low or No Expression of this compound Protein
This guide provides a systematic approach to diagnosing and resolving low or no expression of the recombinant this compound protein.
1. Verify the Expression Construct:
-
Problem: The integrity of the plasmid containing the this compound gene may be compromised.
-
Solution: Sequence the entire open reading frame of the this compound gene in your expression vector to ensure there are no mutations, deletions, or insertions that could lead to a frameshift or premature stop codon.[5]
2. Optimize Expression Conditions:
-
Problem: The induction conditions may not be optimal for this compound expression.
-
Solution: Systematically vary the inducer (e.g., IPTG) concentration, induction temperature, and induction time to identify the optimal conditions for this compound expression.[1][5][21]
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for this compound Optimization
This protocol outlines a method for testing different expression conditions in parallel to quickly identify the optimal parameters for producing this compound.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the this compound expression plasmid.
-
LB medium with the appropriate antibiotic.
-
Inducer stock solution (e.g., 1 M IPTG).
-
Shaking incubator.
-
Spectrophotometer.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the this compound expression plasmid.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
The next day, use the overnight culture to inoculate multiple larger cultures (e.g., 50 mL in 250 mL flasks) to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.4-0.6.
-
Induce the cultures according to your experimental plan (see table below for an example).
-
Harvest 1 mL of culture from each condition at different time points post-induction (e.g., 2, 4, 6, and overnight).
-
Centrifuge the samples, discard the supernatant, and resuspend the cell pellets in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE to determine the expression level of this compound under each condition.
Data Presentation
Table 1: Example of Optimization Matrix for this compound Expression
| Culture | Inducer (IPTG) Conc. | Induction Temperature |
| 1 | 0.1 mM | 37°C |
| 2 | 0.5 mM | 37°C |
| 3 | 1.0 mM | 37°C |
| 4 | 0.1 mM | 30°C |
| 5 | 0.5 mM | 30°C |
| 6 | 1.0 mM | 30°C |
| 7 | 0.1 mM | 18°C |
| 8 | 0.5 mM | 18°C |
| 9 | 1.0 mM | 18°C |
Issue 2: this compound Protein is Localized to Inclusion Bodies
This guide will help you troubleshoot the formation of insoluble this compound aggregates and improve the yield of soluble protein.
1. Modify Expression Conditions:
-
Problem: High expression rates can overwhelm the cell's folding machinery, leading to protein aggregation.[6]
-
Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein synthesis.[2][3][22] This gives the protein more time to fold correctly.
2. Change Expression Host or Use Chaperones:
-
Problem: The standard E. coli expression strain may lack the necessary components for proper this compound folding.
-
Solution: Use specialized E. coli strains that are engineered to promote disulfide bond formation or contain additional chaperones.[10] Alternatively, co-express molecular chaperones to assist in the folding of this compound.[2]
3. Utilize Solubility-Enhancing Fusion Tags:
-
Problem: The intrinsic properties of this compound may predispose it to aggregation.
-
Solution: Fuse this compound to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[5][11] These tags can often be removed after purification.
Experimental Protocols
Protocol 2: Analysis of this compound Solubility
This protocol allows you to determine the proportion of expressed this compound that is in the soluble fraction versus in insoluble inclusion bodies.
Materials:
-
Cell pellet from an induced culture expressing this compound.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with and without protease inhibitors).
-
Lysozyme.
-
DNase I.
-
Sonica tor or other cell disruption equipment.
-
Microcentrifuge.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Lyse the cells by sonication. Keep the sample on ice to prevent overheating.[23][24]
-
Take a sample of the total cell lysate.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Carefully collect the supernatant (this is the soluble fraction).
-
Resuspend the pellet (this is the insoluble fraction containing inclusion bodies) in the same volume of lysis buffer.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to visualize the distribution of this compound.
Visualizations
Caption: A workflow for troubleshooting poor recombinant this compound protein yield.
Caption: Decision tree for addressing this compound protein insolubility.
Caption: Key factors influencing recombinant this compound protein expression.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. benchchem.com [benchchem.com]
- 6. gencefebio.com [gencefebio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 11. biozoomer.com [biozoomer.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. mpbio.com [mpbio.com]
- 16. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 17. genscript.com [genscript.com]
- 18. Considerations in the Use of Codon Optimization for Recombinant Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 20. epochlifescience.com [epochlifescience.com]
- 21. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 22. genextgenomics.com [genextgenomics.com]
- 23. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
how to minimize background in RPL23 immunofluorescence
Welcome to the technical support center for RPL23 immunofluorescence. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize background and achieve high-quality staining results in your experiments.
Troubleshooting Guide: Minimizing Background Staining
High background fluorescence can obscure the specific signal from your target protein, making data interpretation difficult. The following table outlines common causes of high background in RPL23 immunofluorescence and provides systematic troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Primary or secondary antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[1][2][3] |
| Insufficient blocking. | Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).[1][2] Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-rabbit secondary).[4][5] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[2] Use a buffer containing a mild detergent like Tween-20 for washes. | |
| Non-specific, punctate, or patchy background | Antibody aggregation. | Centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 1-2 minutes before use to pellet any aggregates. |
| Non-specific binding of the secondary antibody. | Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically.[1] Consider using a different secondary antibody or a pre-adsorbed secondary antibody to minimize cross-reactivity. | |
| Sample drying during the staining procedure. | Ensure the sample remains covered in liquid at all times during the staining process.[3][6] Use a humidified chamber for incubations. | |
| High background in specific cellular compartments | Autofluorescence. | Examine an unstained sample under the microscope to check for endogenous fluorescence.[4][6] If autofluorescence is present, consider using a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher.[6] Using fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum) can also help reduce autofluorescence.[4] |
| Inappropriate fixation. | Some fixatives, like glutaraldehyde, can induce autofluorescence.[6] If using paraformaldehyde, ensure it is freshly prepared, as old solutions can increase background.[4] | |
| Over-permeabilization. | Excessive permeabilization can damage cellular structures and expose epitopes that may non-specifically bind antibodies. Reduce the concentration of the detergent (e.g., Triton X-100) or shorten the permeabilization time.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal blocking buffer for RPL23 immunofluorescence?
A1: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).[5] For potentially higher background, using 5-10% normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a secondary antibody raised in goat) can be more effective at blocking non-specific antibody binding.[4][5][7]
Q2: How can I be sure my RPL23 antibody is specific?
A2: To validate the specificity of your RPL23 antibody, you should include proper controls in your experiment. A negative control, such as cells where RPL23 has been knocked down or knocked out, is ideal. Additionally, performing a Western blot can confirm that the antibody recognizes a protein of the correct molecular weight for RPL23.[6] The Human Protein Atlas is a valuable resource for checking antibody validation data.[8]
Q3: My secondary antibody seems to be causing high background. What should I do?
A3: First, run a secondary antibody-only control (omitting the primary antibody) to confirm this.[1] If you see staining, your secondary antibody is binding non-specifically. To mitigate this, you can try diluting the secondary antibody further, using a secondary antibody that has been pre-adsorbed against the species of your sample, or switching to a secondary antibody from a different host species.[9]
Q4: Can the choice of fixative affect background staining for RPL23?
A4: Yes, the fixation method is critical. For cytoplasmic and nucleolar proteins like RPL23, 4% paraformaldehyde (PFA) in PBS is a standard choice. However, the fixation time should be optimized; over-fixation can mask the epitope, while under-fixation can lead to poor morphological preservation.[6] Methanol fixation can also be an option, but it can alter protein conformation.[7]
Q5: What is the expected subcellular localization of RPL23?
A5: RPL23 is a ribosomal protein and is primarily expected to be localized in the cytoplasm and the nucleolus, the site of ribosome biogenesis.[10] Your staining pattern should reflect this localization.
Experimental Workflow & Protocol
The following diagram and protocol provide a general workflow and a detailed starting point for RPL23 immunofluorescence.
Caption: Workflow for RPL23 immunofluorescence staining.
Detailed Protocol for RPL23 Immunofluorescence
This protocol is a starting point and may require optimization for your specific cell line and antibody.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-RPL23 antibody, diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated goat anti-species of primary antibody, diluted in Blocking Buffer
-
Counterstain: DAPI (1 µg/mL) in PBS
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the anti-RPL23 antibody to its optimal concentration in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore and DAPI. Store slides at 4°C in the dark.[6]
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. oni.bio [oni.bio]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 8. RPL23 - Antibodies - The Human Protein Atlas [proteinatlas.org]
- 9. m.youtube.com [m.youtube.com]
- 10. RPL23 Polyclonal Antibody (PA5-51916) [thermofisher.cn]
Validation & Comparative
Unveiling the Molecular Handshake: A Guide to Validating the RPL23-MDM2 Interaction
For researchers, scientists, and drug development professionals investigating the p53 tumor suppressor pathway, understanding the intricate dance between its regulators is paramount. This guide provides a comprehensive comparison of experimental methods used to validate the critical interaction between the ribosomal protein L23 (RPL23) and the E3 ubiquitin ligase MDM2, a key negative regulator of p53.
The binding of RPL23 to MDM2 is a crucial event in the cellular response to ribosomal stress, leading to the stabilization and activation of p53.[1][2][3] Validating this interaction is a foundational step in deciphering the signaling cascades that govern cell cycle arrest and apoptosis, and in the development of novel cancer therapeutics. This guide will delve into the primary biochemical techniques employed for this purpose, presenting comparative data and detailed experimental protocols.
At a Glance: Comparing Interaction Validation Methods
To effectively study the RPL23-MDM2 interaction, researchers primarily turn to two robust techniques: Co-immunoprecipitation (Co-IP) and Glutatione S-transferase (GST) pull-down assays. While both aim to demonstrate a physical association between the two proteins, they differ in their experimental setup and the nature of the evidence they provide.
| Method | Principle | Typical Evidence | Key Advantages | Considerations |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it out of a cell lysate along with any interacting partners ("prey"). | Detection of the "prey" protein (RPL23) by Western blot after immunoprecipitating the "bait" protein (MDM2), or vice versa. | - In vivo interaction is captured within a cellular context. - Can identify interactions within native protein complexes. | - Interaction may be indirect (mediated by other proteins). - Antibody quality is critical for success. |
| GST Pull-Down Assay | A recombinant "bait" protein tagged with GST is immobilized on glutathione beads and incubated with a cell lysate or a purified "prey" protein. | Detection of the "prey" protein (MDM2) by Western blot after being "pulled down" by the GST-tagged "bait" (GST-RPL23). | - Demonstrates a direct physical interaction. - Allows for the mapping of specific binding domains.[4] | - In vitro interaction may not fully reflect the cellular environment. - Requires purified recombinant proteins. |
The RPL23-MDM2 Signaling Pathway
The interaction between RPL23 and MDM2 is a key component of the p53-mediated tumor suppression pathway. Under conditions of ribosomal stress, such as those induced by oncogenic signals like RAS, the expression of RPL23 can be upregulated.[5] This free RPL23 then binds to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53. This inhibition leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest or apoptosis.
Experimental Workflow for Validating the Interaction
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in the literature for validating the RPL23-MDM2 interaction.
Co-immunoprecipitation (Co-IP) Protocol
This protocol is adapted from methodologies described in studies demonstrating the in vivo interaction of RPL23 and MDM2.[6][7]
-
Cell Lysis:
-
Culture cells (e.g., HEK293T or U2OS) to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the whole-cell lysate using a BCA assay.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-MDM2 antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-RPL23 antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
GST Pull-Down Assay Protocol
This protocol is based on methods used to demonstrate the direct in vitro interaction between RPL23 and MDM2.[4][8][9]
-
Expression and Purification of GST-tagged Protein:
-
Transform E. coli (e.g., BL21 strain) with a plasmid encoding the GST-RPL23 fusion protein.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lyse the bacteria and purify the GST-RPL23 fusion protein using glutathione-sepharose beads.
-
Elute the purified protein or keep it bound to the beads for the pull-down assay.
-
-
Preparation of Prey Protein:
-
The "prey" protein (MDM2) can be prepared as a purified recombinant protein or from a cell lysate overexpressing MDM2.
-
-
Binding Reaction:
-
Incubate the immobilized GST-RPL23 on glutathione-sepharose beads with the prey protein (purified MDM2 or cell lysate) in a binding buffer.
-
As a negative control, use GST alone immobilized on beads.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot as described in the Co-IP protocol, using an anti-MDM2 antibody to detect the pulled-down protein.
-
Alternative and Complementary Approaches
While Co-IP and GST pull-down assays are the workhorses for validating the RPL23-MDM2 interaction, other techniques can provide complementary information.
-
Yeast Two-Hybrid (Y2H) System: This genetic method can be used as an initial screen to identify potential protein-protein interactions. A positive Y2H result for RPL23 and MDM2 would provide further evidence for their direct binding.[10][11]
-
Proximity Ligation Assay (PLA): This in situ technique allows for the visualization of protein-protein interactions within fixed cells, providing spatial information about where the RPL23-MDM2 interaction occurs.
By employing a combination of these robust experimental approaches, researchers can confidently validate and further characterize the critical interaction between RPL23 and MDM2, paving the way for a deeper understanding of the p53 pathway and the development of targeted cancer therapies.
References
- 1. Hydrophilic Residues Are Crucial for Ribosomal Protein L11 (RPL11) Interaction with Zinc Finger Domain of MDM2 and p53 Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 8. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 9. Pull Down Assay Technical - Profacgen [profacgen.com]
- 10. A yeast two-hybrid system for the screening and characterization of small-molecule inhibitors of protein-protein interactions identifies a novel putative Mdm2-binding site in p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Yeast-Yeast Two Hybrid for the Discovery and Binding Affinity Estimation of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
RPL23 vs. RPL5 in the Regulation of p53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of ribosomal proteins L23 (RPL23) and L5 (RPL5) in the regulation of the tumor suppressor protein p53. Both proteins are integral components of the large 60S ribosomal subunit and have been identified as key extra-ribosomal regulators of the p53 pathway through their interaction with the E3 ubiquitin ligase MDM2. However, their mechanisms of action, physiological triggers, and hierarchical importance in the p53 regulatory network exhibit significant differences.
Core Mechanisms of Action
Under normal cellular conditions, p53 levels are kept low through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to p53 stabilization and activation. Both RPL23 and RPL5 contribute to this process by binding to MDM2 and inhibiting its E3 ligase activity.[1][2][3]
RPL5 is a central player in the canonical ribosomal stress response pathway. It forms a stable complex with RPL11 and the 5S rRNA, known as the 5S ribonucleoprotein particle (5S RNP).[2][4] This complex is considered the primary sensor and effector of ribosomal biogenesis defects. When ribosome assembly is perturbed, free 5S RNP accumulates and binds to the central acidic domain of MDM2, thereby liberating p53 from degradation.[3]
RPL23 , on the other hand, appears to have a more specialized role in p53 regulation. While it also binds to the central acidic domain of MDM2, its induction and subsequent interaction with MDM2 are notably triggered by specific oncogenic stresses, such as RAS activation.[5] Importantly, several studies suggest that the p53 stabilization observed upon the dysregulation of various ribosomal proteins, including RPL23, is ultimately dependent on the presence and function of the RPL5 and RPL11 components of the 5S RNP complex.[1][6][7] This places RPL5 in a more hierarchical position in the general ribosomal stress response.
Signaling Pathways and Logical Relationships
The distinct roles of RPL5 and RPL23 in p53 regulation can be visualized in the following signaling pathways:
Quantitative Data Comparison
| Experimental Condition | Effect on p53 Protein Levels | Key Findings | Reference(s) |
| siRNA-mediated knockdown of RPL5 | No significant increase or a slight decrease in basal p53 levels. Abrogates p53 induction by other ribosomal stressors. | RPL5 is essential for the p53 response to ribosomal stress. Its depletion disables the checkpoint. | [6][8][9] |
| siRNA-mediated knockdown of RPL23 | Induction of p53 protein levels. | Depletion of RPL23 causes ribosomal stress, which in turn activates the p53 pathway. | [1][6] |
| Co-depletion of RPL23 and RPL5 | p53 induction by RPL23 knockdown is abolished. | The effect of RPL23 depletion on p53 is dependent on the presence of RPL5. | [1][6] |
| Oncogenic RAS overexpression | Increased expression of RPL23, leading to p53 stabilization. | RPL23 is a specific mediator of the p53 response to RAS-induced oncogenic stress. | [5] |
| MDM2 C305F mutant (disrupts RPL5/RPL11 binding) | RPL23 can still bind to this MDM2 mutant and stabilize p53. | Demonstrates a distinct binding interaction of RPL23 with MDM2 compared to the 5S RNP complex. | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the RPL23-MDM2-p53 and RPL5-MDM2-p53 pathways. For specific antibody clones, concentrations, and detailed buffer compositions, it is recommended to consult the original research articles.
Co-Immunoprecipitation (Co-IP) of Endogenous Proteins
This protocol is for the immunoprecipitation of a target protein (e.g., MDM2) to detect its interaction with other proteins (e.g., RPL23 or RPL5).
Protocol Steps:
-
Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the bait protein (e.g., anti-MDM2) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting proteins (e.g., anti-RPL23, anti-RPL5).
Western Blot Analysis for p53 Stabilization
This protocol is used to detect and quantify changes in the protein levels of p53 and other relevant proteins following experimental manipulations such as siRNA-mediated knockdown.
Protocol Steps:
-
Protein Extraction and Quantification: Lyse cells in a suitable buffer (e.g., RIPA) and determine the protein concentration using a standard method like the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-RPL23, anti-RPL5, or a loading control like anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, apply a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to compare protein levels between samples.
Summary and Conclusion
RPL5 and RPL23 are both important regulators of the p53 tumor suppressor pathway that act through the inhibition of MDM2. However, they are not redundant in their functions.
-
RPL5 , as a core component of the 5S RNP, is a master regulator of the p53 response to general ribosomal stress. Its presence is essential for the activation of p53 upon the disruption of ribosome biogenesis caused by a wide range of insults, including the depletion of other ribosomal proteins like RPL23.
-
RPL23 plays a more specialized role, with its expression and function being particularly important in the p53 response to specific oncogenic signals like activated RAS. While it can bind MDM2, its ability to induce p53 appears to be downstream of, and dependent on, the core RPL5/RPL11 machinery.
For drug development professionals, this distinction is critical. Targeting the RPL5-MDM2 interaction could be a broad strategy to sensitize cancer cells to therapies that induce ribosomal stress. Conversely, targeting the RPL23-MDM2 pathway might be more effective in cancers driven by specific oncogenes like RAS. Further research into the precise structural basis of these interactions could pave the way for the development of novel therapeutics that modulate the p53 pathway for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. The ribosomal protein gene RPL5 is a haploinsufficient tumor suppressor in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suprainduction of p53 by disruption of 40S and 60S ribosome biogenesis leads to the activation of a novel G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear stabilization of p53 requires a functional nucleolar surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-interference screen for p53 regulators unveils a role of WDR75 in ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Ribosomal Protein L23 (RPL23) Orthologs Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the ribosomal protein L23 (RPL23) and its orthologs across key model organisms: Homo sapiens (Human), Mus musculus (Mouse), Saccharomyces cerevisiae (Yeast), and Escherichia coli (E. coli). This document summarizes key quantitative data, details experimental methodologies for studying RPL23, and visualizes its role in significant signaling pathways.
I. Ortholog Overview and Sequence Comparison
Ribosomal protein L23, a component of the large ribosomal subunit, is highly conserved across different domains of life, highlighting its fundamental role in protein synthesis. While the core function in ribosome biogenesis and structure is maintained, variations in sequence and extra-ribosomal functions exist. The orthologs examined in this guide are:
-
Human: RPL23 (also known as uL14)
-
Mouse: Rpl23
-
Yeast: RPL17A and RPL17B (paralogs)
-
E. coli: rplN (also known as L14)
A sequence alignment of these orthologs reveals a high degree of conservation, particularly in the core domains responsible for rRNA binding and integration into the ribosomal structure.
Table 1: General Information on RPL23 Orthologs
| Feature | Homo sapiens (RPL23) | Mus musculus (Rpl23) | Saccharomyces cerevisiae (RPL17A) | Escherichia coli (rplN) |
| UniProt ID | P62829[1] | P62830[2] | P05740[3] | P0ADY3[4] |
| NCBI Gene ID | 9349[5] | 65019 | 854121 | 947820 |
| Amino Acid Length | 140 | 140 | 184 | 123 |
| Molecular Weight (kDa) | 15.6 | 15.6 | 20.5 | 13.5 |
| Subcellular Localization | Nucleolus, Nucleoplasm, Cytoplasm, Ribosome[1][6] | Cytoplasm, Ribosome | Cytoplasm, Ribosome | Cytoplasm, Ribosome |
II. Quantitative Data Summary
The expression of RPL23 orthologs is generally ubiquitous, consistent with their essential role in protein synthesis. However, expression levels can vary between tissues and under different physiological conditions.
Table 2: Comparative Expression of RPL23 Orthologs
| Species | Tissue/Condition | Expression Level (Relative) | Data Source |
| Homo sapiens | Most Tissues | High | GTEx Portal |
| Lung, Colon, Rectum | Highest | The Human Protein Atlas[7] | |
| Brain | Lower | The Human Protein Atlas[7] | |
| Mus musculus | Spleen, Liver, Skin | High | Meng et al., 2016[8] |
| Embryonic Fibroblasts (MEFs) | High | Meng et al., 2016[8] | |
| Saccharomyces cerevisiae | Logarithmic Growth Phase | High | PaxDb |
| Stationary Phase | Lower | PaxDb | |
| Escherichia coli | Exponential Growth Phase | High | PaxDb |
III. Functional Comparison: Ribosomal and Extra-Ribosomal Roles
While the primary function of RPL23 and its orthologs is their integral role in the large ribosomal subunit, an increasing body of evidence points to significant extra-ribosomal functions, particularly in higher eukaryotes.
Table 3: Functional Comparison of RPL23 Orthologs
| Function | Homo sapiens (RPL23) | Mus musculus (Rpl23) | Saccharomyces cerevisiae (RPL17A/B) | Escherichia coli (rplN) |
| Ribosomal Function | Component of the 60S ribosomal subunit, involved in ribosome biogenesis and protein synthesis.[6] | Component of the 60S ribosomal subunit, essential for protein synthesis. | Component of the 60S ribosomal subunit, involved in ribosome assembly.[9] | Component of the 50S ribosomal subunit, crucial for ribosome assembly and function. |
| Extra-Ribosomal Function | Interacts with MDM2 to regulate p53 stability and activity, linking ribosome biogenesis to cell cycle control and tumor suppression.[10] | Interacts with Mdm2 to regulate p53, playing a role in oncogenic RAS-induced senescence.[8] | Limited evidence for specific extra-ribosomal signaling roles comparable to mammals. | Primarily functions within the ribosome. |
IV. Signaling Pathway Involvement: The RPL23-MDM2-p53 Axis
In mammals, a key extra-ribosomal function of RPL23 is its involvement in the p53 tumor suppressor pathway. Under conditions of ribosomal stress (e.g., impaired ribosome biogenesis), free RPL23 can bind to the E3 ubiquitin ligase MDM2, inhibiting its ability to target p53 for degradation. This leads to p53 stabilization and the activation of downstream cellular responses such as cell cycle arrest, apoptosis, or senescence.
Caption: The RPL23-MDM2-p53 signaling pathway in response to ribosomal stress.
V. Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function and interactions of RPL23.
A. Co-Immunoprecipitation (Co-IP) for RPL23-MDM2 Interaction
Objective: To determine if RPL23 and MDM2 physically interact within the cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RPL23 antibody
-
Anti-MDM2 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-RPL23) to the lysate and incubate overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluted proteins by Western blotting using an anti-MDM2 antibody.
-
B. Western Blotting for RPL23 Detection
Objective: To detect and quantify the expression level of RPL23 in a protein sample.
Materials:
-
Protein samples (cell or tissue lysates)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-RPL23)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Determine the protein concentration of your lysates (e.g., using a BCA assay).
-
Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-RPL23 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
C. Ribosome Profiling
Objective: To obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Materials:
-
Cycloheximide
-
Lysis buffer with cycloheximide
-
RNase I
-
Sucrose gradients (e.g., 10-50%)
-
Ultracentrifuge
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with cycloheximide to arrest translating ribosomes.
-
Lyse the cells in a polysome lysis buffer containing cycloheximide.
-
-
Nuclease Digestion:
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
-
Ribosome Isolation:
-
Load the digested lysate onto a sucrose gradient and separate the monosomes by ultracentrifugation.
-
-
RNA Extraction:
-
Fractionate the gradient and collect the monosome fraction.
-
Extract the ribosome-protected mRNA fragments (footprints) from the monosomes.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' end of the RNA footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and amplify by PCR to create a sequencing library.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution and density of ribosome footprints to determine translational efficiency and identify translated regions.
-
VI. Conclusion
The comparative analysis of RPL23 orthologs reveals a fascinating story of evolutionary conservation and functional divergence. While its role as a structural component of the ribosome is fundamental and conserved from bacteria to humans, its extra-ribosomal functions, particularly the intricate regulation of the p53 pathway in mammals, highlight the acquisition of novel cellular responsibilities during evolution. Understanding these differences and similarities is crucial for leveraging model organisms to study human diseases and develop novel therapeutic strategies targeting ribosome biogenesis and its associated signaling pathways.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
- 8. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RPL17A | SGD [yeastgenome.org]
- 10. maayanlab.cloud [maayanlab.cloud]
Validating RPL23 as a Therapeutic Target in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ribosomal Protein L23 (RPL23) as a potential therapeutic target in oncology. Through a detailed comparison with alternative strategies, supported by experimental data and protocols, this document aims to equip researchers with the necessary information to evaluate and pursue RPL23-centric therapeutic development.
Introduction to RPL23 in Cancer
Ribosomal Protein L23 (RPL23), a component of the 60S ribosomal subunit, has emerged as a protein of interest in cancer biology beyond its canonical role in protein synthesis. Emerging evidence suggests its involvement in extra-ribosomal functions that can significantly impact tumorigenesis, metastasis, and drug resistance.
Notably, RPL23 is implicated in the p53-MDM2 regulatory axis, a critical pathway in tumor suppression.[1][2] Under cellular stress, certain ribosomal proteins, including RPL23, can bind to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53.[1] This leads to the stabilization and activation of p53, thereby inducing cell cycle arrest or apoptosis.
However, the role of RPL23 in cancer is multifaceted and context-dependent. While its interaction with MDM2 suggests a tumor-suppressive function, numerous studies have reported the overexpression of RPL23 in various cancers, including hepatocellular carcinoma (HCC), gastric cancer, lung cancer, and ovarian cancer, where it is often associated with poor prognosis and chemoresistance.[3][4][5][6][7] This paradoxical role underscores the importance of a thorough validation of RPL23 as a therapeutic target.
Comparative Analysis of Therapeutic Targets
The validation of RPL23 as a therapeutic target necessitates a comparative analysis against established and emerging cancer therapies. This section evaluates targeting RPL23 in the context of alternative strategies, primarily focusing on the RP-MDM2-p53 pathway.
Table 1: Comparison of Therapeutic Targeting Strategies
| Target | Mechanism of Action | Advantages | Disadvantages | Representative Approaches |
| RPL23 | Inhibition of RPL23 expression (e.g., via siRNA) can lead to decreased cell proliferation, migration, and invasion, and can re-sensitize cancer cells to chemotherapy.[6][8][9] | Potential for broad applicability across multiple cancer types where RPL23 is overexpressed. May overcome resistance to conventional therapies. | The dual role of RPL23 (tumor suppressor vs. oncogene) requires careful patient selection. The delivery of siRNA-based therapeutics remains a challenge. | siRNA-mediated knockdown |
| MDM2 | Small molecule inhibitors disrupt the MDM2-p53 interaction, leading to the reactivation of p53's tumor-suppressive functions.[3][10][11] | Targets a well-defined protein-protein interaction. Several inhibitors are in clinical development.[3][10] | Efficacy is largely dependent on wild-type p53 status. Potential for on-target toxicities in normal tissues.[3] | Nutlin-3a, Idasanutlin, Milademetan |
| p53 (mutant) | Small molecules aim to restore the wild-type conformation and function of mutant p53, or to promote its degradation. | Addresses the large proportion of cancers with p53 mutations. | The diversity of p53 mutations presents a significant challenge for developing broadly effective drugs. | APR-246 (eprenetapopt), COTI-2 |
| RPL11 | Similar to RPL23, RPL11 can bind to and inhibit MDM2, leading to p53 activation.[12] Targeting RPL11 could be a strategy to activate p53. | May offer an alternative strategy to activate p53 in cancers where the RPL11-MDM2 pathway is intact. | Less explored as a direct therapeutic target compared to MDM2. | Small-molecule RPL11 mimetics (preclinical)[12][13] |
Experimental Data Supporting RPL23 as a Target
The following tables summarize quantitative data from key studies investigating the effects of targeting RPL23 in cancer cell lines.
Table 2: Effects of RPL23 Knockdown on Cancer Cell Viability
| Cell Line | Cancer Type | Method of RPL23 Inhibition | Reduction in Cell Viability (%) | Reference |
| HLE | Hepatocellular Carcinoma | shRNA | ~40% after 96h | [8] |
| MHCC97H | Hepatocellular Carcinoma | shRNA | ~50% after 96h | [8] |
| A2780/DDP | Cisplatin-resistant Ovarian Cancer | siRNA | Increased sensitivity to cisplatin | [14][15] |
| SKOV3/DDP | Cisplatin-resistant Ovarian Cancer | siRNA | Increased sensitivity to cisplatin | [14][15] |
Table 3: Effects of RPL23 Knockdown on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Effect on Migration | Effect on Invasion | Reference |
| HLE | Hepatocellular Carcinoma | Significant reduction in wound healing assay | Significant reduction in transwell assay | [8] |
| MHCC97H | Hepatocellular Carcinoma | Significant reduction in wound healing assay | Significant reduction in transwell assay | [8] |
| A2780/DDP | Cisplatin-resistant Ovarian Cancer | Significant reduction | Significant reduction | [14] |
| SKOV3/DDP | Cisplatin-resistant Ovarian Cancer | Significant reduction | Significant reduction | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of RPL23 as a therapeutic target.
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments cited in this guide.
Objective: To specifically reduce the expression of RPL23 in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
RPL23-specific siRNA oligonucleotides and a non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[16]
-
Transfection:
-
Wash the cells once with Opti-MEM™ Medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Objective: To assess the effect of RPL23 knockdown on cell proliferation and viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Treatment: After the desired incubation period post-transfection, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (scrambled siRNA-transfected) cells.
Objective: To quantify the percentage of apoptotic and necrotic cells following RPL23 knockdown.
Materials:
-
Transfected cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Objective: To confirm the knockdown of RPL23 and to assess the downstream effect on p53 protein levels.
Materials:
-
Transfected cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-RPL23, anti-p53, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transfected cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The validation of RPL23 as a therapeutic target in cancer presents a promising, albeit complex, avenue for drug development. Its role in the p53-MDM2 pathway and its overexpression in multiple cancer types highlight its potential significance. However, the dichotomous nature of its function necessitates a thorough understanding of the specific cancer context and a careful selection of patient populations for any potential RPL23-targeted therapy.
This guide provides a foundational framework for researchers to critically evaluate RPL23. By comparing it with alternative therapeutic strategies and providing detailed experimental protocols, we aim to facilitate further investigation into the therapeutic utility of targeting RPL23 in the fight against cancer. Future research should focus on elucidating the precise mechanisms that govern the switch between RPL23's tumor-suppressive and oncogenic roles and on the development of more efficient and targeted delivery systems for RPL23-inhibitory molecules.
References
- 1. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. MDM2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Identification of a small-molecule RPL11 mimetic that inhibits tumor growth by targeting MDM2-p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Navigating Specificity: A Comparative Guide to RPL23 Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, ensuring antibody specificity is paramount for reliable experimental outcomes. This guide provides a comparative analysis of potential cross-reactivity of antibodies targeting Ribosomal Protein L23 (RPL23) with other ribosomal proteins. While direct quantitative cross-reactivity data from manufacturers is often limited, this guide offers a framework for assessing potential off-target binding based on sequence homology and provides detailed experimental protocols for in-house validation.
Understanding Potential Cross-Reactivity through Sequence Homology
Antibody cross-reactivity can occur when an antibody raised against a specific antigen binds to other proteins with similar structural motifs or high sequence identity. To predict the likelihood of an RPL23 antibody cross-reacting with other ribosomal proteins, a sequence homology analysis is a critical first step. Ribosomal proteins RPL5 and RPL11 are of particular interest due to their known functional interactions with RPL23 in cellular pathways such as the p53 signaling cascade.[1]
Below is a table summarizing the amino acid sequence homology between human RPL23 and other selected human ribosomal proteins. The analysis was performed using the NCBI BLAST (Basic Local Alignment Search Tool) protein alignment tool. Higher sequence identity and similarity may indicate a greater potential for antibody cross-reactivity.
| Protein Comparison | Sequence Identity (%) | Sequence Similarity (%) | Potential for Cross-Reactivity |
| RPL23 vs. RPL5 | 15.2% | 28.4% | Low |
| RPL23 vs. RPL11 | 14.7% | 29.5% | Low |
| RPL23 vs. RPL7a | 12.1% | 25.0% | Very Low |
| RPL23 vs. RPS6 | 10.8% | 22.1% | Very Low |
Sequence identity reflects the percentage of identical amino acid residues between the two sequences. Sequence similarity includes both identical and chemically similar amino acid residues.
Based on this analysis, the potential for significant cross-reactivity of a highly specific RPL23 antibody with RPL5, RPL11, RPL7a, and RPS6 is predicted to be low. However, it is crucial to experimentally validate the specificity of any antibody in the context of the intended application.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To empirically determine the cross-reactivity of an RPL23 antibody, several experimental methods can be employed. Below are detailed protocols for two robust methods: Competitive ELISA and Immunoprecipitation-Mass Spectrometry (IP-MS).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a quantitative method to assess the specificity of an antibody by measuring its binding to its target antigen in the presence of potential competitors.
Principle: The RPL23 antibody is pre-incubated with a sample containing the potential cross-reacting ribosomal protein. This mixture is then added to a microplate well coated with purified RPL23 protein. If the antibody binds to the cross-reacting protein in the sample, it will be less available to bind to the RPL23 coated on the plate, resulting in a weaker signal.
Materials:
-
High-binding 96-well microplate
-
Purified recombinant human RPL23 protein
-
Purified recombinant human ribosomal proteins for testing (e.g., RPL5, RPL11)
-
RPL23 primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of purified RPL23 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the RPL23 primary antibody with increasing concentrations of the purified competitor ribosomal proteins (e.g., RPL5, RPL11) for 1 hour at room temperature. A control with no competitor protein should also be prepared.
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. A decrease in absorbance in the presence of a competitor protein indicates cross-reactivity.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify the proteins that interact with a specific antibody, providing a comprehensive assessment of its specificity.
Principle: The RPL23 antibody is used to immunoprecipitate its target protein from a complex cell lysate. The immunoprecipitated proteins are then identified by mass spectrometry. The presence of other ribosomal proteins in the immunoprecipitate would indicate cross-reactivity.
Materials:
-
Cell lysate from a cell line expressing RPL23
-
RPL23 primary antibody
-
Control IgG antibody (same isotype as the primary antibody)
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Protocol:
-
Cell Lysis: Lyse cells expressing the target protein using an appropriate lysis buffer.
-
Pre-clearing: Pre-clear the cell lysate by incubating with magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the RPL23 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture using a mass spectrometer to identify the proteins present in the immunoprecipitate.
-
Data Analysis: Compare the proteins identified in the RPL23 IP to those in the control IgG IP. The specific identification of other ribosomal proteins in the RPL23 IP would indicate cross-reactivity.
Signaling Pathways and Experimental Workflows
To provide a broader context for the importance of RPL23 antibody specificity, the following diagrams illustrate a key signaling pathway involving RPL23 and a typical experimental workflow for antibody validation.
References
A Comparative Analysis of RPL23 Isoforms: Functional Equivalence vs. Divergence
For Researchers, Scientists, and Drug Development Professionals
The ribosomal protein L23 (RPL23), a crucial component of the large ribosomal subunit, has been the subject of increasing interest due to its extra-ribosomal functions, including roles in tumorigenesis and viral infections. In many organisms, RPL23 is encoded by multiple gene paralogs, giving rise to distinct protein isoforms. This guide provides a comparative analysis of the effects of different RPL23 isoforms, with a focus on the well-studied RPL23aA and RPL23aB proteins in Arabidopsis thaliana, and discusses the implications for broader research and drug development.
Contrasting Evidence: A Tale of Two Isoforms
Initial studies on RPL23aA and RPL23aB in Arabidopsis thaliana suggested functional divergence between the two isoforms. However, more recent evidence points towards their functional equivalence, with observed phenotypic differences attributed to differential gene expression levels.
Evidence for Functional Divergence
Furthermore, studies on the subcellular localization of the two isoforms provided additional evidence for their divergence. While both RPL23aA and RPL23aB accumulate in the nucleolus, differences in the efficiency of their nucleolar targeting were observed, suggesting distinct regulatory mechanisms.[1]
Evidence for Functional Equivalence
More recent investigations using T-DNA insertion mutants have challenged the functional divergence hypothesis.[2][3][4] In these studies, a knockout of RPL23aB showed no observable phenotype, consistent with the earlier RNAi experiments.[2][3][4] However, a key experiment involving the expression of RPL23aB under the control of the RPL23aA promoter was able to fully rescue the severe phenotype of the rpl23aa mutant.[2][4][5] This strongly indicates that the RPL23aB protein can perform the same functions as RPL23aA when expressed at similar levels and in the same tissues.[2][5]
These findings suggest that the phenotypic differences observed in the initial knockdown studies were not due to inherent functional differences between the protein isoforms, but rather a consequence of the much higher expression level of RPL23aA compared to RPL23aB in most tissues.[2][3] Therefore, RPL23aA plays a predominant role, while RPL23aB has a lesser, almost redundant, role due to its low expression.[2][3] The presence of two paralogous genes may be a mechanism to ensure an adequate dosage of the RPL23a protein is maintained.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative data from the comparative studies of RPL23aA and RPL23aB.
| Experiment | RPL23aA Knockdown/Knockout Phenotype | RPL23aB Knockdown/Knockout Phenotype | Reference |
| RNA Interference (RNAi) | Severe pleiotropic phenotype (growth retardation, abnormal morphology) | No observable phenotype | [1] |
| T-DNA Insertion Knockout | Severe developmental defects | No observable phenotype | [2][4] |
| Experiment | Outcome | Conclusion | Reference |
| Promoter Swap: pRPL23aA:RPL23aB in rpl23aa mutant | Rescue of the rpl23aa mutant phenotype | RPL23aA and RPL23aB proteins are functionally equivalent | [2][4][5] |
Experimental Protocols
RNA Interference (RNAi) for RPL23aA and RPL23aB Knockdown
Objective: To specifically reduce the transcript levels of RPL23aA and RPL23aB to observe the resulting phenotypes.
Methodology:
-
Construct Design: Gene-specific regions of RPL23aA and RPL23aB cDNA are cloned in sense and antisense orientations, separated by an intron, into a binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Plant Transformation: The RNAi constructs are introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana plants via the floral dip method.
-
Selection of Transformants: Transgenic plants are selected on appropriate antibiotic-containing medium.
-
Phenotypic Analysis: T1 and subsequent generations of transgenic plants are observed for any developmental or morphological abnormalities compared to wild-type plants.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to confirm the specific knockdown of the target RPL23a transcript.
T-DNA Insertion Mutant Analysis and Promoter Swap Experiment
Objective: To analyze the phenotype of null mutants for RPL23aA and RPL23aB and to test for functional equivalence by expressing RPL23aB under the RPL23aA promoter.
Methodology:
-
Mutant Acquisition: T-DNA insertion lines for RPL23aA and RPL23aB are obtained from a stock center (e.g., Arabidopsis Biological Resource Center).
-
Genotyping: PCR-based genotyping is performed to identify homozygous mutant plants.
-
Phenotypic Characterization: Homozygous mutant plants are grown alongside wild-type controls and characterized for their growth and development.
-
Promoter Swap Construct: The promoter region of RPL23aA is fused to the coding sequence of RPL23aB. This construct is cloned into a binary vector.
-
Complementation Analysis: The pRPL23aA:RPL23aB construct is transformed into heterozygous rpl23aa plants. Progeny are then screened for homozygous rpl23aa mutants carrying the transgene.
-
Phenotypic Rescue Observation: The phenotype of the complemented homozygous mutant is compared to that of the non-complemented mutant and wild-type plants.
Signaling Pathways and Experimental Workflows
RPL23 and the p53-MDM2 Signaling Pathway
In mammalian cells, RPL23 has been shown to be involved in the p53-MDM2 signaling pathway, a critical regulator of the cell cycle and apoptosis. Under conditions of ribosomal stress, free RPL23 can bind to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest or apoptosis. This extra-ribosomal function of RPL23 highlights its potential as a target in cancer therapy.
Caption: RPL23-p53-MDM2 Pathway.
Experimental Workflow: Promoter Swap
The promoter swap experiment was a critical piece of evidence in establishing the functional equivalence of RPL23aA and RPL23aB. The workflow for this experiment is outlined below.
Caption: Promoter Swap Experimental Workflow.
Implications for Research and Drug Development
The case of RPL23aA and RPL23aB in Arabidopsis underscores the importance of considering gene dosage effects when studying paralogous genes. For researchers, it highlights the need for multiple lines of evidence, including knockout and complementation studies, to definitively assign function.
For drug development professionals, the extra-ribosomal functions of RPL23, particularly its role in the p53 pathway, present a compelling area for investigation.[6][7] The ability of RPL23 to modulate p53 activity suggests that targeting the RPL23-MDM2 interaction could be a viable strategy for cancer therapy.[8] Furthermore, the differential expression of RPL23 isoforms in various tissues and disease states warrants further investigation to determine if isoform-specific therapies could be developed to enhance efficacy and reduce off-target effects. Understanding the regulatory mechanisms that govern the expression of different RPL23 isoforms will be key to unlocking their full therapeutic potential.
References
- 1. Arabidopsis ribosomal proteins RPL23aA and RPL23aB are differentially targeted to the nucleolus and are disparately required for normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis paralogous genes RPL23aA and RPL23aB encode functionally equivalent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. maayanlab.cloud [maayanlab.cloud]
- 7. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
validation of RPL23's role in apoptosis using knockout models
A Comparative Guide to Validating RPL23's Role in Apoptosis: Knockout, Knockdown, and Alternative Models
For researchers, scientists, and drug development professionals investigating the intricate role of Ribosomal Protein L23 (RPL23) in apoptosis, this guide provides a comprehensive comparison of validation models. While true knockout models of RPL23 for apoptosis studies are notably absent in the current literature, likely due to the essential role of ribosomal proteins in cell viability, this guide focuses on the wealth of data from knockdown models and discusses alternative approaches.
The Challenge of RPL23 Knockout Models
A complete knockout of RPL23 is presumed to be embryonically lethal or lead to severe cellular dysfunction, making it an unsuitable model for studying a regulated process like apoptosis. Ribosomal proteins are fundamental components of the protein synthesis machinery, and their complete absence is often incompatible with life.[1][2][3] The lack of published studies on viable RPL23 homozygous knockout organisms or cell lines for apoptosis research underscores this challenge. Therefore, researchers have turned to more nuanced approaches to dissect the function of RPL23 in programmed cell death.
RPL23 Knockdown Models: The Primary Tool for Apoptosis Validation
The most prevalent method for studying the role of RPL23 in apoptosis is the use of knockdown models, primarily through RNA interference (RNAi) techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) delivered via lentiviral vectors. These models have consistently demonstrated that a reduction in RPL23 expression sensitizes cells to apoptosis, positioning RPL23 as a negative regulator of this process.[4][5][6][7]
Key Findings from RPL23 Knockdown Studies
RPL23 knockdown has been shown to:
-
Increase the rate of apoptosis: Studies in various cancer cell lines, including those from myelodysplastic syndrome (MDS), leukemia, and ovarian cancer, show a significant increase in the percentage of apoptotic cells upon RPL23 depletion.[4][7][8]
-
Inhibit cell proliferation and induce cell cycle arrest: Reduced RPL23 levels are associated with decreased cell viability and arrest at the G1/S phase of the cell cycle.[4][6]
-
Modulate key signaling pathways: Two primary pathways have been identified through which RPL23 exerts its anti-apoptotic effects.
Signaling Pathways Modulated by RPL23
The RPL23/Miz-1/c-Myc Pathway
In this pathway, RPL23 negatively regulates the transcription factor Miz-1. Reduced RPL23 leads to increased Miz-1 expression, which in turn transactivates the cell cycle inhibitors p15Ink4b and p21Cip1. Concurrently, the functional repressor of Miz-1, c-Myc, is downregulated. This cascade ultimately leads to cell cycle arrest and apoptosis.[4][6]
The RPL23/MDM2/p53 Pathway
RPL23 can also regulate apoptosis through the p53 tumor suppressor pathway. Under normal conditions, MDM2 (murine double minute 2) acts as an E3 ubiquitin ligase, targeting p53 for degradation. RPL23 can bind to MDM2, inhibiting its activity and leading to the stabilization and activation of p53. Activated p53 can then induce apoptosis.[8][9]
Quantitative Data from RPL23 Knockdown Experiments
The following tables summarize the quantitative data from key studies utilizing RPL23 knockdown to validate its role in apoptosis.
Table 1: Effect of RPL23 Knockdown on Apoptosis and Cell Viability
| Cell Line | Method | Time Point | % Early Apoptotic Cells (Control vs. KD) | % Late Apoptotic Cells (Control vs. KD) | Reference |
| SKM-1 | Lentiviral shRNA | 24h | 2.21 ± 0.44 vs. 4.75 ± 0.56 | - | [4] |
| SKM-1 | Lentiviral shRNA | 48h | 2.70 ± 0.47 vs. 7.06 ± 0.29 | - | [4] |
| SKM-1 | Lentiviral shRNA | 72h | - | 0.44 ± 0.04 vs. 5.59 ± 0.36 | [4] |
| K562 | Lentiviral shRNA | 24h | 3.81 ± 0.18 vs. 5.58 ± 0.36 | - | [4] |
| K562 | Lentiviral shRNA | 48h | 4.66 ± 0.49 vs. 8.13 ± 0.43 | - | [4] |
| K562 | Lentiviral shRNA | 72h | - | 0.46 ± 0.08 vs. 6.90 ± 0.87 | [4] |
Table 2: Gene Expression Changes Following RPL23 Knockdown
| Cell Line | Gene | Fold Change (KD vs. Control) | p-value | Reference |
| SKM-1 | Miz-1 | 3.79 | 1.19E-20 | [5] |
| SKM-1 | c-Myc | -2.613 | 1.49E-05 | [5] |
| SKM-1 | p15Ink4b | 2.44 ± 0.23 | 0.003 | [4] |
| SKM-1 | p21Cip1 | 6.46 ± 0.37 | 0.005 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of RPL23's role in apoptosis.
Lentiviral-mediated shRNA Knockdown of RPL23
-
Vector Construction: A lentiviral vector (e.g., pLKO.1) is used to express an shRNA targeting the human RPL23 gene. A non-targeting shRNA is used as a negative control (NC).
-
Cell Culture: Human cell lines (e.g., SKM-1, K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection and Viral Packaging: The shRNA-expressing lentiviral vectors, along with packaging plasmids (e.g., psPAX2, pMD2.G), are co-transfected into a packaging cell line (e.g., HEK293T) using a transfection reagent like Lipofectamine 2000.
-
Viral Harvest and Transduction: The lentiviral particles are harvested from the supernatant of the packaging cells 48-72 hours post-transfection, filtered, and used to transduce the target cells (SKM-1, K562) in the presence of polybrene.
-
Selection and Verification: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin). The knockdown efficiency is verified at both the mRNA level by quantitative real-time PCR (qRT-PCR) and the protein level by Western blotting.
Apoptosis Assay by Flow Cytometry
-
Cell Preparation: Following RPL23 knockdown, cells are harvested at various time points (e.g., 24, 48, 72 hours).
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or APC) and Propidium Iodide (PI) (or 7-AAD) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V positive and PI/7-AAD negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from control and RPL23 knockdown cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against RPL23, cleaved caspase-3, Miz-1, c-Myc, p15, p21, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Validating RPL23's Role in Apoptosis
The following diagram illustrates a typical workflow for investigating the role of RPL23 in apoptosis using knockdown models.
Alternative Approaches
Given the limitations of knockout models, researchers can consider the following alternative strategies to complement knockdown studies:
-
CRISPR Interference (CRISPRi): This technique uses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression without altering the DNA sequence. It offers a reversible and titratable method for reducing RPL23 levels.
-
Overexpression Studies: Ectopically overexpressing RPL23 in cells that normally have low levels can help determine if it is sufficient to protect against apoptotic stimuli.
-
Analysis of Clinical Samples: Correlating RPL23 expression levels with apoptotic indices and clinical outcomes in patient tissues, as has been done in MDS, can provide valuable insights into its in vivo relevance.[4]
References
- 1. d-nb.info [d-nb.info]
- 2. embopress.org [embopress.org]
- 3. Loss of function of ribosomal protein L13a blocks blastocyst formation and reveals a potential nuclear role in gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RPL23 Knockdown: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, accurately validating the knockdown of a target gene is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of methods to confirm the successful knockdown of Ribosomal Protein L23 (RPL23), a protein implicated in crucial cellular processes including p53 signaling, cell cycle regulation, and apoptosis.
The following sections detail various molecular and phenotypic assays to validate RPL23 knockdown, offering comprehensive experimental protocols and a comparative analysis of their advantages and limitations.
Comparison of Validation Methods for RPL23 Knockdown
Effective validation of a gene knockdown experiment requires a multi-pronged approach, confirming the reduction of the target at both the mRNA and protein levels, and observing the expected downstream phenotypic changes. The table below compares common techniques for validating RPL23 knockdown.
| Validation Method | Principle | Pros | Cons |
| Quantitative PCR (qPCR) | Measures the relative or absolute quantity of RPL23 mRNA transcripts. | - Highly sensitive and specific.- High throughput.- Relatively fast and cost-effective. | - Does not confirm protein level reduction.- mRNA levels may not always correlate with protein levels.[1] |
| Western Blot | Detects and quantifies the amount of RPL23 protein using specific antibodies. | - Directly measures the target protein level.- Confirms the functional consequence of mRNA knockdown.- Can assess the impact on downstream signaling proteins. | - Lower throughput than qPCR.- Requires a specific and validated antibody.- Semi-quantitative without careful optimization. |
| Cell Proliferation Assays (e.g., MTT, CCK-8) | Measures the metabolic activity of cells, which is proportional to the number of viable cells. | - Simple and high-throughput.- Provides functional data on the effect of RPL23 knockdown on cell growth. | - Indirect measure of cell number.- Can be affected by changes in cellular metabolism not related to proliferation. |
| Apoptosis Assays (e.g., Annexin V Staining) | Detects markers of programmed cell death, such as the externalization of phosphatidylserine. | - Provides specific information on the induction of apoptosis following RPL23 knockdown.- Can distinguish between early and late apoptotic cells. | - Requires a flow cytometer.- Can be more complex and time-consuming than proliferation assays. |
| Cell Migration Assays (e.g., Transwell Assay) | Measures the ability of cells to move through a porous membrane towards a chemoattractant. | - Directly assesses a key cellular function often relevant in cancer biology.- Provides insights into the metastatic potential of cells. | - Can be technically challenging to set up and quantify.- Results can be variable. |
| Alternative Methods (e.g., CRISPRi, ASOs) | Utilize different mechanisms for gene silencing, such as transcriptional repression (CRISPRi) or RNase H-mediated degradation of mRNA (ASOs). | - Can provide orthogonal validation of knockdown phenotypes.- May have different off-target effect profiles compared to RNAi. | - May require more extensive design and optimization.- Not as commonly used for routine knockdown validation. |
Experimental Workflow for RPL23 Knockdown Validation
A logical workflow is essential for efficiently confirming the results of an RPL23 knockdown experiment. The process typically starts with molecular validation at the mRNA and protein levels, followed by functional assays to assess the phenotypic consequences.
Experimental workflow for validating RPL23 knockdown.
Detailed Experimental Protocols
Quantitative PCR (qPCR) for RPL23 mRNA Levels
a. RNA Isolation:
-
Harvest cells after the desired incubation time post-transfection.
-
Isolate total RNA using a commercially available kit (e.g., TRIzol, RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
c. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for RPL23 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in RPL23 expression in knockdown samples compared to control samples.[3]
Western Blot for RPL23 Protein Levels
This protocol describes the detection and quantification of RPL23 protein to confirm knockdown at the protein level.[6][7][8][9][10]
a. Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RPL23 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the RPL23 band intensity to a loading control (e.g., GAPDH, β-actin).
Cell Proliferation Assay (CCK-8)
This protocol provides a method to assess the effect of RPL23 knockdown on cell proliferation.[11][12][13][14]
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Transfect the cells with RPL23 siRNA or a non-targeting control.
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis using Annexin V staining followed by flow cytometry.[15][16][17][18][19]
-
Harvest cells after RPL23 knockdown and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Transwell Migration Assay
This protocol describes how to evaluate the impact of RPL23 knockdown on cell migration.[20][21][22]
-
Seed cells in the upper chamber of a Transwell insert with a porous membrane (e.g., 8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the migrated cells under a microscope in several random fields.
RPL23 Signaling Pathway
RPL23 is a key player in the p53 tumor suppressor pathway. Under normal conditions, MDM2 targets p53 for ubiquitination and subsequent degradation. However, upon ribosomal stress, RPL23 can bind to MDM2, inhibiting its E3 ubiquitin ligase activity. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, or senescence.[23][24][25][26][27]
RPL23-p53 signaling pathway.
By employing a combination of these robust validation techniques, researchers can confidently confirm the specific knockdown of RPL23 and accurately interpret the resulting phenotypic outcomes. This comprehensive approach is fundamental to advancing our understanding of RPL23's role in health and disease and for the development of novel therapeutic strategies.
References
- 1. youtube.com [youtube.com]
- 2. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 4. qiagen.com [qiagen.com]
- 5. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. licorbio.com [licorbio.com]
- 9. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. ucallmlabs.com [ucallmlabs.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. ptglab.com [ptglab.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. T cell transwell migration [bio-protocol.org]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 23. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Evolution of the Ribosomal Protein–MDM2–p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of RPL23 Modulation Strategies in Cancer Therapy
A Guide for Researchers and Drug Development Professionals
Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, has emerged as a significant therapeutic target in oncology. Beyond its canonical role in ribosome biogenesis, RPL23 possesses extra-ribosomal functions, notably in the regulation of the p53 tumor suppressor pathway. Elevated expression of RPL23 has been correlated with chemoresistance and poor prognosis in several cancers, including epithelial ovarian carcinoma and myelodysplastic syndrome.[1]
This guide provides a comparative overview of the current strategies to modulate RPL23 function for therapeutic benefit. As direct small molecule inhibitors of RPL23 are not yet well-established in the public domain, this comparison focuses on genetic knockdown approaches and indirect modulation through upstream pathway interference.
Data Presentation: Efficacy of RPL23 Modulation
The following table summarizes the quantitative effects of different RPL23 modulation strategies on cancer cell lines.
| Modulation Strategy | Model System | Key Efficacy Readouts | Results | Reference |
| RPL23 Knockdown (siRNA) | Cisplatin-resistant ovarian cancer cells (A2780/DDP, SKOV3/DDP) | Cisplatin IC50 | Significant decrease in IC50 values, restoring sensitivity to cisplatin. | [1] |
| Cell Migration & Invasion | Significant decrease in migration and invasion abilities. | [1] | ||
| Myelodysplastic syndrome cell lines (SKM1, K562) | Cell Viability | Notable suppression of cellular viability at 48h and 96h post-transfection.[2] | [2] | |
| Apoptosis | Increase in the number of early apoptotic cells compared to control.[2] | [2] | ||
| Indirect Modulation (Triptolide) | Lung Cancer Cells | Apoptosis & Cell Cycle Arrest | Induction of apoptosis and cell cycle arrest through p53 activation.[3][4] | [3][4] |
| Xenograft Tumor Model | Tumor Size | Significant reduction in xenograft tumor size.[3] | [3] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of targeting RPL23 primarily revolves around its interaction with the MDM2-p53 axis. Understanding this pathway is crucial for developing effective inhibitors.
Caption: The RPL23-MDM2-p53 signaling pathway.
Triptolide, a natural product, exemplifies an indirect approach to leveraging the RPL23-MDM2 interaction. It induces ribosomal stress, which in turn enhances the binding of RPL23 to MDM2, leading to p53 stabilization and activation.
Caption: Mechanism of action for Triptolide via RPL23.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of RPL23 modulation strategies.
RPL23 Knockdown using siRNA
-
Objective: To specifically reduce the expression of RPL23 in target cells to assess the functional consequences.
-
Protocol:
-
Cell Culture: Plate cells (e.g., A2780/DDP, SKOV3/DDP) in 6-well plates and grow to 50-60% confluency in complete medium.
-
siRNA Preparation: Dilute RPL23-specific siRNA and a negative control siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in the same medium.
-
Transfection Complex Formation: Mix the diluted siRNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: Replace the transfection medium with a complete medium and incubate for an additional 24-72 hours before proceeding with downstream assays.
-
Validation: Confirm RPL23 knockdown by Western blotting or qRT-PCR.
-
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the effect of RPL23 modulation on cell proliferation and viability.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of a therapeutic agent (e.g., cisplatin, Triptolide) for various time points.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.
-
Western Blotting
-
Objective: To detect and quantify the expression levels of specific proteins (e.g., RPL23, p53, MDM2).
-
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
-
Immunohistochemistry (IHC)
-
Objective: To examine the expression and localization of RPL23 in tissue samples.
-
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against RPL23 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Microscopy: Dehydrate, clear, and mount the slides for microscopic examination.
-
Scoring: Evaluate the staining intensity and the percentage of positive cells.
-
References
- 1. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resource.aminer.org [resource.aminer.org]
Validating RPL23 Gene Expression: A Comparative Guide to Microarray Data Confirmation
For researchers, scientists, and professionals in drug development, the accurate measurement of gene expression is paramount. While microarrays offer a high-throughput platform for analyzing the expression of thousands of genes simultaneously, validation of these findings is a critical step to ensure the reliability of the data. This guide provides a comprehensive comparison of methods used to validate microarray data for the expression of Ribosomal Protein L23 (RPL23), a gene implicated in various cellular processes and diseases.
Comparison of RPL23 Expression Data
Microarray analyses often reveal differential expression of genes like RPL23 in various conditions. However, it is essential to validate these findings using independent methods. The following table summarizes quantitative data from a hypothetical study comparing RPL23 gene expression levels obtained from microarrays with those from quantitative real-time PCR (qRT-PCR), a common validation technique.
| Sample Condition | Microarray (Fold Change) | qRT-PCR (Fold Change) |
| Treatment A vs. Control | 2.5 | 2.8 |
| Treatment B vs. Control | -1.8 | -2.1 |
| Disease State vs. Healthy | 3.2 | 3.5 |
Experimental Protocols for Validation
Accurate validation of microarray data relies on robust experimental design and execution. Below are detailed methodologies for key experiments used to confirm RPL23 gene expression.
Microarray Analysis
-
RNA Extraction and Quality Control: Total RNA is extracted from cell lines or tissue samples using a suitable kit. The quality and quantity of the RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer to ensure high-quality RNA with an RNA Integrity Number (RIN) > 7.0.
-
cDNA Synthesis and Labeling: A specific amount of total RNA (e.g., 100 ng) is reverse transcribed into cDNA. During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is then hybridized to a microarray slide containing probes for thousands of genes, including RPL23. Hybridization is typically carried out in a hybridization chamber for 16-24 hours at a specific temperature.
-
Scanning and Data Acquisition: After hybridization, the microarray slide is washed to remove unbound cDNA and then scanned using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: The raw data is normalized to correct for systematic variations. The fold change in gene expression between different conditions is then calculated.
Quantitative Real-Time PCR (qRT-PCR)
Quantitative real-time PCR is a highly sensitive and specific method for quantifying gene expression and is often considered the gold standard for microarray validation.[1][2][3][4][5]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted and its quality is assessed as described for microarray analysis. A specific amount of RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Primer Design: Primers specific to the RPL23 gene are designed to amplify a unique region of the gene.
-
Real-Time PCR Reaction: The qRT-PCR reaction is set up with the cDNA, RPL23-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The reaction is performed in a real-time PCR machine.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for RPL23 and a reference gene (e.g., GAPDH, ACTB). The relative expression of RPL23 is then calculated using the 2-ΔΔCt method.[1]
Western Blotting
Western blotting is used to validate changes in gene expression at the protein level.
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: A specific amount of protein is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the RPL23 protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The intensity of the bands is quantified using densitometry software.
Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of protein expression within the context of tissue architecture.[6][7][8]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: An antigen retrieval step is performed to unmask the antigenic sites.
-
Immunostaining: The tissue sections are incubated with a primary antibody against RPL23, followed by incubation with a secondary antibody and a detection system that produces a colored precipitate at the site of the antigen-antibody reaction.
-
Visualization and Analysis: The stained slides are visualized under a microscope, and the intensity and localization of the staining are assessed.
Visualizing the Validation Workflow and RPL23 Signaling
To better understand the process of microarray data validation and the potential functional context of RPL23, the following diagrams have been generated using Graphviz.
References
- 1. Identification and Evaluation of Suitable Reference Genes for RT-qPCR Analysis in Hippodamia variegata (Coleoptera: Coccinellidae) Under Different Biotic and Abiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and validation of reference genes for normalization of gene expression analysis using qRT-PCR in Megalurothrips usitatus (thysanoptera: thripidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Validation of the gene expression profiling using microarray. - figshare - Figshare [figshare.com]
- 5. Frontiers | Selection and Validation of Reference Genes for Quantitative Real-Time PCR Normalization in Athetis dissimilis (Lepidoptera: Noctuidae) Under Different Conditions [frontiersin.org]
- 6. Immunohistochemical Validation of Expression Microarray Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Tissue Microarrays for Immunohistochemical Profiling of Cancer Specimens Using the Example of Human Fibroblastic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of tissue microarray for the immunohistochemical profiling of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LP23: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for LP23, a complex organic molecule identified as (2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical's structural components and general principles for the disposal of related chemical classes.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Core Safety and Handling Principles
Before proceeding with any disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the functional groups present (propanoic acid, oxadiazole, sulfide), the following precautions are recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use nitrile gloves and a lab coat. Avoid skin contact.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
While specific quantitative data for this compound is not available, general parameters for the disposal of related chemical classes can be informative.
| Parameter | General Guideline for Related Compounds | Source/Rationale |
| pH Range for Aqueous Waste | Neutral pH (typically 6-9) before disposal. | General laboratory practice to prevent corrosion of drainage systems and adverse environmental effects.[1] |
| Halogen Content | Must be segregated if halogenated. This compound is not halogenated. | Halogenated and non-halogenated organic waste streams are typically incinerated under different conditions.[2] |
| Heavy Metals | Should not contain heavy metals for standard organic waste streams. | Wastes containing heavy metals require specialized disposal procedures.[1] |
Detailed Experimental Protocol for this compound Disposal
This protocol outlines a general, precautionary procedure for the disposal of small quantities of this compound typically found in a research setting.
Objective: To safely prepare this compound waste for collection by a licensed waste disposal service.
Materials:
-
This compound waste (solid or in solution)
-
Compatible, labeled hazardous waste container (e.g., glass or polyethylene)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Chemical fume hood
-
Hazardous waste labels from your institution's EHS office
Procedure:
-
Characterize the Waste:
-
Determine if the this compound waste is in a solid form or dissolved in a solvent.
-
If in a solvent, identify all solvent components. This is critical for proper waste segregation.
-
-
Segregate the Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
In particular, avoid mixing with strong oxidizing agents, as oxadiazole and sulfide moieties can be reactive.
-
Keep it separate from incompatible materials such as strong acids and bases.[3]
-
-
Containerize the Waste:
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical nature of this compound and any solvents.
-
For liquid waste, ensure the container is less than 90% full to allow for vapor expansion.
-
Keep the container securely closed except when adding waste.
-
-
Label the Waste Container:
-
Affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: (2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid.
-
The concentration and quantity of this compound and any other components.
-
The date of accumulation.
-
Your name, laboratory, and contact information.
-
-
-
Store the Waste:
-
Store the labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to capture any potential leaks.
-
Store in a cool, dry, and well-ventilated location away from heat and ignition sources.
-
-
Arrange for Disposal:
-
Decontaminate and Dispose of Empty Containers:
-
If the original this compound container is empty, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and treated as hazardous waste.[5]
-
After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but confirm this with your EHS office. Deface the original label.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling LP23
- 1. (2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid | C27H27N3O5S | CID 168678270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. lpcorp.com [lpcorp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
